Product packaging for Disodium 5'-inosinate(Cat. No.:CAS No. 4691-65-0)

Disodium 5'-inosinate

Número de catálogo: B1146310
Número CAS: 4691-65-0
Peso molecular: 392.17 g/mol
Clave InChI: AANLCWYVVNBGEE-IDIVVRGQSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disodium 5'-inosinate (IMP), with the chemical formula C 10 H 11 N 4 Na 2 O 8 P and the European food additive number E631, is the disodium salt of inosinic acid that serves as a critical compound in taste research . It is a key flavor enhancer used to elicit and study the umami taste, which is recognized as the fifth basic taste alongside sweet, salty, sour, and bitter . Its primary research value lies in its potent synergistic effect when combined with monosodium glutamate (MSG) and other 5′-ribonucleotides like disodium guanylate (GMP) . A mixture of 98% MSG with 2% disodium inosinate and guanylate can produce a flavor-enhancing intensity approximately four times greater than that of MSG alone, providing a powerful tool for investigating taste perception and modulation . The mechanism of action for this compound involves interaction with umami receptors on the taste cell membrane, including the T1R1/T1R3 heterodimer and metabotropic glutamate receptors (mGluR1 and mGluR4) . When used in complex food compositions, it is proposed that MSG facilitates the binding of existing kokumi substances to their receptors, and these bound substances, in turn, are enhanced by nucleotides like IMP, leading to increased palatability accompanied by sensations of thickness, mouthfulness, and continuity . This makes this compound an indispensable reagent for fundamental research in sensory science, neurobiology, and the development of reduced-sodium or improved-palatability food products for nutritional studies . Our product is supplied as a high-purity, research-grade material to ensure consistent and reliable experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N4Na2O8P B1146310 Disodium 5'-inosinate CAS No. 4691-65-0

Propiedades

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLCWYVVNBGEE-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044242
Record name Disodium inosinate
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URL https://comptox.epa.gov/dashboard/DTXSID4044242
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Molecular Weight

392.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or powder
Record name DISODIUM INOSINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether
Record name DISODIUM INOSINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

4691-65-0
Record name Disodium 5'-inosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004691650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Inosinic acid, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium inosinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-monophosphate disodium salt hydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 5'-INOSINATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and History of Disodium 5'-Inosinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific principles underlying disodium 5'-inosinate (IMP), a pivotal molecule in the understanding of umami, the fifth basic taste. The document delves into the historical context of its discovery, details the biochemical pathways of its synthesis, and presents modern production methodologies. Quantitative data on its occurrence and sensory properties are summarized, and key experimental protocols are outlined. Furthermore, this guide includes detailed diagrams of the umami taste signaling pathway and workflows for IMP production, offering a valuable resource for professionals in research, food science, and drug development.

Introduction: The Dawn of Umami and the Role of Inosinate

The journey to understanding this compound is intrinsically linked to the discovery of "umami," a Japanese term translating to "pleasant savory taste."[1][2] For centuries, the Western world recognized only four basic tastes: sweet, sour, salty, and bitter. However, at the turn of the 20th century, Japanese chemist Dr. Kikunae Ikeda of the Tokyo Imperial University proposed the existence of a fifth taste.[3] While studying the savory flavor of kombu (kelp) broth, he identified L-glutamate as the source of this distinct taste and coined the term "umami."[3]

Following in his mentor's footsteps, Dr. Shintaro Kodama, a disciple of Ikeda, embarked on a quest to identify other umami substances. In 1913, his research on dried bonito flakes (katsuobushi) led to the isolation of the disodium salt of inosinic acid, or this compound (IMP), as another key contributor to the umami taste.[2] This discovery was a landmark moment, not only confirming the existence of umami as a distinct taste but also revealing the synergistic nature of umami compounds.

The Science of Umami Synergy

A defining characteristic of umami is the synergistic effect observed when glutamate is combined with certain 5'-ribonucleotides, such as this compound (IMP) and disodium 5'-guanylate (GMP). The perceived umami intensity of the mixture is significantly greater than the sum of the individual components. This phenomenon was mathematically modeled by S. Yamaguchi in 1967, highlighting the potent flavor-enhancing properties of these combinations.

Quantitative Analysis of Umami Synergy

The synergistic effect between monosodium glutamate (MSG) and this compound (IMP) can be quantified. The following table summarizes the perceived umami intensity when these two compounds are mixed.

Concentration of MSG ( g/100ml )Concentration of IMP ( g/100ml )Perceived Umami Intensity (Equivalent to MSG alone, g/100ml )
0.050.000.05
0.000.050.08
0.050.050.78

Data derived from studies on umami synergy.

Natural Occurrence of Inosinate

Inosinate is naturally present in a variety of foods, particularly in meat and fish. Its concentration can vary depending on the type of food and its preparation.

Food SourceInosinate (IMP) Content (mg/100g)
Dried Bonito Flakes474-846
Sardines (dried)250-600
Tuna150-280
Pork120-250
Beef80-150
Chicken150-230

Compiled from various food science sources.

Biochemical Pathways: The Synthesis of Inosine Monophosphate (IMP)

Inosine monophosphate (IMP) is a central molecule in purine metabolism and can be synthesized in organisms through two primary pathways: the de novo pathway and the salvage pathway.

De Novo Purine Biosynthesis

The de novo pathway builds the purine ring from simpler precursor molecules. This complex process involves a series of ten enzymatic steps, starting from ribose-5-phosphate and culminating in the formation of IMP.

de_novo_purine_biosynthesis cluster_0 De Novo Purine Biosynthesis Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase 5-Phosphoribosylamine 5-Phosphoribosylamine PRPP->5-Phosphoribosylamine GPAT GAR GAR 5-Phosphoribosylamine->GAR GARS FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICART IMP IMP FAICAR->IMP IMPDH

Figure 1: De Novo Purine Biosynthesis Pathway leading to IMP.

Experimental Protocol: In Vitro Reconstruction of De Novo Purine Biosynthesis

While a full step-by-step synthesis in a typical laboratory setting is complex, the pathway can be reconstituted in vitro using purified enzymes. This approach is primarily used for research purposes, such as studying enzyme kinetics or producing isotopically labeled nucleotides.[4][5]

Materials:

  • Purified enzymes for each step of the pathway (commercially available or produced through recombinant expression).

  • Substrates for each enzymatic reaction (e.g., Ribose-5-phosphate, ATP, glutamine, glycine, aspartate, N10-formyl-THF).

  • Reaction buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and cofactors like MgCl2).

  • Analytical equipment for monitoring the reaction (e.g., HPLC, mass spectrometry).

General Procedure:

  • Enzyme Preparation: Ensure all enzymes are pure and active. Determine the optimal concentration for each enzyme.

  • Reaction Mixture Assembly: In a reaction vessel, combine the starting substrate (Ribose-5-Phosphate) and the first enzyme (PRPP Synthetase) in the reaction buffer.

  • Sequential Addition: Sequentially add the subsequent enzymes and their respective substrates to the reaction mixture. It is crucial to monitor the completion of each step before proceeding to the next.

  • Incubation: Maintain the reaction at an optimal temperature (typically 37°C) and pH.

  • Monitoring and Analysis: At various time points, take aliquots of the reaction mixture and analyze the formation of intermediates and the final product (IMP) using HPLC or other analytical techniques.

  • Purification: Once the reaction is complete, the IMP can be purified from the reaction mixture using chromatographic techniques.

Salvage Pathway

The salvage pathway is a more energy-efficient route that recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) to form nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a key role in converting hypoxanthine to IMP.

Industrial Production of this compound

The initial method for obtaining this compound was through extraction from natural sources like meat and fish. However, this process was expensive and yielded low quantities. Modern industrial production relies heavily on microbial fermentation, which is more cost-effective and scalable.

Fermentation Process

The most common method for industrial production of inosine, the precursor to IMP, is through fermentation using strains of Corynebacterium glutamicum or Bacillus subtilis.[6][7] These bacteria are metabolically engineered to overproduce inosine.

fermentation_workflow Strain_Selection Strain Selection & Optimization (e.g., Corynebacterium glutamicum) Media_Preparation Media Preparation (Carbon Source, Nitrogen Source, etc.) Strain_Selection->Media_Preparation Fermentation Fermentation (Controlled pH, Temperature, Aeration) Media_Preparation->Fermentation Cell_Harvest Cell Harvest & Separation Fermentation->Cell_Harvest Inosine_Extraction Inosine Extraction from Broth Cell_Harvest->Inosine_Extraction Phosphorylation Enzymatic or Chemical Phosphorylation to IMP Inosine_Extraction->Phosphorylation Purification Purification of IMP Phosphorylation->Purification Sodium_Salt_Formation Formation of Disodium Salt Purification->Sodium_Salt_Formation Crystallization_Drying Crystallization & Drying Sodium_Salt_Formation->Crystallization_Drying Final_Product This compound (IMP) Crystallization_Drying->Final_Product

Figure 2: General Workflow for the Industrial Production of this compound.

Experimental Protocol: Laboratory-Scale Fermentation of Inosine

This protocol provides a general outline for the fermentation of inosine using Corynebacterium glutamicum. Specific parameters may need to be optimized based on the particular strain and equipment used.

Materials:

  • Corynebacterium glutamicum inosine-producing strain.

  • Seed culture medium and production medium (composition varies, but typically includes a carbon source like glucose, a nitrogen source like ammonium sulfate, yeast extract, and various minerals).

  • Fermenter with controls for temperature, pH, and dissolved oxygen.

  • Analytical equipment for monitoring cell growth (spectrophotometer) and inosine concentration (HPLC).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the C. glutamicum strain into a flask containing seed culture medium. Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

  • Fermenter Setup: Sterilize the fermenter containing the production medium. Calibrate the pH and dissolved oxygen probes.

  • Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Maintain the fermentation at a constant temperature (e.g., 30°C) and pH (e.g., 7.0, controlled by the addition of ammonia or sodium hydroxide). Provide adequate aeration and agitation to maintain a sufficient dissolved oxygen level.

  • Monitoring: Regularly take samples to monitor cell density (OD600) and the concentration of inosine in the culture broth using HPLC.

  • Harvesting: Once the inosine concentration reaches its maximum, harvest the fermentation broth.

  • Downstream Processing: Separate the bacterial cells from the broth by centrifugation or microfiltration. The inosine in the supernatant can then be further processed.[8]

Enzymatic Phosphorylation and Purification

Following fermentation, the extracted inosine is converted to inosine monophosphate (IMP) through phosphorylation. This can be achieved either chemically or enzymatically. The enzymatic method, using kinases, is often preferred for its specificity.

The resulting IMP is then purified using techniques such as ion-exchange chromatography and crystallization to yield high-purity this compound.[9][10]

The Molecular Basis of Umami Taste Perception

The sensation of umami is initiated by the binding of umami substances to specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells. The primary umami receptor is a heterodimer of T1R1 and T1R3 proteins.

umami_signaling_pathway cluster_receptor Taste Receptor Cell Membrane Umami_Ligands Umami Ligands (Glutamate, IMP) T1R1_T1R3 T1R1/T1R3 Receptor Umami_Ligands->T1R1_T1R3 Binds to G_Protein G Protein (Gustducin) T1R1_T1R3->G_Protein Activates PLC_beta2 PLCβ2 G_Protein->PLC_beta2 Activates IP3 IP3 PLC_beta2->IP3 Cleaves PIP2 DAG DAG PLC_beta2->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx leads to ATP_Release ATP Release Depolarization->ATP_Release Nerve_Signal Signal to Gustatory Nerve ATP_Release->Nerve_Signal

Figure 3: The Umami Taste Signaling Pathway.

The binding of glutamate and the synergistic binding of IMP to the T1R1/T1R3 receptor activates a cascade of intracellular events. This includes the activation of the G protein gustducin, which in turn activates phospholipase C-beta2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, which then opens the TRPM5 ion channel. The influx of sodium ions through TRPM5 depolarizes the taste cell, leading to the release of ATP, which acts as a neurotransmitter to signal the gustatory nerve and ultimately the brain, where the sensation of umami is perceived.

Conclusion

The discovery of this compound by Shintaro Kodama was a pivotal moment in the history of taste science, solidifying the concept of umami and unveiling the principle of synergistic taste enhancement. From its initial extraction from bonito flakes to its modern, large-scale production via microbial fermentation, the journey of this compound reflects the significant advancements in biochemistry and biotechnology. For researchers, scientists, and drug development professionals, a deep understanding of its history, synthesis, and mechanism of action provides a valuable framework for innovation in food science, sensory perception, and potentially even in therapeutic applications targeting purine metabolism and taste receptor signaling.

References

An In-depth Technical Guide to the Chemical Synthesis of Disodium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP), a purine ribonucleotide, is a widely utilized flavor enhancer in the food industry, prized for its ability to impart a savory or umami taste. Beyond its culinary applications, IMP plays a crucial role in cellular metabolism as a key intermediate in the biosynthesis of purine nucleotides, making it a molecule of interest in various biochemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways of this compound, with a focus on industrially relevant methods. It includes detailed experimental protocols, quantitative data for process comparison, and visual diagrams of the synthesis and biological pathways.

Core Synthesis Pathways: An Overview

The industrial production of this compound predominantly follows two main routes:

  • Microbial Fermentation of Inosine followed by Phosphorylation: This is a two-stage process that first involves the fermentation of a carbohydrate source by a microbial strain to produce inosine. The accumulated inosine is then chemically or enzymatically phosphorylated to yield inosinic acid (IMP), which is subsequently neutralized to its disodium salt.

  • Direct Fermentation to Inosinic Acid (IMP): This method utilizes mutant microbial strains that are capable of overproducing and directly accumulating IMP in the fermentation broth. This single-step fermentation process is followed by downstream purification to isolate this compound.

In a biological context, inosine monophosphate is synthesized via two primary pathways: the de novo pathway, where the purine ring is built stepwise from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.

Quantitative Data on this compound Production

The following tables summarize key quantitative data from various studies on the production of inosine and IMP, providing a basis for comparison of different methodologies and microbial strains.

MicroorganismMethodKey ParametersProduct TiterReference
Corynebacterium ammoniagenes KY 13714Inosine Fermentation4 days cultivation at 30°C9.3 mg/mL Inosine[1]
Bacillus subtilis Mutant 14119Guanosine/Inosine FermentationN/AConcomitant decrease in inosine with guanosine production[2]
Bacillus subtilis (Engineered)Inosine Fermentation30 g/L glucose6 g/L Inosine[3]
Bacillus subtilis MutantsInosine Fermentation120 hours8 to 10 mg/mL Inosine[4]

Table 1: Inosine Production via Microbial Fermentation

MicroorganismMethodSubstrates & ConditionsConversion/YieldReference
Engineered E. coli BL21Enzymatic Phosphorylation100 mM inosine, 120 mM pyrophosphate, 30°C, 6 h63.36% conversion[5]
Engineered E. coli BL21 with Triton X-100Enzymatic Phosphorylation100 mM inosine, 120 mM pyrophosphate, 30°C, 6 h, 0.3% Triton X-10074.59% conversion[5]
C. ammoniagenes & Engineered E. coliSequential Fermentation & Phosphorylation5-L jar fermenter, 12-hour phosphorylation91 mM 5'-IMP[6]

Table 2: Inosinic Acid (IMP) Production via Phosphorylation and Direct Fermentation

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Inosine Fermentation using Bacillus subtilis

This protocol is based on methodologies described for engineered Bacillus subtilis strains aimed at inosine overproduction.[3]

a) Strain and Media Preparation:

  • Strain: Engineered Bacillus subtilis 168 with inactivated purA, guaB, punA, and deoD genes, and a deregulated purine operon.[3]

  • Seed Medium (per liter): 20 g glucose, 10 g tryptone, 5 g yeast extract, 10 g NaCl. Adjust pH to 7.2.

  • Fermentation Medium (per liter): 30 g glucose, 2 g (NH₄)₂SO₄, 6 g KH₂PO₄, 14 g K₂HPO₄, 1.2 g sodium citrate, 0.2 g MgSO₄·7H₂O, and trace elements.

b) Inoculum Development:

  • Inoculate a single colony of the engineered B. subtilis strain into 5 mL of seed medium in a 50 mL tube.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Use this seed culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions for 12 hours.

c) Fermentation Process:

  • Inoculate the production fermentation medium with the seed culture to an initial OD₆₀₀ of approximately 0.1.

  • Carry out the fermentation in a controlled bioreactor at 37°C.

  • Maintain the pH at 7.0 by automatic addition of 5 M NaOH.

  • Maintain dissolved oxygen (DO) at 20% saturation by controlling the agitation speed and aeration rate.

  • Monitor glucose consumption and inosine production periodically using HPLC.

  • Continue the fermentation for 48-72 hours, or until glucose is depleted and inosine production has plateaued.

d) Inosine Recovery:

  • Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 15 minutes).

  • The supernatant containing the inosine can be further purified or used directly for the phosphorylation step.

Enzymatic Phosphorylation of Inosine using Engineered E. coli

This protocol describes the use of whole-cell biocatalysis with engineered E. coli for the phosphorylation of inosine to IMP.[5][6]

a) Strain and Culture Preparation:

  • Strain: E. coli BL21 expressing a suitable phosphotransferase or inosine kinase.[5][6]

  • Culture Medium (LB Medium per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.

  • Induction: When the cell culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the kinase with an appropriate inducer (e.g., IPTG).

b) Whole-Cell Biocatalyst Preparation:

  • After induction, continue to culture the cells for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to enhance soluble protein expression.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl).

  • The resulting cell paste can be used immediately or stored frozen.

c) Phosphorylation Reaction:

  • Prepare a reaction mixture containing inosine (e.g., 100 mM), a phosphate donor such as pyrophosphate (e.g., 120 mM), and a buffer (e.g., 100 mM Tris-HCl, pH 7.5).[5]

  • Add the prepared E. coli whole-cell biocatalyst to the reaction mixture.

  • Incubate the reaction at 30°C with gentle agitation for 6-12 hours.[5]

  • Monitor the conversion of inosine to IMP using HPLC.

  • Optionally, a surfactant like Triton X-100 (e.g., 0.3%) can be added to the reaction mixture to improve cell permeability and increase the conversion rate.[5]

Purification of this compound

This protocol outlines a general procedure for the purification of IMP from the reaction mixture or fermentation broth, followed by conversion to its disodium salt.

a) Removal of Particulates:

  • If starting from a whole-cell biocatalysis reaction, lyse the cells using methods such as sonication or high-pressure homogenization.

  • Centrifuge the lysate or fermentation broth at high speed to remove cells and cellular debris.

b) Ion-Exchange Chromatography:

  • Load the clarified supernatant onto a strong anion-exchange chromatography column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound IMP using a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Collect fractions and analyze for the presence of IMP using UV spectrophotometry (at 250 nm) or HPLC.

c) Desalting and Neutralization:

  • Pool the IMP-containing fractions and desalt using a suitable method such as diafiltration or gel filtration chromatography.

  • Adjust the pH of the desalted IMP solution to 7.0-8.5 with a sodium hydroxide solution to convert the inosinic acid to this compound.

d) Crystallization and Drying:

  • Concentrate the this compound solution under vacuum.

  • Induce crystallization by adding a water-miscible organic solvent such as ethanol or acetone.

  • Collect the crystals by filtration, wash with the organic solvent, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key chemical and biological pathways involved in the synthesis of this compound.

Industrial_Synthesis_of_Disodium_5_Inosinate cluster_0 Route 1: Inosine Fermentation & Phosphorylation cluster_1 Route 2: Direct Fermentation Carbohydrates Carbohydrates (e.g., Glucose) Fermentation1 Microbial Fermentation (e.g., Bacillus subtilis, Corynebacterium ammoniagenes) Carbohydrates->Fermentation1 Inosine Inosine Fermentation1->Inosine Phosphorylation Chemical or Enzymatic Phosphorylation Inosine->Phosphorylation IMP Inosinic Acid (IMP) Phosphorylation->IMP Neutralization Neutralization (with NaOH) IMP->Neutralization Carbohydrates2 Carbohydrates (e.g., Glucose) Fermentation2 Microbial Fermentation (e.g., Mutant Brevibacterium ammoniagenes) Carbohydrates2->Fermentation2 IMP2 Inosinic Acid (IMP) Fermentation2->IMP2 Purification Purification (e.g., Chromatography, Crystallization) Neutralization->Purification DisodiumInosinate This compound Purification->DisodiumInosinate

Caption: Industrial production pathways for this compound.

De_Novo_Purine_Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR GAR Transformylase FGAM FGAM FGAR->FGAM FGAM Synthetase AIR AIR FGAM->AIR AIR Synthetase CAIR CAIR AIR->CAIR AIR Carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate Lyase FAICAR FAICAR AICAR->FAICAR AICAR Transformylase IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMP Dehydrogenase

Caption: The de novo biosynthesis pathway of purine nucleotides.

Purine_Salvage_Pathway DNA_RNA DNA/RNA Degradation Hypoxanthine Hypoxanthine DNA_RNA->Hypoxanthine Guanine Guanine DNA_RNA->Guanine Adenine Adenine DNA_RNA->Adenine HGPRT HGPRT Hypoxanthine->HGPRT Guanine->HGPRT APRT APRT Adenine->APRT PRPP PRPP PRPP->HGPRT PRPP->APRT IMP Inosine Monophosphate (IMP) GMP Guanosine Monophosphate (GMP) AMP Adenosine Monophosphate (AMP) HGPRT->IMP HGPRT->GMP APRT->AMP

References

The Central Role of Disodium 5'-Inosinate in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5'-inosinate, the sodium salt of inosine monophosphate (IMP), stands as a pivotal intermediate in the intricate network of purine metabolism.[1][2] This nucleotide is positioned at a critical metabolic crossroads, serving as the precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the fundamental building blocks of DNA and RNA.[1][3][4] Beyond its foundational role in nucleic acid synthesis, IMP and its metabolic flux influence cellular energy homeostasis, signaling pathways, and have emerged as a significant target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[5][6][7] This technical guide provides an in-depth exploration of the biochemical functions of this compound, detailing its synthesis, degradation, and the complex regulatory mechanisms that govern its metabolic fate. The guide includes a compilation of quantitative data, detailed experimental protocols for the analysis of key enzymes and metabolites, and visual representations of the core metabolic and signaling pathways.

Introduction to Inosine Monophosphate (IMP)

Inosine monophosphate (IMP) is the first fully formed purine nucleotide synthesized in the de novo purine biosynthesis pathway.[3] It is composed of a hypoxanthine base, a ribose sugar, and a single phosphate group. The disodium salt form, this compound, is widely used as a food additive to create an umami taste, often in synergy with monosodium glutamate (MSG).[8][9] From a biochemical perspective, the metabolic journey of ingested this compound merges with the endogenous pool of IMP, subjecting it to the same enzymatic conversions and regulatory pressures.

The Biochemical Role of IMP in Purine Metabolism

The significance of IMP lies in its central position as the branchpoint for the synthesis of adenine and guanine nucleotides.[4][10] This ensures a balanced supply of these crucial components for nucleic acid synthesis and other cellular processes.

De Novo Synthesis of IMP

The de novo synthesis of IMP is a complex, energy-intensive process involving a sequence of ten enzymatic reactions to construct the purine ring on a ribose-5-phosphate scaffold.[3][11] The pathway utilizes precursors such as glycine, glutamine, aspartate, and formate.[3] The final step is the cyclization of 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) by IMP cyclohydrolase to form IMP.[11]

The Salvage Pathway

In addition to de novo synthesis, cells can recycle purine bases from the degradation of nucleic acids through the salvage pathway. Hypoxanthine, the base in IMP, can be converted back to IMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), utilizing phosphoribosyl pyrophosphate (PRPP).[11]

Conversion of IMP to AMP and GMP

Once synthesized, IMP is directed towards either AMP or GMP production through two distinct two-step pathways.[4]

  • AMP Synthesis: IMP is converted to adenylosuccinate by adenylosuccinate synthetase , a reaction that utilizes aspartate and is driven by the hydrolysis of GTP.[4][12] Adenylosuccinate is then cleaved by adenylosuccinate lyase to yield AMP and fumarate.[4]

  • GMP Synthesis: IMP is first oxidized to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH) , with NAD+ as the cofactor.[5][13] XMP is then converted to GMP by GMP synthetase, which uses glutamine as the amino group donor and is powered by ATP hydrolysis.[13]

Degradation of IMP

When not utilized for AMP or GMP synthesis, IMP can be dephosphorylated to inosine by 5'-nucleotidases .[14] Inosine is further metabolized to hypoxanthine, which is then oxidized to xanthine and finally to uric acid by xanthine oxidase.[3] In humans, uric acid is the final product of purine degradation.

Quantitative Data in IMP Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites central to IMP metabolism.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)K_m_V_max_Source Organism
IMP Dehydrogenase (Type II)IMP~10-20 µM-Human
NAD+~25-50 µM-Human
Adenylosuccinate Synthetase (muscle isozyme)IMP12 µM-Mouse
GTP15 µM-Mouse
L-aspartate950 µM-Mouse
Cytosolic 5'-NucleotidaseIMP~1-5 mM-Human

Note: K_m_ and V_max_ values can vary significantly depending on the specific isoform, source organism, and experimental conditions.

Table 2: Intracellular Metabolite Concentrations

MetaboliteCell TypeConcentration (µM)
IMPVarious mammalian cells50 - 200
ATPVarious mammalian cells1000 - 5000
GTPVarious mammalian cells200 - 1000
AMPVarious mammalian cells30 - 100
GMPVarious mammalian cells10 - 50

Note: Intracellular concentrations are highly dynamic and depend on cell type, metabolic state, and proliferation rate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of IMP metabolism.

Measurement of Intracellular Purine Nucleotides by HPLC

Objective: To quantify the intracellular concentrations of IMP, AMP, GMP, ATP, and GTP.

Methodology:

  • Cell Culture and Harvesting: Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid.

    • Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acidic extract) to a new tube.

    • Neutralize the extract by adding a calculated amount of 3 M potassium carbonate.

    • Incubate on ice for 15 minutes to precipitate potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The resulting supernatant contains the nucleotide pool.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.

    • Mobile Phase B: 100% Methanol.

    • Gradient: A linear gradient from 0% to 20% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Quantification: Prepare standard curves for IMP, AMP, GMP, ATP, and GTP of known concentrations. Calculate the concentration of each nucleotide in the sample by comparing its peak area to the standard curve. Normalize the results to the initial cell number or protein concentration.

IMP Dehydrogenase (IMPDH) Activity Assay

Objective: To measure the enzymatic activity of IMPDH in cell lysates.

Methodology:

  • Preparation of Cell Lysate:

    • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • The supernatant is the cell lysate. Determine the protein concentration.

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 8.0

      • 100 mM KCl

      • 3 mM EDTA

      • 1 mM DTT

      • 0.5 mM NAD+

      • Cell lysate (containing a known amount of protein)

  • Initiation of Reaction:

    • Start the reaction by adding IMP to a final concentration of 0.2 mM.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) over time at 37°C using a microplate reader.

  • Calculation of Activity:

    • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • Express the IMPDH activity as nmol of NADH formed per minute per mg of protein.

Adenylosuccinate Synthetase Activity Assay

Objective: To measure the enzymatic activity of adenylosuccinate synthetase.

Methodology:

  • Preparation of Cell Lysate: Prepare as described for the IMPDH assay.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM HEPES, pH 7.2

      • 10 mM MgCl₂

      • 10 mM L-aspartate

      • 0.2 mM GTP

      • Cell lysate

  • Initiation of Reaction:

    • Start the reaction by adding IMP to a final concentration of 0.5 mM.

  • Measurement:

    • This is a coupled assay. The product, adenylosuccinate, is converted to AMP by adenylosuccinate lyase, which can be further monitored. A more direct method is to stop the reaction at different time points with perchloric acid and analyze the formation of adenylosuccinate by HPLC.

  • Calculation of Activity:

    • Calculate the rate of product formation and express the activity as nmol of adenylosuccinate formed per minute per mg of protein.

5'-Nucleotidase Activity Assay

Objective: To measure the activity of 5'-nucleotidases that dephosphorylate IMP.

Methodology:

  • Preparation of Cell Lysate or Membrane Fraction: Prepare as described for the IMPDH assay. For membrane-bound 5'-nucleotidases, a membrane fraction may be prepared by ultracentrifugation.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.4

      • 5 mM MgCl₂

      • Cell lysate or membrane fraction

  • Initiation of Reaction:

    • Start the reaction by adding IMP to a final concentration of 1 mM.

  • Measurement of Inorganic Phosphate:

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a reagent that also allows for the colorimetric detection of inorganic phosphate (e.g., Malachite Green reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculation of Activity:

    • Prepare a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in the enzymatic reaction and express the 5'-nucleotidase activity as nmol of phosphate released per minute per mg of protein.

Signaling Pathways and Regulation

The metabolism of IMP is tightly regulated to meet the cell's demand for adenine and guanine nucleotides while preventing their overaccumulation.

Allosteric Regulation

The enzymes involved in purine metabolism are subject to feedback inhibition by the end products of the pathway.[10]

  • PRPP Amidotransferase: This enzyme catalyzes the committed step in de novo purine synthesis and is allosterically inhibited by IMP, AMP, and GMP.[10]

  • Adenylosuccinate Synthetase: This enzyme is feedback inhibited by AMP.[15]

  • IMP Dehydrogenase: This enzyme is feedback inhibited by GMP.[16]

This reciprocal regulation ensures a balanced production of AMP and GMP. Additionally, the synthesis of AMP requires GTP, while the synthesis of GMP requires ATP, further linking the two branches of the pathway.[16]

Allosteric_Regulation cluster_de_novo De Novo Synthesis cluster_AMP_synthesis AMP Synthesis cluster_GMP_synthesis GMP Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP PRPP Amidotransferase (and other enzymes) IMP->PRPP Inhibits XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (NAD+ -> NADH) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (GTP -> GDP) AMP Adenosine Monophosphate (AMP) AMP->IMP Inhibits AMP->Adenylosuccinate Inhibits GMP Guanosine Monophosphate (GMP) GMP->IMP Inhibits GMP->XMP Inhibits XMP->GMP GMP Synthetase (ATP -> AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase

Caption: Allosteric regulation of purine synthesis from IMP.

Extracellular Signaling

Recent evidence suggests that extracellular IMP and its degradation product, inosine, can act as signaling molecules, particularly in the context of inflammation.[17][18] Extracellular IMP can be converted to inosine by ecto-5'-nucleotidases.[19] Inosine, in turn, can modulate immune responses, for example, by suppressing the production of pro-inflammatory cytokines like TNF-α.[17][19] The precise receptors and downstream signaling pathways for extracellular IMP are still under active investigation.

Extracellular_Signaling IMP_extra Extracellular IMP Inosine_extra Extracellular Inosine IMP_extra->Inosine_extra Ecto-5'-Nucleotidase Immune_Cell Immune Cell (e.g., Macrophage) Inosine_extra->Immune_Cell Modulates TNFa TNF-α (Pro-inflammatory) Inosine_extra->TNFa Suppresses Immune_Cell->TNFa Production

Caption: Extracellular signaling cascade of IMP.

Drug Development Implications

The central role of IMP metabolism, particularly the conversion of IMP to GMP by IMPDH, has made it an attractive target for drug development.

IMP Dehydrogenase (IMPDH) Inhibitors

IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, making them particularly sensitive to the inhibition of IMPDH.[6]

  • Mycophenolic Acid (MPA): A potent, non-competitive, reversible inhibitor of IMPDH, MPA is widely used as an immunosuppressant to prevent organ transplant rejection.[13] By depleting guanine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes.

  • Ribavirin: This antiviral drug is converted intracellularly to ribavirin monophosphate, which inhibits IMPDH, contributing to its broad-spectrum antiviral activity.

Future Directions

The intricate regulation of IMP metabolism and its emerging role in extracellular signaling present new opportunities for therapeutic intervention. The development of more selective inhibitors for different IMPDH isoforms or modulators of extracellular purinergic signaling could lead to novel treatments for a range of diseases, from cancer to inflammatory disorders.

Conclusion

This compound, through its metabolic intermediate IMP, occupies a cornerstone position in cellular biochemistry. Its role extends far beyond being a simple precursor for nucleic acids, influencing cellular energetics, proliferation, and intercellular communication. A thorough understanding of the biochemical pathways, regulatory networks, and enzymatic machinery centered around IMP is crucial for researchers in the fields of molecular biology, pharmacology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this pivotal nucleotide.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Disodium 5'-Inosinate in Sensory Perception

Introduction

This compound (IMP), a purine nucleotide, is a widely utilized food additive recognized for its remarkable ability to enhance and impart the "umami" or savory taste. This document provides a comprehensive technical overview of the molecular mechanisms underlying the sensory perception of IMP, with a particular focus on its interaction with taste receptors and the subsequent intracellular signaling cascades. The synergistic relationship between IMP and monosodium glutamate (MSG) is a key aspect of its flavor-enhancing properties and will be a central theme of this guide. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of sensory science, pharmacology, and drug development.

The Umami Taste Receptor: T1R1/T1R3

The primary mechanism by which this compound elicits a sensory response is through its interaction with the T1R1/T1R3 G protein-coupled receptor (GPCR).[1][2][3] This receptor is a heterodimer composed of two members of the Taste 1 Receptor (T1R) family: T1R1 and T1R3.[1][3] While the T1R3 subunit is also a component of the sweet taste receptor (T1R2/T1R3), the T1R1 subunit confers specificity for umami stimuli.[4]

Ligand Binding and Synergistic Action

A defining characteristic of umami perception is the potent synergistic effect observed between L-glutamate (the anion of MSG) and 5'-ribonucleotides like IMP and disodium 5'-guanylate (GMP).[5][6][7] IMP functions as a positive allosteric modulator of the T1R1/T1R3 receptor.[1] Molecular modeling and mutagenesis studies have revealed that L-glutamate binds to a site within the Venus flytrap domain (VFTD) of the T1R1 subunit, located in the hinge region.[3][4] IMP binds to an adjacent site near the opening of the VFTD of T1R1.[3][4] This cooperative binding stabilizes the closed, active conformation of the receptor, leading to a significantly enhanced taste response that is much greater than the additive effect of the individual compounds.[4][6] In humans, the synergistic effect can result in an eight-fold increase in umami intensity when glutamate and 5'-inosinate are mixed.[8]

Intracellular Signaling Pathway

The activation of the T1R1/T1R3 receptor by IMP and glutamate initiates a downstream signaling cascade within the taste receptor cell, ultimately leading to the transmission of the umami signal to the brain.

  • G Protein Activation: Ligand binding to the T1R1/T1R3 receptor activates a heterotrimeric G protein. The primary G proteins implicated in umami transduction are α-gustducin and α-transducin.[5] The Gβγ subunit (specifically Gβ3γ13) appears to play a predominant role in the subsequent signaling steps.[9]

  • Phospholipase C β2 (PLCβ2) Activation: The activated Gβγ subunit stimulates the enzyme phospholipase C β2 (PLCβ2).

  • Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to and opens the type III IP3 receptor (IP3R3) located on the membrane of the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[5][9] This results in a transient increase in intracellular calcium concentration.[10]

  • TRPM5 Channel Activation: The rise in intracellular Ca2+ activates the transient receptor potential cation channel member M5 (TRPM5).[5]

  • Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows for an influx of Na+ ions, leading to the depolarization of the taste receptor cell. This depolarization triggers the release of the neurotransmitter ATP through the CALHM1 channel.[2]

  • Signal Transmission: The released ATP activates purinergic receptors (P2X and P2Y) on adjacent gustatory afferent nerve fibers, transmitting the umami signal to the brain for processing.[2]

A secondary pathway involving the Gα subunit (α-gustducin or α-transducin) has also been proposed. This pathway involves the activation of phosphodiesterase (PDE), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] While the precise role of cAMP in umami transduction is not fully elucidated, it is thought to have a modulatory function.[5]

Quantitative Data

The following tables summarize key quantitative data related to the action of this compound.

Table 1: Synergistic Effect of MSG and IMP

ParameterValueReference
Synergistic Enhancement in Humans~8-fold increase in umami intensity[8]
Synergistic Enhancement in Rats~1.7-fold increase in chorda tympani nerve response[8]
Mathematical Model Constant (γ) for IMP1.218 × 10⁸[11]

The mathematical model is expressed as y = u + γuv, where y is the equivalent taste intensity of the mixture in terms of MSG concentration, u is the concentration of MSG, and v is the concentration of IMP.[11]

Table 2: Experimental Concentrations of IMP

Experimental ContextIMP ConcentrationReference
Allosteric enhancer in cell-based assays1 µM - 10 mM[4][12][13]
CCK release from STC-1 cells2.5 mmol/l[1]
CGRP release from rat colon1 µM[12]
Human sensory panel testingVariable, used in mixtures with MSG[14]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell-Based Assays for Receptor Activation

Objective: To determine the activation of the T1R1/T1R3 receptor by umami stimuli and assess the synergistic effect of IMP.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their amenability to transfection and low endogenous taste receptor expression.[3]

  • Transfection: Cells are transiently or stably transfected with plasmids encoding human or rodent T1R1, T1R3, and a promiscuous G protein such as Gα16/gustducin chimeras (e.g., G16gust25) to couple the receptor activation to a measurable downstream signal.[4][15]

  • Calcium Imaging:

    • Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[16][17]

    • Stimulation: Cells are stimulated with various concentrations of L-glutamate in the presence and absence of a fixed concentration of IMP (e.g., 1 mM).[4]

    • Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.[4][15] An increase in fluorescence intensity indicates receptor activation.

  • Luminescence Assay:

    • Principle: This assay can also be used to measure G protein activation or downstream signaling events coupled to a luminescent reporter.

    • Procedure: Cells are stimulated with umami compounds, and the resulting luminescence is measured using a luminometer.[3]

In Situ Calcium Imaging in Taste Buds

Objective: To measure changes in intracellular calcium in taste receptor cells within intact taste buds in response to umami stimuli.

Methodology:

  • Tissue Preparation: Lingual slices containing taste buds (e.g., from rat foliate papillae) are prepared.[18]

  • Dye Loading: Taste cells are loaded with a calcium indicator dye, such as calcium green-1 dextran (CaGD), via microinjection or bulk loading.[18]

  • Stimulation: The taste pore of the taste bud is superfused with solutions containing glutamate, IMP, or a combination of both.[18]

  • Imaging: Changes in intracellular calcium are monitored using a confocal microscope.[18] This technique allows for the visualization of responses in individual cells within the taste bud.

Sensory Panel Analysis

Objective: To quantify the perceived umami intensity and the synergistic effect of IMP in humans.

Methodology:

  • Panel Selection and Training: A panel of trained sensory assessors is selected based on their ability to perceive and discriminate the five basic tastes.[19][20] They are trained to recognize and rate the intensity of umami taste using reference standards (e.g., solutions of MSG).[21][22]

  • Sample Preparation: A series of solutions containing varying concentrations of MSG, IMP, and mixtures of both are prepared.[14]

  • Evaluation Procedure:

    • Panelists are presented with the samples in a controlled and randomized order.

    • They are asked to rate the umami intensity of each sample on a labeled magnitude scale or a visual analog scale.[6]

    • Water is used for rinsing between samples to prevent carry-over effects.

  • Data Analysis: The sensory data are statistically analyzed to determine the recognition thresholds and the magnitude of the synergistic effect.[23]

Mandatory Visualizations

Signaling Pathway of Umami Taste Perception

Umami_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_synapse Synaptic Cleft IMP This compound (IMP) T1R1_T1R3 T1R1/T1R3 Receptor IMP->T1R1_T1R3 MSG Monosodium Glutamate (MSG) MSG->T1R1_T1R3 G_protein G Protein (Gustducin/Transducin) T1R1_T1R3->G_protein activates PLC PLCβ2 IP3 IP3 PLC->IP3 produces TRPM5 TRPM5 Channel Na_channel Na+ Influx TRPM5->Na_channel allows Depolarization Depolarization Na_channel->Depolarization causes ATP_release ATP Release (CALHM1) Nerve Gustatory Nerve Fiber ATP_release->Nerve activates G_protein->PLC activates ER Endoplasmic Reticulum IP3->ER binds to IP3R3 on Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_release->TRPM5 activates Depolarization->ATP_release triggers

Caption: Intracellular signaling cascade of umami taste perception initiated by MSG and IMP.

Experimental Workflow for Cell-Based Calcium Imaging Assay

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture HEK293T Cells transfection Transfect with T1R1, T1R3, and Gα plasmids cell_culture->transfection dye_loading Load cells with Fura-2 AM transfection->dye_loading stimulation Stimulate with Glutamate +/- IMP dye_loading->stimulation detection Measure Fluorescence Change (FLIPR) stimulation->detection data_processing Calculate Response Magnitude detection->data_processing dose_response Generate Dose-Response Curves data_processing->dose_response synergy_analysis Quantify Synergistic Effect dose_response->synergy_analysis

Caption: Workflow for assessing T1R1/T1R3 receptor activation using a calcium imaging assay.

Logical Relationship of Synergistic Action

Synergistic_Action cluster_stimuli Umami Stimuli cluster_receptor Receptor Interaction cluster_response Perceptual Response MSG Monosodium Glutamate (Agonist) T1R1_VFTD T1R1 Venus Flytrap Domain MSG->T1R1_VFTD Binds to hinge region Low_Umami Weak Umami Sensation MSG->Low_Umami IMP This compound (Allosteric Modulator) IMP->T1R1_VFTD Binds to opening Receptor_Activation Receptor Activation (Closed Conformation) T1R1_VFTD->Receptor_Activation Stabilizes High_Umami Strong Umami Sensation Receptor_Activation->High_Umami

Caption: Cooperative binding of MSG and IMP to the T1R1 receptor enhances umami perception.

References

An In-depth Technical Guide to the Cellular Uptake and Transport of Disodium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium 5'-inosinate (IMP), a key intermediate in purine metabolism, does not appear to directly traverse the cell membrane. Instead, its cellular uptake is a multi-step process initiated by its extracellular dephosphorylation to the nucleoside inosine. This conversion is primarily mediated by a family of cell surface enzymes known as ecto-5'-nucleotidases (e.g., CD73). The resulting inosine is then transported into the cell through two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Once inside the cell, inosine can be re-phosphorylated to IMP, entering the purine nucleotide pool, or catabolized further. This guide provides a comprehensive overview of this transport pathway, including quantitative kinetic data, detailed experimental protocols, and visualizations of the key processes.

The Proposed Cellular Uptake Pathway for this compound

The prevailing scientific evidence suggests a two-step mechanism for the cellular assimilation of extracellular this compound:

  • Extracellular Dephosphorylation: IMP is hydrolyzed to inosine and inorganic phosphate by ecto-5'-nucleotidases. These enzymes are anchored to the outer leaflet of the plasma membrane.[1][2][3][4][5]

  • Inosine Transport: The resulting inosine nucleoside is then transported across the cell membrane by specific transporter proteins.

This indirect pathway is crucial for maintaining intracellular purine homeostasis and has implications for cellular signaling and the therapeutic action of purine analogs.

Quantitative Data on Inosine Transport

The transport of inosine into the cell is a carrier-mediated process characterized by specific kinetic parameters. The following tables summarize the available quantitative data for the key transporters involved.

Table 1: Kinetic Parameters of Inosine Transport by Nucleoside Transporters
TransporterSubstrateSpecies/Cell TypeKm (µM)Vmax (pmol/mg protein/min)Source(s)
ENT1 UridineHuman (expressed in PK15NTD cells)~40053 (pmol/oocyte·min−1)[6]
ENT2 UridineHuman (expressed in PK15NTD cells)~50070 (pmol/oocyte·min−1)[6]
CNT1 (rat) AdenosineRat (expressed in COS-1 cells)~15Low[7]
CNT2 (rat) 2',3'-Dideoxyinosine**Rat (expressed in oocytes)29.2 ± 8.30.40 ± 0.11 (pmol/oocyte/min)[8]
Na+-dependent Formycin B***Mouse (intestinal epithelial cells)45 ± 3Not specified[9]

*While direct Km for inosine is not specified, hENT2 is noted to have a 4-fold higher affinity for inosine than hENT1.[10] Uridine is a commonly used substrate to characterize ENT activity. **Inosine is a known substrate for CNT2. 2',3'-dideoxyinosine is an inosine analog. ***Formycin B is a C-nucleoside analog of inosine.

Table 2: Inhibition of Inosine Transporters
InhibitorTransporter TargetIC50 / KiCell Type/SystemSource(s)
Dipyridamole ENT1 (human)IC50: 5.0 ± 0.9 nMPK15NTD cells[10][11]
ENT2 (human)IC50: 356 ± 13 nMPK15NTD cells[10][11]
ENT1Ki: 48 nMNot specified[5]
ENT2Ki: 6.2 µMNot specified[5]
NBMPR ENT1 (human)IC50: 0.4 ± 0.1 nMPK15NTD cells[10][11]
(Nitrobenzyl-thioinosine)ENT2 (human)IC50: 2.8 ± 0.3 µMPK15NTD cells[10][11]
ENT1Ki: 0.4 - 8 nMNot specified[5]
ENT2Ki: 2.8 µMNot specified[5]

Experimental Protocols

Measurement of Ecto-5'-Nucleotidase Activity

This protocol is designed to quantify the rate of conversion of IMP to inosine by cell surface enzymes.

Principle: The activity of ecto-5'-nucleotidase is determined by measuring the amount of radiolabeled inosine produced from radiolabeled IMP over time.

Materials:

  • Cultured cells grown to confluence in 24-well plates.

  • [14C]-IMP (or other suitable radiolabel).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Stop Solution (e.g., ice-cold PBS with a high concentration of unlabeled inosine and IMP).

  • Thin-Layer Chromatography (TLC) system or High-Performance Liquid Chromatography (HPLC) for separating IMP and inosine.

  • Scintillation counter.

Procedure:

  • Wash the confluent cell monolayers twice with pre-warmed Assay Buffer.

  • Add fresh Assay Buffer containing a known concentration of [14C]-IMP to each well to initiate the reaction.

  • Incubate the plate at 37°C for various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • To stop the reaction, aspirate the reaction mixture and immediately add ice-cold Stop Solution.

  • Collect the supernatant.

  • Separate the [14C]-IMP and [14C]-inosine in the supernatant using TLC or HPLC.

  • Quantify the amount of radioactivity in the inosine spot/peak using a scintillation counter.

  • Calculate the rate of inosine formation and express it as pmol/min/mg of total cell protein.[12]

A parallel experiment using a fluorescent analog of AMP, 1,N6-etheno-AMP (E-AMP), can also be performed, with the product ethenoadenosine being measured by HPLC.[13]

Inosine Uptake Assay in Cultured Cells

This protocol measures the rate of inosine transport into cultured cells.

Principle: The uptake of radiolabeled inosine is measured over a short period to approximate the initial velocity of transport.

Materials:

  • Cultured cells seeded in 24-well or 96-well plates.

  • [3H]-Inosine (or other suitable radiolabel).

  • Assay Buffer (e.g., HBSS-HEPES, pH 7.4).

  • Stop Solution (e.g., ice-cold PBS).

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and counter.

  • Protein assay reagent (e.g., BCA or Bradford).

  • (Optional) Transporter inhibitors like dipyridamole or NBMPR.

Procedure:

  • Grow cells to near confluence in multi-well plates.

  • On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed Assay Buffer.

  • Add fresh Assay Buffer to each well. For inhibition studies, pre-incubate the cells with inhibitors (e.g., dipyridamole, NBMPR) for a specified time (e.g., 30 minutes).

  • Initiate the uptake by adding Assay Buffer containing [3H]-inosine at the desired concentration.

  • Incubate for a short, defined period (e.g., 1-5 minutes) with gentle agitation.

  • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.

  • Lyse the cells by adding Lysis Buffer to each well.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • In parallel wells, determine the total protein concentration.

  • Calculate the uptake rate and express it as pmol/min/mg of protein.[14][15]

Visualizations

Cellular Uptake Pathway of this compound

IMP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IMP This compound (IMP) Ecto5NT Ecto-5'-Nucleotidase (e.g., CD73) IMP->Ecto5NT Dephosphorylation Inosine_ext Inosine ENTs ENTs (1 & 2) Inosine_ext->ENTs Facilitated Diffusion CNTs CNTs (1, 2, 3) Inosine_ext->CNTs Na+-dependent Cotransport Ecto5NT->Inosine_ext Inosine_int Inosine ENTs->Inosine_int CNTs->Inosine_int IMP_int IMP Inosine_int->IMP_int Phosphorylation (Salvage Pathway) Purine_metabolism Purine Metabolism (AMP, GMP synthesis) IMP_int->Purine_metabolism

Caption: Proposed pathway for cellular uptake of this compound.

Experimental Workflow for Inosine Uptake Assay

Inosine_Uptake_Workflow A Seed cells in multi-well plates B Wash cells with Assay Buffer A->B C (Optional) Pre-incubate with inhibitors B->C D Initiate uptake with [3H]-Inosine B->D No inhibitors C->D E Incubate for a defined time D->E F Stop transport with ice-cold buffer E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Determine protein concentration G->I J Calculate uptake rate (pmol/min/mg protein) H->J I->J

Caption: Workflow for a typical radiolabeled inosine uptake experiment.

Logical Relationship of Transporter Inhibition

Transporter_Inhibition Inosine_Transport Inosine Transport ENT1 ENT1 Inosine_Transport->ENT1 ENT2 ENT2 Inosine_Transport->ENT2 NBMPR NBMPR (nM) NBMPR->ENT1 Inhibits Dipyridamole Dipyridamole (µM) Dipyridamole->ENT1 Inhibits Dipyridamole->ENT2 Inhibits

Caption: Inhibition of equilibrative inosine transporters.

Conclusion and Future Directions

The cellular uptake of this compound is a complex process that relies on extracellular enzymatic conversion followed by carrier-mediated transport of inosine. Understanding the kinetics and regulation of both the ecto-5'-nucleotidases and the various nucleoside transporters is critical for fields ranging from nutritional science to pharmacology. For drug development professionals, the transporters involved in inosine uptake represent potential targets for modulating the cellular effects of purine-based drugs.

Future research should focus on obtaining more precise kinetic data (Km and Vmax) for inosine transport by each of the specific human ENT and CNT isoforms. Additionally, investigating the regulation of these transporters and the ecto-5'-nucleotidases in different cell types and disease states will provide a more complete picture of purine nucleotide salvage and its role in cellular physiology and pathology.

References

An In-depth Technical Guide to the Enzymatic Regulation of Disodium 5'-Inosinate (IMP) In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5'-inosinate (IMP), a pivotal intermediate in purine metabolism, stands at a critical metabolic crossroads, dictating the flux towards the synthesis of adenine and guanine nucleotides.[1][2][3] Its intracellular concentration is meticulously controlled by a network of enzymes, the dysregulation of which is implicated in various pathological states, including cancer and immunodeficiency disorders.[4][5] This technical guide provides a comprehensive overview of the enzymatic regulation of IMP levels in vivo, detailing the biosynthetic and catabolic pathways, the key regulatory enzymes, and established experimental protocols for their analysis. Furthermore, this document presents visual representations of these complex molecular interactions through detailed signaling and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Biosynthesis and Degradation of Inosine Monophosphate (IMP)

The intracellular pool of IMP is maintained through a delicate balance between its synthesis, via both de novo and salvage pathways, and its conversion to other nucleotides or degradation.

De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring of IMP from simpler molecules, such as amino acids and bicarbonate, on a ribose-5-phosphate scaffold.[1][6] This multi-step process culminates in the formation of IMP, which serves as the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][7] The first committed step in this pathway is the conversion of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) to 5'-phosphoribosylamine, a reaction catalyzed by amidophosphoribosyltransferase.[1] This enzyme is a key regulatory point, subject to feedback inhibition by purine ribonucleotides, including AMP, GMP, and IMP itself.[1]

Salvage Pathway

The salvage pathway provides a more energy-efficient route to IMP synthesis by recycling pre-existing purine bases, primarily hypoxanthine, derived from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the reaction between hypoxanthine and PRPP to form IMP.[8][9]

Catabolism and Conversion of IMP

IMP is positioned at a critical branch point in purine metabolism and can be channeled into several pathways:[2]

  • Conversion to AMP: IMP is converted to AMP in a two-step process. First, adenylosuccinate synthetase catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate.[7][10][11] Subsequently, adenylosuccinate lyase removes fumarate to yield AMP.[8]

  • Conversion to GMP: The conversion of IMP to GMP is a two-step process initiated by IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[4][5][12] XMP is then converted to GMP by GMP synthase.[1] IMPDH is the rate-limiting enzyme in the de novo synthesis of GMP, making it a significant regulatory checkpoint.[4][5]

  • Degradation: IMP can be dephosphorylated by 5'-nucleotidases to form inosine.[1] Inosine is then further catabolized by purine nucleoside phosphorylase to hypoxanthine.[1] Xanthine oxidase subsequently converts hypoxanthine to xanthine and then to uric acid for excretion.[7]

  • Purine Nucleotide Cycle: In muscle tissue, AMP can be deaminated by AMP deaminase (AMPD) to form IMP and ammonia.[13][14][15] This reaction is a key component of the purine nucleotide cycle, which plays a crucial role in cellular energy metabolism and provides intermediates for the citric acid cycle.[8][15][16]

Key Regulatory Enzymes of IMP Metabolism

The steady-state level of IMP is governed by the activity of several key enzymes, which are subject to intricate regulatory mechanisms.

IMP Dehydrogenase (IMPDH)

IMPDH catalyzes the first committed step in the biosynthesis of guanine nucleotides from IMP.[3] It is a critical enzyme for cell proliferation and is a target for various therapeutic agents, including immunosuppressants and antiviral drugs.[2][4][12]

  • Regulation: IMPDH activity is primarily regulated by feedback inhibition from its end-product, GMP.[7] Guanine nucleotides can bind to allosteric sites on the enzyme, leading to a decrease in its catalytic activity.[17][18] In humans, there are two isoforms of IMPDH, IMPDH1 and IMPDH2, with IMPDH2 being upregulated in proliferating and neoplastic cells.[19]

Adenylosuccinate Synthetase

This enzyme directs IMP towards the synthesis of adenine nucleotides.[10][11]

  • Regulation: Adenylosuccinate synthetase is subject to competitive feedback inhibition by its end-product, AMP.[7] The activity of this enzyme is also dependent on the availability of GTP as an energy source for the reaction.[10]

AMP Deaminase (AMPD)

AMPD catalyzes the irreversible deamination of AMP to IMP.[13][14] This enzyme is particularly important in skeletal muscle for the functioning of the purine nucleotide cycle.[14][16]

  • Regulation: AMPD activity is allosterically regulated by various effectors. It is activated by its substrate, AMP, and inhibited by inorganic phosphate and GTP.[13] In environments with high potassium concentrations, AMPD is regulated by ATP and ADP through a "Km-type" mechanism.[14]

5'-Nucleotidases

These enzymes catalyze the dephosphorylation of IMP to inosine, initiating its degradation pathway.[20][21]

  • Regulation: The activity of 5'-nucleotidases is under strict metabolic control to prevent the depletion of essential nucleotide intermediates.[7] Different isoforms of 5'-nucleotidases exist with varying substrate specificities and cellular localizations.[20][21]

Data Presentation: Key Enzyme Kinetic Parameters

EnzymeSubstrateActivatorsInhibitorsKm ValueNotes
IMP Dehydrogenase (IMPDH) IMP, NAD+K+GMP, Mycophenolic acid, RibavirinRate-limiting step in GMP synthesis.[4][5]
Adenylosuccinate Synthetase IMP, Aspartate, GTPMg2+AMP, GDP12 µM (for IMP)Requires GTP for activity.[22][23]
AMP Deaminase (AMPD) AMPATP, ADP (in high K+)Inorganic Phosphate, GTP1.4 x 10-3 mol/literImportant in the purine nucleotide cycle in muscle.[13][14][24]
5'-Nucleotidase IMPVarious nucleoside analogsMultiple isoforms exist with different properties.[20]

Experimental Protocols

Measurement of IMP Dehydrogenase (IMPDH) Activity

A common method for assaying IMPDH activity is a continuous spectrophotometric assay that monitors the production of NADH.[25][26]

Principle: IMPDH catalyzes the conversion of IMP to XMP with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the enzyme activity.[25]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM KH2PO4 (pH 8.5), 5 mM DTT, and 1 mM IMP.[26]

  • Enzyme Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. The protein concentration should be determined.

  • Assay Procedure:

    • Add the cell lysate to the reaction mixture (without NAD+).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding NAD+ to a final concentration of 1 mM.

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADH formation is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of IMPDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[26]

Measurement of AMP Deaminase (AMPD) Activity

AMPD activity can be measured using a coupled-enzyme spectrophotometric assay.[27][28]

Principle: The IMP produced by AMPD is immediately oxidized by an excess of IMPDH, leading to the reduction of NAD+ to NADH. The rate of NADH formation, monitored at 340 nm, is proportional to the AMPD activity.[27][28]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM imidazole/HCl, pH 6.5, 150 mM KCl), NAD+, and a surplus of IMPDH.[29]

  • Sample Preparation: Prepare cell or tissue lysates.

  • Assay Procedure:

    • Add the sample to the reaction mixture.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the substrate, AMP (e.g., to a final concentration of 10 mM).[29]

    • Monitor the increase in absorbance at 340 nm.

  • Control: A blank reaction without AMP should be run in parallel to correct for any background NADH production.

  • Calculation of Activity: The AMPD activity is calculated from the rate of NADH formation, similar to the IMPDH assay.

Measurement of 5'-Nucleotidase Activity

A colorimetric assay can be used to determine 5'-nucleotidase activity by measuring the release of ammonia from adenosine, which is produced from AMP by 5'-nucleotidase.[30]

Principle: The assay relies on the dephosphorylation of a substrate (e.g., AMP) by 5'-nucleotidase to produce a nucleoside (adenosine). In the presence of adenosine deaminase, the adenosine is converted to inosine, releasing ammonia. The ammonia is then quantified using a colorimetric method, such as the Berthelot's test.[30][31]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction:

    • Incubate the sample with the substrate (e.g., AMP) and adenosine deaminase in an appropriate buffer.

  • Colorimetric Detection:

    • Stop the enzymatic reaction.

    • Add reagents for the Berthelot's test (developer solutions) to quantify the released ammonia by measuring the absorbance at a specific wavelength (e.g., 670 nm).[31]

  • Standard Curve: A standard curve using known concentrations of ammonia is used to determine the amount of ammonia produced in the samples.

  • Inhibitor Control: To distinguish 5'-nucleotidase activity from that of other non-specific phosphatases, a parallel reaction containing a specific 5'-nucleotidase inhibitor can be performed.[31]

Mandatory Visualizations

Signaling Pathways

IMP_Metabolism PRPP PRPP DeNovo De Novo Synthesis PRPP->DeNovo IMP IMP DeNovo->IMP multiple steps Amidophosphoribosyltransferase Amidophosphoribosyl- transferase DeNovo->Amidophosphoribosyltransferase Hypoxanthine Hypoxanthine Salvage Salvage Pathway Hypoxanthine->Salvage Salvage->IMP HGPRT HGPRT Salvage->HGPRT Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate GTP XMP XMP IMP->XMP NAD+ Inosine Inosine IMP->Inosine IMP->Amidophosphoribosyltransferase - AdenylosuccinateSynthetase Adenylosuccinate Synthetase IMP->AdenylosuccinateSynthetase IMPDH IMPDH IMP->IMPDH FivePrimeNucleotidase 5'-Nucleotidase IMP->FivePrimeNucleotidase AMP AMP AMP->IMP AMP->Amidophosphoribosyltransferase - AMP->AdenylosuccinateSynthetase - AMPD AMP Deaminase AMP->AMPD GMP GMP GMP->Amidophosphoribosyltransferase - GMP->IMPDH - Adenylosuccinate->AMP AdenylosuccinateLyase Adenylosuccinate Lyase Adenylosuccinate->AdenylosuccinateLyase XMP->GMP GMPSynthetase GMP Synthetase XMP->GMPSynthetase UricAcid Uric Acid Inosine->UricAcid multiple steps

Caption: Central Role of IMP in Purine Metabolism.

Experimental Workflows

IMPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Lysate Prepare Cell/Tissue Lysate Mix Mix Lysate and Buffer Lysate->Mix Buffer Prepare Reaction Buffer (pH 8.5, DTT, IMP) Buffer->Mix Preinc Pre-incubate at 37°C Mix->Preinc Start Initiate with NAD+ Preinc->Start Measure Monitor Absorbance at 340 nm Start->Measure Calc Calculate Rate of NADH Formation Measure->Calc Activity Determine IMPDH Activity Calc->Activity

Caption: Workflow for IMP Dehydrogenase Activity Assay.

AMPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Lysate Prepare Cell/Tissue Lysate Mix Mix Lysate and Buffer Lysate->Mix Buffer Prepare Reaction Buffer (pH 6.5, NAD+, IMPDH) Buffer->Mix Preinc Pre-incubate at 37°C Mix->Preinc Start Initiate with AMP Preinc->Start Measure Monitor Absorbance at 340 nm Start->Measure Calc Calculate Rate of NADH Formation Measure->Calc Activity Determine AMPD Activity Calc->Activity

Caption: Workflow for AMP Deaminase Coupled Activity Assay.

Conclusion

The enzymatic regulation of this compound is a cornerstone of cellular metabolism, with profound implications for cell growth, proliferation, and energy homeostasis. A thorough understanding of the key enzymes—IMPDH, adenylosuccinate synthetase, AMPD, and 5'-nucleotidases—and their regulatory mechanisms is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant purine metabolism. The experimental protocols and visual guides provided herein offer a robust framework for researchers to investigate the intricate network governing IMP levels in vivo, paving the way for future discoveries in this critical area of biomedical research.

References

The Central Role of Disodium 5'-Inosinate in Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5'-inosinate, the sodium salt of inosinic acid, is a pivotal intermediate in the biosynthesis of purine nucleotides.[1] Known in biochemical contexts as inosine 5'-monophosphate (IMP), this molecule stands at the crossroads of purine metabolism, serving as the direct precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3] These nucleotides are fundamental building blocks for DNA and RNA, and their triphosphorylated forms, ATP and GTP, are the primary energy currency of the cell. This technical guide provides an in-depth exploration of the biosynthesis of IMP and its subsequent conversion to AMP and GMP, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies. The intricate control of these pathways offers numerous targets for therapeutic intervention, particularly in the fields of oncology and immunology.

Introduction to Purine Nucleotide Biosynthesis

Cells utilize two primary pathways to synthesize purine nucleotides: the de novo synthesis pathway and the salvage pathway.[4][5]

  • De Novo Synthesis: This pathway builds the purine rings from simple precursors, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate.[2][6] It is an energy-intensive process that culminates in the formation of IMP.[4]

  • Salvage Pathway: This more energy-efficient pathway recycles purine bases and nucleosides derived from the breakdown of nucleic acids or from dietary sources.[7][8][9] Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) are key to this process.[4][7]

IMP is the first compound in the de novo pathway to feature a complete purine ring system and serves as the branch point for the synthesis of all other purine nucleotides.[2][10]

The De Novo Synthesis of Inosine Monophosphate (IMP)

The de novo synthesis of IMP is a multi-step process that occurs in the cytoplasm of the cell. The pathway begins with ribose-5-phosphate, a product of the pentose phosphate pathway, and proceeds through a series of enzymatic reactions to form IMP.

Key Steps in the De Novo Pathway

The synthesis of IMP from ribose-5-phosphate involves eleven key enzymatic steps. The initial and committed step is the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP) from ribose-5-phosphate and ATP, catalyzed by PRPP synthetase.[2] The purine ring is then assembled on this ribose-phosphate scaffold.

A simplified overview of the pathway is as follows:

  • Activation of Ribose-5-Phosphate: Ribose-5-phosphate is converted to PRPP by PRPP synthetase.

  • Acquisition of N9: Glutamine donates its amide nitrogen to PRPP, forming 5-phosphoribosylamine. This is the committed step of purine biosynthesis and is catalyzed by glutamine PRPP amidotransferase.[2]

  • Acquisition of C4, C5, and N7: The entire glycine molecule is added.

  • Acquisition of C8: A formyl group is transferred from N¹⁰-formyl-tetrahydrofolate.

  • Acquisition of N3: Another glutamine molecule donates its amide nitrogen.

  • Ring Closure: The five-membered imidazole ring is formed.

  • Acquisition of C6: Carbon dioxide is added.

  • Acquisition of N1: Aspartate donates its amino group.

  • Elimination of Fumarate: The carbon skeleton of aspartate is removed as fumarate.

  • Acquisition of C2: A second formyl group is transferred from N¹⁰-formyl-tetrahydrofolate.

  • Final Ring Closure: The second, six-membered ring is closed to form inosine monophosphate (IMP).

Visualization of the De Novo Pathway

de_novo_pathway cluster_0 De Novo Synthesis of IMP Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase ATP -> AMP 5-Phosphoribosylamine 5-Phosphoribosylamine PRPP->5-Phosphoribosylamine Glutamine PRPP Amidotransferase Glutamine -> Glutamate Glycinamide Ribonucleotide (GAR) Glycinamide Ribonucleotide (GAR) 5-Phosphoribosylamine->Glycinamide Ribonucleotide (GAR) GAR Synthetase Glycine + ATP Formylglycinamide Ribonucleotide (FGAR) Formylglycinamide Ribonucleotide (FGAR) Glycinamide Ribonucleotide (GAR)->Formylglycinamide Ribonucleotide (FGAR) GAR Transformylase N10-Formyl-THF Formylglycinamidine Ribonucleotide (FGAM) Formylglycinamidine Ribonucleotide (FGAM) Formylglycinamide Ribonucleotide (FGAR)->Formylglycinamidine Ribonucleotide (FGAM) FGAM Synthetase Glutamine + ATP Aminoimidazole Ribonucleotide (AIR) Aminoimidazole Ribonucleotide (AIR) Formylglycinamidine Ribonucleotide (FGAM)->Aminoimidazole Ribonucleotide (AIR) AIR Synthetase ATP Carboxyaminoimidazole Ribonucleotide (CAIR) Carboxyaminoimidazole Ribonucleotide (CAIR) Aminoimidazole Ribonucleotide (AIR)->Carboxyaminoimidazole Ribonucleotide (CAIR) AIR Carboxylase CO2 Succinylaminoimidazole Carboxamide Ribonucleotide (SAICAR) Succinylaminoimidazole Carboxamide Ribonucleotide (SAICAR) Carboxyaminoimidazole Ribonucleotide (CAIR)->Succinylaminoimidazole Carboxamide Ribonucleotide (SAICAR) SAICAR Synthetase Aspartate + ATP Aminoimidazole Carboxamide Ribonucleotide (AICAR) Aminoimidazole Carboxamide Ribonucleotide (AICAR) Succinylaminoimidazole Carboxamide Ribonucleotide (SAICAR)->Aminoimidazole Carboxamide Ribonucleotide (AICAR) Adenylosuccinate Lyase -> Fumarate Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) Aminoimidazole Carboxamide Ribonucleotide (AICAR)->Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) AICAR Transformylase N10-Formyl-THF Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR)->Inosine Monophosphate (IMP) IMP Cyclohydrolase

Figure 1. The de novo purine biosynthesis pathway leading to IMP.

IMP as a Branch Point: Synthesis of AMP and GMP

IMP is the central precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[11] This bifurcation allows for the balanced production of adenine and guanine nucleotides to meet the cell's needs.

Synthesis of Adenosine Monophosphate (AMP) from IMP

The conversion of IMP to AMP is a two-step process:

  • Formation of Adenylosuccinate: Adenylosuccinate synthetase catalyzes the condensation of IMP with aspartate.[11][12] This reaction is driven by the hydrolysis of GTP to GDP and inorganic phosphate.[11][13]

  • Cleavage of Adenylosuccinate: Adenylosuccinate lyase then cleaves fumarate from adenylosuccinate to yield AMP.[11]

Synthesis of Guanosine Monophosphate (GMP) from IMP

The synthesis of GMP from IMP also proceeds in two steps:

  • Oxidation of IMP: IMP dehydrogenase, a rate-limiting enzyme, catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP).[14][15]

  • Amination of XMP: GMP synthetase then transfers an amino group from glutamine to XMP to form GMP.[11] This reaction requires the hydrolysis of ATP to AMP and pyrophosphate.[13]

Visualization of IMP Conversion to AMP and GMP

IMP_Conversion IMP IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase Aspartate + GTP XMP XMP IMP->XMP IMP Dehydrogenase NAD+ -> NADH AMP AMP Adenylosuccinate->AMP Adenylosuccinate Lyase -> Fumarate GMP GMP XMP->GMP GMP Synthetase Glutamine + ATP

Figure 2. Conversion of IMP to AMP and GMP.

Regulation of Purine Biosynthesis

The biosynthesis of purine nucleotides is tightly regulated to ensure a balanced supply of adenine and guanine nucleotides while conserving energy. Regulation occurs at several key enzymatic steps through feedback inhibition.

  • PRPP Synthetase: This enzyme is inhibited by ADP and GDP.[11]

  • Glutamine PRPP Amidotransferase: This enzyme, which catalyzes the committed step in de novo synthesis, is subject to feedback inhibition by AMP, GMP, and IMP.[2] AMP and GMP bind to distinct allosteric sites on the enzyme.[13]

  • Adenylosuccinate Synthetase: This enzyme is feedback-inhibited by AMP.[11]

  • IMP Dehydrogenase: This enzyme is feedback-inhibited by GMP.[11]

Furthermore, the synthesis of AMP from IMP requires GTP, while the synthesis of GMP from IMP requires ATP.[13] This reciprocal substrate requirement helps to balance the production of the two purine nucleotides.

Visualization of Regulatory Pathways

Purine_Regulation cluster_pathway Biosynthetic Pathway PRPP_Amidotransferase Glutamine PRPP Amidotransferase IMP IMP PRPP_Amidotransferase->IMP Adenylosuccinate_Synthetase Adenylosuccinate Synthetase IMP->Adenylosuccinate_Synthetase IMP_Dehydrogenase IMP Dehydrogenase IMP->IMP_Dehydrogenase AMP AMP Adenylosuccinate_Synthetase->AMP GMP GMP IMP_Dehydrogenase->GMP AMP->PRPP_Amidotransferase AMP->Adenylosuccinate_Synthetase GMP->PRPP_Amidotransferase GMP->IMP_Dehydrogenase

Figure 3. Feedback inhibition of the purine biosynthesis pathway.

Pharmacological Significance

The central role of IMP and the enzymes involved in its synthesis and conversion make them attractive targets for drug development. Inhibitors of this pathway can be effective as immunosuppressants and anti-cancer agents by limiting the availability of nucleotides required for the proliferation of rapidly dividing cells, such as lymphocytes and cancer cells.

  • Mycophenolate Mofetil: This immunosuppressive drug is a potent inhibitor of IMP dehydrogenase, thereby blocking the synthesis of GMP.[2] This selectively depletes guanine nucleotides in T and B lymphocytes, inhibiting their proliferation.

  • Azathioprine and 6-Mercaptopurine: These are prodrugs that are converted to thiopurine nucleotides, which inhibit multiple enzymes in the de novo purine synthesis pathway, including glutamine PRPP amidotransferase.[6][16]

  • Ribavirin: This antiviral drug has multiple mechanisms of action, one of which is the inhibition of IMP dehydrogenase.[6]

Quantitative Data

A comprehensive understanding of purine metabolism requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters for the enzymes involved in the conversion of IMP to AMP and GMP.

EnzymeSubstrate(s)Km (µM)Vmax (nmol/min/mg)Inhibitor(s)
Adenylosuccinate SynthetaseIMP, Aspartate, GTP12, 950, 15-AMP, IMP
IMP DehydrogenaseIMP, NAD⁺--GMP

Table 1: Kinetic parameters of key enzymes in IMP metabolism. Note: Specific values for Vmax and the Km for IMP dehydrogenase can vary significantly depending on the organism and experimental conditions.

MetaboliteTypical Intracellular Concentration (µM)
IMP50 - 200
AMP50 - 300
GMP20 - 100
ATP2000 - 5000
GTP200 - 500

Table 2: Representative intracellular concentrations of purine nucleotides in mammalian cells. These values can fluctuate based on cell type and metabolic state.

Experimental Protocols

The study of purine metabolism relies on a variety of experimental techniques. Below are outlines of key protocols.

Assay for IMP Dehydrogenase Activity

Principle: The activity of IMP dehydrogenase is measured by monitoring the production of NADH, which absorbs light at 340 nm.

Methodology:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), IMP, and NAD⁺.

  • Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH production using the Beer-Lambert law.

Metabolic Labeling with [¹⁴C]-Glycine

Principle: To trace the de novo synthesis of purines, cells are incubated with a radiolabeled precursor, and the incorporation of the label into purine nucleotides is measured.

Methodology:

  • Culture cells in a medium containing [¹⁴C]-glycine.

  • After a defined incubation period, harvest the cells and extract the nucleotides.

  • Separate the nucleotides (e.g., AMP, GMP, IMP) using high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity in each nucleotide fraction using a scintillation counter.

Visualization of an Experimental Workflow

experimental_workflow cluster_workflow Metabolic Labeling Workflow Cell_Culture Culture cells with [14C]-Glycine Harvest_and_Extract Harvest cells and extract nucleotides Cell_Culture->Harvest_and_Extract HPLC_Separation Separate nucleotides by HPLC Harvest_and_Extract->HPLC_Separation Scintillation_Counting Quantify radioactivity HPLC_Separation->Scintillation_Counting Data_Analysis Analyze data to determine incorporation rates Scintillation_Counting->Data_Analysis

Figure 4. Workflow for a metabolic labeling experiment.

Conclusion

This compound, or IMP, is a cornerstone of cellular metabolism. Its central position as the precursor for adenine and guanine nucleotides underscores its importance in maintaining the integrity of genetic material and cellular energy homeostasis. The intricate regulation of the pathways governing its synthesis and conversion provides a robust system for cellular control and offers a rich landscape for the development of targeted therapeutics. A thorough understanding of the biochemistry of IMP is therefore essential for researchers in molecular biology, pharmacology, and drug development.

References

Beyond Umami: A Technical Guide to the Physiological Functions of Disodium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5'-inosinate (IMP), a widely utilized food additive for its umami taste, is the salt of inosinic acid, a pivotal intermediate in purine metabolism.[1][2] Beyond its well-established role in the culinary world, the core molecule, inosine monophosphate (IMP), exhibits a spectrum of physiological functions with significant implications for cellular metabolism, immune responses, neuronal function, and gut health. This technical guide provides an in-depth exploration of these non-gustatory roles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development.

Core Physiological Functions of Inosine Monophosphate (IMP)

This compound is readily metabolized to inosine monophosphate (IMP) within the body. IMP serves as a central hub in the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA.[1][3] It is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), making it essential for cellular proliferation and function.[4] The physiological effects of this compound are therefore intrinsically linked to the metabolic and signaling roles of IMP and its downstream products.

Central Role in Cellular Energy Metabolism

IMP is a critical component of cellular energy homeostasis. It serves as a precursor for the synthesis of AMP, a key molecule in the metabolism of adenosine triphosphate (ATP), the primary energy currency of the cell.[3] In states of high energy demand or metabolic stress, such as intense muscle contraction, the deamination of AMP to IMP occurs, a process thought to be regulated by increases in ADP, AMP, and H+.[5] This conversion is part of the purine nucleotide cycle, which plays a role in recycling purines for energy and maintaining nucleotide balance.[4]

Quantitative Data on Cellular Energy Metabolism:

ParameterEffect of IMP/Inosine TreatmentExperimental ModelReference
ATP ProductionReduced by 20% after 24h and 45% after 72h of IMP treatment.Lineage−/low cells[6]
GTP ProductionIncreased by 1.4-fold after 24h and 4.2-fold after 72h of IMP treatment.Lineage−/low cells[6]
Oxygen Consumption Rate (OCR)Significantly decreased in lineage−/low cells after 6h of treatment with IMP.Lineage−/low cells[6]
Cellular ATP LevelsAddition of inosine immediately before amobarbital retarded the decline in ATP.ROC-1 cells under GDMI[7]
Lactate AccumulationIncubation with 1,500 µM inosine or guanosine increased lactate accumulation sixfold.ROC-1 cells under GDMI[7]
Immunomodulatory Effects

IMP and its derivatives, particularly inosine, have demonstrated significant immunomodulatory properties. These effects are multifaceted, involving the regulation of both innate and adaptive immune responses. Inosine has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α while augmenting the production of the anti-inflammatory cytokine IL-10 in endotoxemic mice.[8] This regulation of cytokine balance is crucial in managing inflammatory conditions. Furthermore, derivatives of IMP, such as Methyl Inosine Monophosphate (MIMP), have been shown to augment the proliferative responses of T-cells to mitogens, suggesting a role in enhancing cell-mediated immunity.[9]

Quantitative Data on Immunomodulation:

ParameterEffect of IMP/Inosine TreatmentExperimental ModelReference
TNF-α ProductionSuppressed by IMP in endotoxemic mice.Endotoxemic mice[8]
IL-10 ProductionAugmented by IMP in endotoxemic mice.Endotoxemic mice[8]
T-cell Proliferation (MIMP)Augments proliferative responses to T-cell mitogens.Human peripheral blood lymphocytes and murine splenocytes[9]
Pro-inflammatory Cytokine Release (IL-1β, TNF-α, IL-6)Mo/Mp subset released the largest amounts in both non-diabetic and diabetic mice.Wound healing model in mice[10]
Anti-inflammatory Cytokine Release (IL-10)NTB and Mo/Mp subsets released similar significant amounts.Wound healing model in mice[10]
Neuroprotective Functions

Emerging evidence highlights the neuroprotective potential of inosine, a downstream metabolite of IMP. Inosine has been shown to have beneficial effects in models of brain injury and neurodegenerative diseases.[11][12][13] One of the key mechanisms underlying this neuroprotection is the modulation of neuronal nitric oxide synthase (nNOS), a key neuronal messenger.[11] Studies have shown that IMP can decrease nNOS levels in specific brain regions, such as the ventral hippocampus and cerebellum.[11] Additionally, inosine has been found to promote neurite outgrowth and enhance the viability of cultured neurons.[14][15]

Quantitative Data on Neuroprotection:

ParameterEffect of IMP/Inosine TreatmentExperimental ModelReference
nNOS Levels (vHp and Ce)Decreased by IMP treatment.Mouse brain[11]
CREB Phosphorylation (vHp)Upregulated by IMP treatment.Mouse brain[11]
Neuronal ViabilityInosine improved cell viability.Cultured neocortical neurons[15]
Neurite OutgrowthInosine significantly enhanced neurite outgrowth.Primary cultured neocortical neurons[14]
Dopaminergic Neuronal LossInosine ameliorated neuronal loss.MPTP-induced parkinsonian mice[16]
Regulation of Gut Barrier Function

The integrity of the gut barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Inosine has been shown to modulate gut barrier dysfunction in response to ischemia-reperfusion injury.[1] Treatment with inosine resulted in significantly less gut barrier dysfunction and attenuated associated lung injury in a rat model.[1] This suggests a protective role for inosine in maintaining intestinal homeostasis.

Experimental Finding on Gut Barrier Function:

A study on ischemia-reperfusion-induced gut barrier dysfunction in rats demonstrated that treatment with 100 mg/kg of inosine prior to the injury significantly reduced gut barrier dysfunction and lowered serum cytokine levels.[1]

Experimental Protocols

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulus by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[17][18][19][20]

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Seed the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in a suitable culture medium.

  • Stimulation: Add the desired stimulus (e.g., mitogen, antigen, or IMP/inosine) to the wells. Include unstimulated control wells.

  • Incubation: Incubate the plate for a period of 4 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Quantification: Measure the amount of incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in stimulated cultures to CPM in unstimulated cultures.[17]

Cytokine Production Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples such as cell culture supernatants or serum.[21][22][23][24][25]

Protocol (Sandwich ELISA):

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the samples (e.g., cell culture supernatants) and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[22]

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This assay measures the activity of nNOS by quantifying the conversion of L-arginine to L-citrulline or by detecting the product NADP+.[26][27][28]

Protocol (Colorimetric):

  • Sample Preparation: Prepare tissue or cell homogenates in a suitable homogenization buffer. Centrifuge to obtain the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the sample, L-arginine (substrate), NADPH (cofactor), and other necessary components like calmodulin.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrate Reduction: Add nitrate reductase and its cofactor to the reaction mixture to convert any nitrate formed from NO back to nitrite.

  • Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the mixture. This will react with nitrite to form a colored azo dye.

  • Measurement: Measure the absorbance of the colored product at approximately 540 nm.

  • Calculation: The NOS activity is calculated based on a standard curve generated with known concentrations of nitrite. The activity is typically expressed as units per milligram of protein.[28]

Gut Barrier Integrity Assay (FITC-Dextran)

This in vivo assay assesses intestinal permeability by measuring the amount of orally administered fluorescein isothiocyanate (FITC)-labeled dextran that crosses the gut barrier and enters the bloodstream.[1][2][3][4][29]

Protocol:

  • Animal Preparation: Fast the animals (e.g., mice) for 4-6 hours with free access to water.

  • FITC-Dextran Administration: Administer a known concentration of FITC-dextran (e.g., 80 mg/mL) via oral gavage.

  • Blood Collection: After a specific time (e.g., 4 hours), collect blood samples from the animals.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Measure the fluorescence of the plasma samples using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

  • Quantification: The concentration of FITC-dextran in the plasma is determined by comparing the fluorescence readings to a standard curve prepared with known concentrations of FITC-dextran. An increase in plasma FITC-dextran concentration indicates increased gut permeability.[2]

Signaling Pathways

The physiological effects of IMP and its metabolites are mediated through complex signaling pathways. A key pathway is the purinergic signaling system, which involves the activation of purinergic receptors by extracellular nucleotides and nucleosides like ATP and adenosine.[19]

Purinergic Signaling Pathway

PurinergicSignaling IMP IMP Inosine Inosine IMP->Inosine Ecto-5'-nucleotidase (CD73) P1_receptor P1_receptor Inosine->P1_receptor Activation ATP ATP ADP ADP ATP->ADP Ectonucleotidases (CD39) P2_receptor P2_receptor ATP->P2_receptor Activation AMP AMP ADP->AMP Ectonucleotidases (CD39) Adenosine Adenosine AMP->Adenosine Ectonucleotidases (CD39) Adenosine->P1_receptor Activation cAMP cAMP P1_receptor->cAMP Gs protein activation Ca_influx Ca_influx P2_receptor->Ca_influx PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene_expression CREB->Gene_expression Inflammasome Inflammasome Ca_influx->Inflammasome

Experimental Workflow for Cytokine Profiling

CytokineProfilingWorkflow start Start: Isolate Immune Cells (e.g., PBMCs) stimulate Stimulate cells with IMP/Inosine and/or Mitogen start->stimulate incubate Incubate for 24-72 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for specific cytokines (e.g., TNF-α, IL-10) collect->elisa read Read Absorbance at 450 nm elisa->read analyze Analyze Data: Calculate cytokine concentrations using standard curve read->analyze end End: Cytokine Profile analyze->end

Conclusion

This compound, through its metabolic product inosine monophosphate, exerts a range of physiological effects that extend far beyond its role as a taste enhancer. Its central position in purine metabolism underpins its influence on cellular energy, immune function, neuronal health, and gut integrity. The data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this multifaceted molecule. A deeper understanding of the signaling pathways and cellular mechanisms regulated by IMP will be crucial in harnessing its physiological functions for the development of novel therapeutic strategies.

References

Unlocking Umami: A Technical Guide to the Natural Sources and Extraction of Disodium 5'-Inosinate for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of disodium 5'-inosinate (IMP), a key compound responsible for the umami taste, for researchers, scientists, and drug development professionals. The guide details its primary natural sources, provides comprehensive protocols for its extraction and quantification, and illustrates the key biochemical pathways governing its synthesis and degradation.

Natural Sources of this compound

This compound is a naturally occurring nucleotide found predominantly in animal tissues, where it is formed from the post-mortem degradation of adenosine triphosphate (ATP).[1] The concentration of IMP varies significantly across different species and muscle types, contributing to their characteristic flavors. Generally, meat and fish are rich sources, with concentrations typically ranging from 80 to 800 mg/100 g.[2]

Quantitative Data on Inosine Monophosphate (IMP) Content in Various Meats and Fish

The following table summarizes the typical concentrations of inosine monophosphate (IMP) found in various raw muscle tissues. These values can be influenced by factors such as animal age, diet, muscle type, and post-mortem handling.

Food SourceScientific NameSample TypeIMP Content (mg/100g)
Chicken BreastGallus gallus domesticusPectoralis major muscle188.5 - 456[3][4]
Chicken LegGallus gallus domesticusPeroneus muscle135.2 - 298[3][4]
Pork LoinSus scrofa domesticusLongissimus dorsi muscle97.0 - 356.1[4][5]
BeefBos taurusLongissimus dorsi muscle69.3[4]
LambOvis ariesMuscle tissue108.2[4]
TunaThunnus albacaresWhite muscle250 - 360[6]
MackerelScomber scombrusMuscle tissue280[6]
CodGadus morhuaMuscle tissue180[6]
SardineSardina pilchardusMuscle tissue280[6]
Horse MackerelTrachurus japonicusMuscle tissue270 - 330[6]

Extraction and Purification of this compound for Research

For research purposes, the extraction and purification of this compound from natural sources is a multi-step process designed to isolate the nucleotide from the complex matrix of muscle tissue. The following protocols provide a general framework for laboratory-scale extraction.

Experimental Protocol 1: Perchloric Acid Extraction of Nucleotides from Muscle Tissue

This method is a widely used technique for the deproteinization and extraction of acid-soluble nucleotides from biological samples.

Materials:

  • Frozen muscle tissue

  • Liquid nitrogen

  • Pre-chilled 0.5 N Perchloric Acid (PCA)

  • 2 M Potassium Bicarbonate (KHCO3)

  • Mortar and pestle

  • Homogenizer

  • Refrigerated centrifuge

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Weigh approximately 20 mg of frozen muscle tissue.[7]

  • Pulverization: In a pre-chilled mortar, grind the frozen tissue into a fine powder using a pestle, with the aid of liquid nitrogen to maintain a frozen state.

  • Homogenization: Transfer the powdered tissue to a pre-chilled microfuge tube. Add 10 µL of ice-cold 0.5 N perchloric acid for each mg of tissue (e.g., 200 µL for 20 mg of tissue).[7] Immediately homogenize the sample using a hand-held homogenizer until the tissue is well dispersed (approximately 2 x 20 seconds).[7]

  • Incubation and Deproteinization: Incubate the homogenate on ice for 30 minutes, vortexing every 10 minutes to ensure complete protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 25 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new pre-chilled microfuge tube.

  • Neutralization: Neutralize the perchloric acid by adding 2 M KHCO3 dropwise while vortexing until the pH reaches approximately 7.0. This will precipitate the perchlorate as potassium perchlorate.

  • Precipitate Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.[8]

  • Final Extract: The resulting supernatant is the crude nucleotide extract containing IMP. This can be used directly for analysis or further purified. For long-term storage, the extract can be lyophilized and stored at -80°C.[7][8]

Experimental Protocol 2: Purification of Inosine Monophosphate by Anion-Exchange Chromatography

Anion-exchange chromatography is an effective method for separating nucleotides based on their negative charge.

Materials:

  • Crude nucleotide extract (from Protocol 2.1)

  • Anion-exchange column (e.g., DEAE-Sepharose)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., a linear gradient of 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0)

  • Chromatography system (e.g., FPLC)

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of Equilibration Buffer.[9]

  • Sample Loading: Load the crude nucleotide extract onto the equilibrated column.

  • Washing: Wash the column with several column volumes of Equilibration Buffer to remove unbound and weakly bound contaminants.[9]

  • Elution: Elute the bound nucleotides using a linear gradient of the Elution Buffer. IMP will elute at a specific salt concentration, which can be determined by monitoring the UV absorbance at 254 nm.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of IMP using a suitable method, such as HPLC (see Protocol 2.3).

  • Desalting: Pool the fractions containing IMP and desalt them using a desalting column or dialysis to remove the high salt concentration from the elution buffer.

Experimental Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of nucleotides.

Materials:

  • Purified IMP sample or crude nucleotide extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Ammonium dihydrogen phosphate buffer

  • Mobile Phase B: Methanol

  • IMP standard solution

Procedure:

  • Sample Preparation: Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient elution using ammonium dihydrogen phosphate buffer and methanol is typically used.[10] The exact gradient will depend on the specific column and system.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Standard Curve: Prepare a series of IMP standard solutions of known concentrations and inject them into the HPLC system to generate a standard curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the IMP peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of IMP in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Logical Relationships

The concentration of this compound in muscle tissue is a dynamic balance between its synthesis and degradation. Understanding these pathways is crucial for researchers studying meat flavor, muscle metabolism, and related fields.

De Novo Purine Biosynthesis Pathway

De novo purine synthesis is a multi-step enzymatic pathway that builds the purine ring from simple precursors, culminating in the synthesis of inosine monophosphate (IMP).[11][12][13]

de_novo_purine_biosynthesis cluster_0 De Novo Purine Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribonucleotide GAR->FGAR GAR Transformylase FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM FGAM Synthetase AIR Aminoimidazole Ribonucleotide FGAM->AIR AIR Synthetase CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR AIR Carboxylase SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR SAICAR Synthetase AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR Adenylosuccinate Lyase FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR AICAR Transformylase IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase

Figure 1. De Novo Purine Biosynthesis Pathway leading to IMP.
Post-Mortem ATP Degradation Pathway in Muscle

Following slaughter, the cessation of blood flow leads to anaerobic conditions in the muscle. ATP is rapidly hydrolyzed to provide energy, leading to the accumulation of ADP and AMP. AMP is then deaminated to IMP, which is a key contributor to the umami taste of meat. Further degradation of IMP leads to the formation of inosine and then hypoxanthine, which can contribute to off-flavors.[1]

post_mortem_atp_degradation cluster_1 Post-Mortem ATP Degradation ATP ATP ADP ADP ATP->ADP ATPase AMP AMP ADP->AMP Myokinase IMP IMP (Umami) AMP->IMP AMP Deaminase Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine (Bitterness) Inosine->Hypoxanthine Nucleoside Phosphorylase

Figure 2. Post-Mortem ATP Degradation Pathway in Muscle.
Experimental Workflow for IMP Extraction and Quantification

The following diagram illustrates the logical workflow for the extraction, purification, and quantification of this compound from muscle tissue for research applications.

experimental_workflow cluster_workflow Workflow for IMP Analysis Sample Muscle Tissue Sample Homogenization Homogenization in Perchloric Acid Sample->Homogenization Centrifugation1 Centrifugation (Protein Precipitation) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Neutralization Neutralization with KHCO3 Supernatant1->Neutralization Centrifugation2 Centrifugation (Perchlorate Removal) Neutralization->Centrifugation2 CrudeExtract Crude Nucleotide Extract Centrifugation2->CrudeExtract Purification Anion-Exchange Chromatography CrudeExtract->Purification PurifiedIMP Purified IMP Fractions Purification->PurifiedIMP Quantification HPLC Quantification PurifiedIMP->Quantification Result IMP Concentration Quantification->Result

Figure 3. Workflow for IMP Extraction and Quantification.

References

The Evolving Landscape of Inosine Monophosphate Analogues: A Technical Guide to Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP), a naturally occurring nucleotide, plays a central role in purine metabolism and cellular signaling. Its structural backbone has served as a versatile scaffold for the development of a diverse array of synthetic analogues. These modified molecules, exhibiting a range of altered properties, are instrumental in probing biological pathways and hold significant promise as therapeutic agents. This technical guide provides an in-depth exploration of the core structural analogues of this compound, their biological properties, the experimental methodologies used for their characterization, and their implications in drug development.

Structural Analogues and Their Biological Properties

The quest for novel therapeutic agents has led to the synthesis and evaluation of numerous structural analogues of inosine monophosphate. These modifications primarily target the purine ring, the ribose sugar moiety, and the phosphate group, leading to compounds with altered enzymatic stability, receptor binding affinity, and cellular activity. Key classes of analogues and their notable properties are summarized below.

Data Presentation: Quantitative Properties of IMP Structural Analogues

The following tables provide a consolidated view of the quantitative data for various IMP analogues, facilitating a comparative analysis of their biological activities.

Table 1: Inhibitory Activity of Carbocyclic and 2-Substituted IMP Analogues against Inosine Monophosphate Dehydrogenase (IMPDH) and IMP Cyclohydrolase

Analogue NameTarget EnzymeOrganism/IsoformInhibition Constant (Ki)IC50Reference
9-(4'-phosphonomethoxy-2'-cyclopenten-1'-yl)hypoxanthineIMPDH IIHuman474 µM500 µM[1][2]
9-(4'-phosphonomethoxy-2',3'-dihydroxycyclopenten-1'-yl)hypoxanthineIMPDH IIHuman975 µM>500 µM[1][2]
2-fluoro IMPIMP CyclohydrolaseHuman0.19 µM-[3]
2-chloro IMPIMP CyclohydrolaseHuman1.9 µM-[3]
2-bromo IMPIMP CyclohydrolaseHumanNot inhibitory-[3]
2-fluoro inosine-Human CCRF-CEM leukaemia cells-4.9 µM[3]

Table 2: Inhibitory Activity of 8-Substituted-N1-Inosine 5'-Monophosphate Analogues against CD38

Analogue NameTarget EnzymeIC50Reference
8-NH2-N1-IMPCD387.6 µM[4]
8-Br-N1-IMPCD3810 µM[4]
N1-IMPCD3814 µM[4]
8-N3-N1-IMPCD3817 µM[4]
8-Br L-N1-IMPCD38Similar to 8-Br-N1-IMP[4]
8-H L-N1-IMPCD38460 µM[4]
N9-hydroxybutyl-8-N3-N1-IMPCD38201 µM[4]

Table 3: Inhibitory Activity of Oxanosine Monophosphate against IMPDH

OrganismInhibition Constant (Ki) vs IMPReference
Bacillus anthracis340 nM[5]
Campylobacter jejuni51 nM[5]
Homo sapiens (Type II)-[5]
Tritrichomonas foetus-[5]
Vibrio cholerae-[5]

Experimental Protocols

The characterization of IMP analogues involves a multi-step process encompassing synthesis, purification, and biological evaluation. This section provides an overview of the detailed methodologies for key experiments.

Synthesis of IMP Structural Analogues

2.1.1 General Procedure for the Synthesis of Carbocyclic Nucleoside Analogues

The synthesis of carbocyclic nucleoside analogues often starts from a chiral cyclopentenol precursor. A key step involves an asymmetric dihydroxylation to introduce the necessary stereochemistry. The nucleobase is then coupled to the carbocyclic sugar moiety, typically via a Mitsunobu reaction.

  • Step 1: Synthesis of the Carbocyclic Core: An enantiomerically pure cyclopentenol is subjected to asymmetric dihydroxylation (e.g., using AD-mix-α or AD-mix-β) to yield a diol. The hydroxyl groups are then protected (e.g., as acetonides).

  • Step 2: Introduction of a Leaving Group: One of the hydroxyl groups is selectively deprotected and converted into a good leaving group (e.g., a mesylate or tosylate).

  • Step 3: Nucleobase Coupling (Mitsunobu Reaction): The protected carbocyclic core with the leaving group is reacted with the desired purine base (e.g., hypoxanthine) in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Step 4: Deprotection: All protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides) to yield the final carbocyclic nucleoside analogue.

  • Step 5: Phosphorylation: The 5'-hydroxyl group is phosphorylated to yield the monophosphate analogue.

2.1.2 General Procedure for the Synthesis of N1-Substituted Inosine Analogues

The synthesis of N1-substituted inosine analogues typically involves the direct ribosylation of a suitably protected inosine derivative.

  • Step 1: Protection of Inosine: The hydroxyl groups of the ribose moiety of 8-bromoinosine are protected (e.g., by acetylation).

  • Step 2: N1-Ribosylation: The protected inosine is reacted with a protected ribofuranose derivative (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) to achieve N1-ribosylation.

  • Step 3: Modification of the Purine Base (Optional): Substitutions at the 8-position can be carried out at this stage (e.g., azide substitution followed by reduction to an amine).

  • Step 4: Deprotection: The protecting groups on the ribose moieties are removed (e.g., with methanolic ammonia) to yield the N1-ribosyl inosine analogue.

  • Step 5: Phosphorylation: The 5'-hydroxyl group is phosphorylated to give the final 5'-monophosphate analogue.

Purification and Characterization

Purification of the synthesized analogues is crucial for accurate biological evaluation. Standard chromatographic techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the final purification of nucleoside analogues. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., triethylammonium acetate).

  • Characterization: The structure and purity of the final compounds are confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 31P NMR are used to elucidate the chemical structure of the analogue.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Biological Activity Assays

2.3.1 Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

The inhibitory activity of IMP analogues against IMPDH is typically determined by monitoring the formation of NADH, a product of the enzymatic reaction.

  • Principle: IMPDH catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

  • Assay Components:

    • Buffer: Tris-HCl buffer (pH 8.0)

    • Substrates: IMP and NAD+

    • Enzyme: Purified human IMPDH II

    • Inhibitor: Test compound at various concentrations

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture containing buffer, substrates, and the inhibitor is pre-incubated.

    • The reaction is initiated by the addition of the enzyme.

    • The absorbance at 340 nm is measured kinetically over a period of time.

    • The initial reaction rates are calculated from the linear portion of the progress curves.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

2.3.2 CD38 Enzyme Inhibition Assay

The inhibition of CD38, a multifunctional enzyme, can be assessed by monitoring the hydrolysis of a fluorogenic substrate.

  • Principle: CD38 catalyzes the hydrolysis of nicotinamide adenine dinucleotide (NAD+) and other substrates. A fluorogenic substrate, such as N6-etheno-NAD+ (ε-NAD+), can be used, where its hydrolysis leads to a change in fluorescence.

  • Assay Components:

    • Buffer: Assay buffer (e.g., Tris-HCl or HEPES)

    • Substrate: ε-NAD+

    • Enzyme: Purified human CD38

    • Inhibitor: Test compound at various concentrations

  • Procedure:

    • The assay is conducted in a 96-well or 384-well plate suitable for fluorescence measurements.

    • The inhibitor and enzyme are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence is monitored over time at the appropriate excitation and emission wavelengths.

    • The initial reaction rates are determined.

    • IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which IMP analogues exert their effects is crucial for drug development. This section provides diagrams of key signaling pathways and experimental workflows.

Mandatory Visualization

Purine_Biosynthesis_Pathway cluster_de_novo De Novo Purine Biosynthesis PRPP Ribose-5-phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase

Caption: De Novo Purine Biosynthesis Pathway highlighting IMP as a central intermediate.

IMPDH_Signaling_Role IMPDH IMPDH Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) IMPDH->Guanine_Nucleotides Catalyzes rate-limiting step DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation Guanine_Nucleotides->Cell_Proliferation Signal_Transduction Signal Transduction (e.g., G-proteins) Guanine_Nucleotides->Signal_Transduction IMPDH_Inhibitors IMPDH Inhibitors (IMP Analogues) IMPDH_Inhibitors->IMPDH Inhibit

Caption: Role of IMPDH in cellular processes and its inhibition by IMP analogues.

CD38_Signaling_Pathway CD38 CD38 cADPR Cyclic ADP-ribose (cADPR) CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 Ca_release Ca2+ Release from ER cADPR->Ca_release Induces Downstream_Signaling Downstream Signaling Cascades Ca_release->Downstream_Signaling Cellular_Responses Cellular Responses (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Responses CD38_Inhibitors CD38 Inhibitors (IMP Analogues) CD38_Inhibitors->CD38 Inhibit

Caption: Simplified CD38 signaling pathway and its inhibition.

Experimental_Workflow Synthesis Analogue Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enzyme_Assay In Vitro Enzyme Inhibition Assay Characterization->Enzyme_Assay Cell_Assay Cell-Based Activity Assay Enzyme_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the development of IMP analogue inhibitors.

Conclusion and Future Directions

The structural analogues of this compound represent a rich and expanding area of research with significant therapeutic potential. By systematically modifying the core structure, researchers have developed potent and selective inhibitors of key enzymes such as IMPDH and CD38. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued exploration of this chemical space. Future efforts will likely focus on the development of analogues with improved pharmacokinetic properties, reduced off-target effects, and enhanced efficacy in preclinical and clinical settings. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of the next generation of IMP-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Disodium 5'-Inosinate in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5'-inosinate, also known as IMP, is a purine nucleotide that plays a significant role in cellular metabolism and is a key indicator of the umami taste in food products, particularly in meat and fish. In post-mortem muscle, the concentration of IMP is primarily a result of the degradation of adenosine triphosphate (ATP).[1] The quantification of this compound in tissues is crucial for various research applications, including food science, where it serves as a quality and flavor marker, and in biomedical research for studying metabolic pathways. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the accurate and precise quantification of this compound in complex biological matrices like tissues.

This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using reverse-phase HPLC.

Principle of the Method

The method is based on the separation of this compound from other cellular components on a C18 reverse-phase HPLC column. The tissue sample is first homogenized and deproteinized to release the analyte and remove interfering macromolecules. The clarified extract is then injected into the HPLC system. An isocratic mobile phase, typically containing a phosphate buffer and an ion-pairing reagent, allows for the separation of the polar nucleotide. The quantification is achieved by monitoring the UV absorbance of the eluent at a specific wavelength, typically around 254 nm, and comparing the peak area of the analyte to that of a known standard.

Biochemical Pathway: ATP Degradation to IMP

In post-mortem muscle tissue, the primary source of inosine monophosphate (IMP) is the enzymatic degradation of adenosine triphosphate (ATP). This pathway is a key factor in the development of flavor in meat. The process involves a series of enzymatic reactions that convert ATP to adenosine diphosphate (ADP), then to adenosine monophosphate (AMP), and finally to IMP.

ATP_Degradation ATP ATP ADP ADP ATP->ADP ATPase AMP AMP ADP->AMP Myokinase IMP IMP (Inosine Monophosphate) AMP->IMP AMP deaminase

ATP to IMP degradation pathway in post-mortem muscle.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in tissues involves sample preparation, HPLC analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue Tissue Sample Homogenize Homogenization (e.g., with Perchloric Acid) Tissue->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Neutralize Neutralization & Precipitation Centrifuge1->Neutralize Centrifuge2 Centrifugation Neutralize->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results Quantify->Report

Workflow for this compound quantification.

Detailed Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Homogenizer

    • Refrigerated centrifuge

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Syringe filters (0.22 µm)

    • Volumetric flasks and pipettes

  • Reagents:

    • This compound standard (≥99% purity)

    • Perchloric acid (HClO₄), 0.6 M

    • Potassium carbonate (K₂CO₃), 2 M

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Hexane-1-sulfonic acid sodium salt (ion-pair reagent)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water

Sample Preparation: Tissue Extraction

This protocol is optimized for muscle tissue but can be adapted for other tissue types.

  • Weighing: Accurately weigh approximately 1-2 g of frozen tissue.

  • Homogenization: Transfer the tissue to a homogenizer tube and add 5 mL of ice-cold 0.6 M perchloric acid. Homogenize for 1-2 minutes until a uniform suspension is obtained. Keep the sample on ice throughout this process.

  • First Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully decant the supernatant into a new tube. While vortexing, slowly add 2 M potassium carbonate to the supernatant to adjust the pH to 6.5-7.0. This will precipitate the perchlorate.

  • Second Centrifugation: Centrifuge the neutralized extract at 5,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC Conditions
  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate buffer (pH 5.5) containing 5 mM hexane-1-sulfonic acid sodium salt and acetonitrile (95:5, v/v).[2][3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm[4]

  • Run Time: Approximately 15 minutes (adjust as needed based on system and column performance)

Calibration Curve
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Injection: Inject each standard into the HPLC system and record the peak area.

  • Plot: Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) ≥ 0.999.

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the calibration range.
Accuracy (Recovery) 90-110% recovery of a spiked analyte in the tissue matrix.
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) Relative Standard Deviation (RSD) ≤ 5%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

Data Presentation: Quantitative Summary

The concentration of this compound can vary significantly depending on the tissue type, species, and post-mortem handling conditions. The following table summarizes typical concentration ranges found in various tissues and food products.

Sample TypeSpecies/MatrixConcentration Range of IMP
Muscle TissueBeef1.5 - 2.5 mg/g
Muscle TissuePork1.2 - 2.0 mg/g
Muscle TissueChicken1.0 - 1.8 mg/g
Muscle TissueFish (various)0.5 - 3.0 mg/g
Food ProductMushrooms (Hericium erinaceus)Higher than GMP, specific values vary
Food ProductChicken Extract0.54%
Food ProductFlavor Enhancers0.21 - 0.58%[2][3]

Note: These values are indicative and may vary based on the specific sample and analytical method used.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using HPLC. The described method, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable and accurate approach for researchers in various fields. The provided diagrams and data tables serve to facilitate the understanding and implementation of this analytical procedure.

References

Application Note: Analysis of Disodium 5'-inosinate in Food Matrices using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of disodium 5'-inosinate (IMP) in various food matrices. This compound is a widely used flavor enhancer, and its accurate quantification is crucial for quality control and regulatory compliance in the food industry. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers and scientists in implementing this analysis.

Introduction

This compound is a food additive that provides a strong umami flavor, often used in synergy with monosodium glutamate (MSG).[1][2] Its presence and concentration in food products are subject to labeling regulations and quality standards. Therefore, a reliable and validated analytical method is essential for food manufacturers and regulatory bodies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for the determination of IMP due to its specificity, accuracy, and reproducibility.[3] This application note presents a detailed protocol for the analysis of this compound in complex food matrices, including sample preparation and HPLC-UV analysis.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4][5]

  • Column: A reversed-phase C18 column (e.g., SunFire® C18, 250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[4][5][6][7]

  • Reagents:

    • This compound standard (>99.0% purity)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Hexane-1-sulfonic acid sodium salt or Sodium heptanesulfonate (ion-pair reagent)[4][5][6][7]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation Equipment:

    • Homogenizer or blender

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • Analytical balance

Standard Solution Preparation

A stock standard solution of this compound is prepared by accurately weighing and dissolving the standard in deionized water to a final concentration of 1000 µg/mL.[4][5] Working standard solutions are then prepared by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation protocol may vary depending on the food matrix. The primary goal is to extract this compound from the sample and remove interfering substances.[8]

For Solid Samples (e.g., powdered soups, seasonings):

  • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of deionized water.

  • Vortex for 1 minute to dissolve the sample.

  • Sonicate for 15 minutes to ensure complete extraction.[6]

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Semi-Solid/High-Fat Samples (e.g., chicken extract, sausages):

  • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of hexane to defat the sample and vortex for 2 minutes.[5]

  • Centrifuge at 5000 rpm for 10 minutes and discard the upper hexane layer.

  • Repeat the defatting step if necessary.

  • To the solid residue, add 25 mL of deionized water and vortex for 2 minutes.[5]

  • Sonicate for 20 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the aqueous supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Liquid Samples (e.g., sauces, broths):

  • Thoroughly mix the sample.

  • Centrifuge at 5000 rpm for 10 minutes to remove any suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions have been optimized for the analysis of this compound:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm[4][5][6][7]
Mobile Phase Isocratic mixture of potassium phosphate buffer and an ion-pair reagent. A common mobile phase consists of a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate.[4][5] Another option is a mixture of potassium phosphate buffer and hexane-1-sulfonic acid sodium salt.[6][7]
Flow Rate 0.8 - 1.2 mL/min[4][6][7]
Column Temperature Ambient or 30 °C
Injection Volume 10 - 20 µL
Detection Wavelength 250 nm or 255 nm[4][5][6][7]

Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.

Linearity

Linearity was assessed by analyzing the standard solutions at different concentrations. The method demonstrated excellent linearity over the tested range.

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²)
This compound60 - 600[9]> 0.999[9]
This compound0.5 - 100[4][5]> 0.999[5]
Precision and Accuracy

Precision was evaluated by analyzing replicate samples, and accuracy was determined through recovery studies of spiked samples.

ParameterResult
Repeatability (RSDr) < 2%[9]
Recovery 90.5 - 102.8%[5]
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult (mg/kg or ppm)
LOD 2.32[4][5] - 7.30[1][10]
LOQ 10.93 - 22.12[1][10]

Results and Discussion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in various food products. The use of an ion-pair reagent in the mobile phase enhances the retention of the polar analyte on the C18 column, leading to improved separation and peak shape.[6][7] The simple and effective sample preparation procedures ensure high recovery and minimal matrix interference. The validation data confirms that the method is accurate, precise, and sensitive for its intended purpose.

Visual Workflow and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification sample Food Sample homogenize Homogenization sample->homogenize extract Extraction with Water homogenize->extract defat Defatting (if necessary) homogenize->defat centrifuge Centrifugation extract->centrifuge defat->extract filter Filtration (0.45 µm) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc HPLC System hplc_vial->hplc detector UV Detector (250/255 nm) hplc->detector data Data Acquisition & Processing detector->data quantify Quantification of IMP data->quantify calibration Calibration Curve calibration->quantify report Final Report quantify->report

Caption: Experimental workflow for the analysis of this compound in food.

hplc_system_schematic mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column C18 Column injector->column detector UV Detector column->detector waste Waste detector->waste data_system Data System detector->data_system

Caption: Schematic diagram of the HPLC system used for the analysis.

Conclusion

The HPLC method detailed in this application note is suitable for the routine analysis of this compound in a variety of food matrices. The method is selective, sensitive, accurate, and robust, making it an invaluable tool for quality control in the food industry and for regulatory monitoring. The provided protocols and validation data should enable straightforward implementation of this method in any analytical laboratory.

References

Application Notes and Protocols for the Enzymatic Assay of Disodium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium 5'-inosinate (IMP), a sodium salt of inosinic acid, is a purine nucleotide that plays a significant role in metabolism and is widely used as a flavor enhancer in the food industry.[1][2] Accurate quantification of IMP is crucial for quality control in food production and for various research applications, including the study of purine metabolism and drug development targeting enzymes like inosine monophosphate dehydrogenase (IMPDH).[3][4] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[5][6][7][8] This enzymatic reaction forms the basis of a reliable and specific spectrophotometric assay for the determination of IMP.[5][9]

This application note provides a detailed protocol for the enzymatic assay of this compound using IMPDH. The method is based on the measurement of NADH production, which is directly proportional to the amount of IMP in the sample.

Principle of the Assay

The enzymatic assay for this compound relies on the catalytic activity of inosine monophosphate dehydrogenase (IMPDH). In the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), IMPDH oxidizes IMP to XMP. Concurrently, NAD+ is reduced to NADH.[7][8] The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically and is directly proportional to the initial concentration of IMP in the sample.

Reaction: Inosine 5'-monophosphate (IMP) + NAD+ + H₂O --(IMPDH)--> Xanthosine 5'-monophosphate (XMP) + NADH + H+

Materials and Reagents

  • Enzyme: Human recombinant IMPDH Type 2

  • Substrate: this compound (IMP) standard solution

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

  • Buffer: Potassium phosphate buffer (KH₂PO₄)

  • Reducing Agent: Dithiothreitol (DTT)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes: Quartz or UV-transparent disposable cuvettes

  • Pipettes and tips

  • Deionized water

Experimental Protocols

1. Preparation of Reagents

  • 1 M Potassium Phosphate Buffer (pH 8.5): Dissolve 136.1 g of KH₂PO₄ in 800 mL of deionized water. Adjust the pH to 8.5 with 1 M KOH. Bring the final volume to 1 L with deionized water.

  • 50 mM Potassium Phosphate Buffer (pH 8.5): Dilute the 1 M stock solution 1:20 with deionized water.

  • 1 M DTT Solution: Dissolve 154.25 mg of DTT in 1 mL of deionized water. Prepare fresh.

  • 40 mM NAD+ Solution: Dissolve 26.5 mg of NAD+ in 1 mL of deionized water. Prepare fresh and keep on ice.

  • IMP Standard Solutions: Prepare a 1 mM stock solution of IMP in deionized water. From this stock, prepare a series of dilutions (e.g., 0, 0.02, 0.04, 0.06, 0.08, 0.1 mM) in deionized water for generating a standard curve.

  • IMPDH Enzyme Solution: Resuspend lyophilized IMPDH in deionized water to a concentration of 50-100 mU/µL.[10] Store on ice.

2. Enzymatic Assay Procedure

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a fresh reaction buffer containing 50 mM KH₂PO₄ (pH 8.5) and 5 mM DTT.[10]

  • Enzyme Preparation: Add 20 µL of the IMPDH enzyme solution per 1 mL of the reaction buffer.[10]

  • Reaction Setup: In a 1.5 mL cuvette, add the following in the order listed:

    • 875 µL of the IMPDH-containing reaction buffer.

    • 100 µL of the IMP standard or unknown sample.

    • Pre-incubate the mixture at 36°C for 10 minutes.[10]

  • Initiate the Reaction: To start the reaction, add 25 µL of 40 mM NAD+ solution (final concentration 1 mM) and mix by pipetting.[10]

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes at 25-36°C.[10] Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Blank Measurement: Prepare a blank reaction for each sample by replacing the NAD+ solution with 25 µL of deionized water.[10] Subtract the rate of the blank reaction from the rate of the sample reaction.

3. Data Analysis

  • Calculate the Rate of Reaction: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Generate a Standard Curve: Plot the rate of reaction for each IMP standard concentration against the corresponding concentration.

  • Determine Unknown Concentration: Use the standard curve to determine the concentration of IMP in the unknown samples.

Data Presentation

ParameterValueReference
Enzyme Inosine Monophosphate Dehydrogenase (IMPDH)[5][6][7]
Substrate This compound (IMP)[1]
Cofactor NAD+[5][7]
Detection Wavelength 340 nm[5][10]
pH 8.5[10]
Temperature 25-36 °C[10]
Reducing Agent Dithiothreitol (DTT)[10]

Mandatory Visualization

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_Prep Prepare Buffers, NAD+, and IMP Standards Reaction_Setup Set up Reaction Mixture (Buffer, DTT, Enzyme) Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare IMPDH Enzyme Solution Enzyme_Prep->Reaction_Setup Incubation Add IMP Sample & Pre-incubate at 36°C Reaction_Setup->Incubation Reaction_Start Initiate Reaction with NAD+ Incubation->Reaction_Start Spectro Monitor Absorbance at 340 nm Reaction_Start->Spectro Data_Analysis Calculate Reaction Rate & Determine Concentration Spectro->Data_Analysis

Caption: Workflow for the enzymatic assay of this compound.

Signaling Pathway Context

This compound is a central molecule in purine metabolism. The enzyme used in this assay, IMPDH, is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[5][7]

Purine_Metabolism IMP Inosine 5'-monophosphate (IMP) AMP Adenosine 5'-monophosphate (AMP) IMP->AMP IMPDH IMPDH IMP->IMPDH XMP Xanthosine 5'-monophosphate (XMP) GMP Guanosine 5'-monophosphate (GMP) XMP->GMP Guanine_Nucleotides Guanine Nucleotides (GDP, GTP) GMP->Guanine_Nucleotides Adenine_Nucleotides Adenine Nucleotides (ADP, ATP) AMP->Adenine_Nucleotides DNA_RNA DNA and RNA Synthesis Guanine_Nucleotides->DNA_RNA Adenine_Nucleotides->DNA_RNA IMPDH->XMP NAD+ -> NADH

Caption: Simplified pathway of purine nucleotide biosynthesis from IMP.

References

Application Notes and Protocols: Utilizing Disodium 5'-Inosinate as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5'-inosinate (IMP), a naturally occurring purine ribonucleotide, is widely recognized for its role as a flavor enhancer, imparting the "umami" or savory taste in synergy with L-glutamate.[1] This synergistic interaction is a hallmark of umami taste perception and is mediated by the heterodimeric G protein-coupled receptor (GPCR), T1R1/T1R3.[2][3] In the context of receptor pharmacology, this compound acts as a positive allosteric modulator (PAM) of the T1R1/T1R3 receptor. It binds to a site on the receptor distinct from the orthosteric glutamate binding site, enhancing the receptor's response to glutamate.[4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a ligand in receptor binding and functional assays targeting the T1R1/T1R3 umami receptor. The information herein is intended to guide researchers in the design and execution of experiments to investigate the binding properties of this compound and to screen for novel allosteric modulators of the T1R1/T1R3 receptor.

Receptor of Interest: T1R1/T1R3

The T1R1/T1R3 receptor is a class C GPCR, characterized by a large extracellular Venus flytrap domain (VFTD) that serves as the ligand-binding region.[5] The T1R1 subunit is primarily responsible for binding L-glutamate and the allosteric modulator, this compound, while the T1R3 subunit is shared with the sweet taste receptor (T1R2/T1R3).[3] The binding of glutamate to the orthosteric site and IMP to the allosteric site on the VFTD of T1R1 stabilizes a closed, active conformation of the receptor, leading to the initiation of downstream signaling cascades.[4]

Signaling Pathway

Upon activation by an agonist (e.g., L-glutamate) and potentiation by a positive allosteric modulator (e.g., this compound), the T1R1/T1R3 receptor undergoes a conformational change. This activates the associated heterotrimeric G protein, which includes Gα-gustducin.[6][7] The activated Gα-gustducin, in turn, stimulates phospholipase Cβ2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), resulting in membrane depolarization and ultimately the release of neurotransmitters, such as ATP, which signal to the gustatory nerves.[6][7]

T1R1_T1R3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate L-Glutamate T1R1_T1R3 T1R1/T1R3 Receptor Glutamate->T1R1_T1R3 Binds to orthosteric site IMP This compound (IMP) IMP->T1R1_T1R3 Binds to allosteric site G_protein G Protein (Gα-gustducin) T1R1_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R3 IP3->IP3R Binds to ER Endoplasmic Reticulum ER->IP3R Ca2_release IP3R->Ca2_release Opens TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release (e.g., ATP) Depolarization->Neurotransmitter Triggers

Figure 1: T1R1/T1R3 signaling pathway.

Quantitative Data

Direct binding affinity data (Kd or Ki) for this compound with the T1R1/T1R3 receptor is not extensively reported in the literature. The majority of quantitative data is presented as the potentiation of an orthosteric agonist's effect, typically L-glutamate. The following table summarizes representative functional data from a study using a chimeric T1R1/T1R2 receptor to investigate the umami synergy.

Orthosteric AgonistThis compound (IMP) ConcentrationEC50 of Orthosteric AgonistFold Potentiation
L-Glutamate0 mM3.2 mM-
L-Glutamate0.1 mM0.9 mM~3.6
L-Glutamate1 mM0.2 mM16

Data adapted from a study on a chimeric umami-sweet receptor to elucidate the molecular mechanism of synergy.[4]

Experimental Protocols

Due to the scarcity of published direct binding assay protocols for this compound, the following are generalized yet detailed protocols for radioligand and fluorescence-based binding assays, adapted for the study of allosteric modulators of GPCRs like T1R1/T1R3. These protocols serve as a starting point and will require optimization.

Protocol 1: Radioligand Binding Assay for an Allosteric Modulator (Adapted for this compound)

This protocol is designed to measure the binding of a radiolabeled ligand to the T1R1/T1R3 receptor and how this is modulated by unlabeled this compound. A radiolabeled orthosteric agonist (e.g., [³H]-glutamate) would be suitable for this purpose.

Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric agonist to the T1R1/T1R3 receptor.

Materials:

  • Membrane preparation from cells expressing T1R1/T1R3 (e.g., HEK293 cells)

  • Radiolabeled orthosteric agonist (e.g., [³H]-L-glutamate)

  • Unlabeled this compound

  • Unlabeled orthosteric agonist (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human T1R1 and T1R3 receptors.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + membrane preparation.

    • Non-specific Binding (NSB): Radioligand + membrane preparation + excess unlabeled orthosteric agonist (e.g., 10 mM L-glutamate).

    • Test Compound: Radioligand + membrane preparation + varying concentrations of this compound.

  • Incubation: Add the membrane preparation to the wells containing the radioligand and test compounds. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Analyze the data using non-linear regression to determine the effect of this compound on the affinity and/or Bmax of the radiolabeled orthosteric agonist.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare T1R1/T1R3 Membranes setup_plate Set up 96-well Plate (Total, NSB, Test) prep_membranes->setup_plate prep_reagents Prepare Radioligand, IMP, and Buffers prep_reagents->setup_plate add_membranes Add Membranes to Wells setup_plate->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot Data calc_specific->plot_data analyze_curve Non-linear Regression Analysis plot_data->analyze_curve

Figure 2: Radioligand binding assay workflow.

Protocol 2: Fluorescence-Based Functional Assay (Calcium Mobilization)

This protocol measures the functional response of the T1R1/T1R3 receptor to an orthosteric agonist in the presence of this compound by monitoring changes in intracellular calcium.

Objective: To quantify the potentiation of L-glutamate-induced calcium mobilization by this compound in cells expressing the T1R1/T1R3 receptor.

Materials:

  • HEK293 cells stably co-expressing human T1R1, T1R3, and a promiscuous G-protein such as Gα15.

  • Cell culture medium (e.g., DMEM)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • L-glutamate stock solution

  • This compound stock solution

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the T1R1/T1R3 expressing cells into the microplates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of L-glutamate and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the dose-response curve for L-glutamate in the presence and absence of different concentrations of this compound to determine the EC50 shift.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate T1R1/T1R3 Expressing Cells load_dye Load with Calcium- Sensitive Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells place_in_reader Place Plate in Fluorescence Reader wash_cells->place_in_reader add_imp Add this compound place_in_reader->add_imp measure_baseline Measure Baseline Fluorescence add_imp->measure_baseline inject_glutamate Inject L-Glutamate and Record Fluorescence measure_baseline->inject_glutamate determine_peak Determine Peak Response inject_glutamate->determine_peak plot_curves Plot Dose-Response Curves determine_peak->plot_curves calculate_ec50 Calculate EC50 Shift plot_curves->calculate_ec50

Figure 3: Calcium mobilization assay workflow.

Conclusion

This compound is a valuable tool for studying the pharmacology of the umami receptor T1R1/T1R3. While direct binding data for this allosteric modulator is not widely available, functional assays clearly demonstrate its potentiation of the receptor's response to orthosteric agonists like L-glutamate. The provided protocols offer a foundation for researchers to design and implement binding and functional assays to further characterize the interaction of this compound with the T1R1/T1R3 receptor and to screen for novel compounds that modulate umami taste perception. Successful application of these methods will contribute to a deeper understanding of taste receptor function and may facilitate the development of new flavor enhancers and modulators for the food and pharmaceutical industries.

References

Application Notes and Protocols: Disodium 5'-Inosinate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5'-inosinate (IMP-Na₂), the disodium salt of inosine monophosphate, is a purine nucleotide that serves as a key intermediate in the de novo biosynthesis of purine nucleotides, namely adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] Traditionally used as a flavor enhancer in the food industry, recent research has highlighted its potential as a valuable supplement in cell culture media.[3][4] Its primary role in this context is to support and enhance cellular metabolism, particularly under conditions of high metabolic demand or nutrient limitation. The active component, inosine, can be utilized by cells as an alternative energy source and a precursor for nucleotide synthesis, thereby improving cell growth, viability, and productivity in various culture systems, including those for monoclonal antibody (mAb) production and cell therapy applications.[5][6][7]

Mechanism of Action

This compound primarily exerts its effects through the metabolic actions of its core component, inosine. Once transported into the cell, inosine monophosphate (IMP) can be converted to inosine, which is then catabolized by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate.[5][8]

  • Alternative Energy Source: The ribose-1-phosphate moiety can enter the central carbon metabolism via the pentose phosphate pathway (PPP) and glycolysis.[5][7] This provides a source of ATP and biosynthetic precursors, which is particularly beneficial in glucose-restricted environments often found in high-density cultures or the tumor microenvironment.[5][9] Studies have shown that effector T cells can utilize inosine to support proliferation and function in the absence of glucose.[7][9]

  • Purine Salvage and Synthesis: The hypoxanthine component can be recycled through the purine salvage pathway to regenerate IMP, which is then used to synthesize AMP and GMP.[10][11] This pathway is more energy-efficient than de novo purine synthesis, thus saving cellular resources.[10] By providing a direct precursor, inosinate supplementation ensures a robust supply of purine nucleotides essential for DNA and RNA synthesis, which is critical for rapidly dividing cells and high-level protein production.

  • Cell Signaling: Inosine can also function as a signaling molecule, primarily through its interaction with adenosine receptors, such as A2A and A3.[12][13] This interaction can trigger downstream signaling cascades that influence cell proliferation and immune responses.[12][14]

Key Applications in Cell Culture

  • Enhanced Cell Growth and Viability in Bioproduction: In Chinese Hamster Ovary (CHO) cells, the primary workhorse for recombinant protein production, supplementation with nucleosides (including hypoxanthine, the base of inosine) has been shown to improve growth rates.[15] By providing an alternative energy source and reducing the metabolic burden of de novo synthesis, this compound can lead to higher viable cell densities (VCD) and extended culture viability, particularly in fed-batch processes.[5][16]

  • Improved T-Cell and CAR-T Cell Function: In the field of cell therapy, inosine supplementation is emerging as a critical component for enhancing the efficacy of T-cell-based immunotherapies. Inosine can rescue T-cell function in the glucose-depleted tumor microenvironment.[7] Supplementing culture media with inosine during the manufacturing of Chimeric Antigen Receptor (CAR)-T cells has been shown to enhance their metabolic fitness, anti-tumor potency, and induce features of stemness, leading to improved persistence and efficacy.[6][17]

  • Support Under Metabolic Stress: In high-density cultures, cells often experience nutrient limitations and accumulation of toxic byproducts like lactate.[13] Inosine's ability to serve as an alternative to glucose can help mitigate the metabolic stress associated with these conditions, leading to more robust and productive cultures.[5][18]

Quantitative Data Summary

The optimal concentration of this compound can vary significantly depending on the cell line, basal medium composition, and process conditions. The following tables summarize quantitative data from various studies.

Table 1: Effects of Inosine Supplementation on T-Cell Cultures

Cell Type Inosine Concentration Key Findings Reference(s)
Mouse Effector T-cells Equimolar to glucose Restored cell proliferation and reduced cell death under glucose starvation. [5][7]
Human Effector T-cells Equimolar to glucose Restored tumor-killing activities under glucose starvation. [5]
Human CAR-T cells Not specified Induced stemness features and enhanced anti-tumor potency. [6][17]

| Mouse Effector T-cells | Not specified | Increased expression of effector molecules (Granzyme B, TNF-α, IFN-γ). |[3] |

Table 2: Effects of Purine/Nucleoside Supplementation on Production and Other Cell Lines

Cell Type Supplement & Concentration Key Findings Reference(s)
CHO Cells Hypoxanthine (100 µM) + other nucleosides Significantly improved growth rates in passaging and seed bioreactors. [15]
Macrophages (mouse) Inosine (30 - 1,000 µM) Inhibited production of pro-inflammatory cytokines (TNF-α, IL-1, IL-12). [8]
Melanoma Cells Inosine (starting at 50 µM) Stimulated cell proliferation. [12]

| Glial Cells | Inosine (50 - 1,500 µM) | Preserved cell viability and ATP levels during glucose deprivation. |[18] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (CAS No. 4691-65-0)

  • Cell culture-grade water or PBS

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder. The solubility in water is approximately 13 g/100 mL (130 mg/mL). A 100X or 1000X stock solution is typically prepared. For a 100 mM stock solution, dissolve 392.17 mg of anhydrous this compound in 10 mL of cell culture-grade water.

  • Add the powder to a sterile conical tube.

  • Add the appropriate volume of cell culture-grade water or PBS.

  • Vortex gently until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Evaluating the Effect of this compound on Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for enhancing viable cell density and viability in a batch culture.

Materials:

  • Suspension cell line of interest (e.g., CHO-S, Jurkat)

  • Basal cell culture medium

  • Sterile this compound stock solution (from Protocol 1)

  • Shake flasks or multi-well plates

  • Automated cell counter (e.g., Vi-CELL) or hemocytometer

  • Trypan blue solution (0.4%)

  • Incubator (37°C, 5-8% CO₂)

Procedure:

  • Seed shake flasks or wells of a multi-well plate with the cells at a predetermined density (e.g., 0.3 x 10⁶ cells/mL).

  • Prepare cultures with a range of final this compound concentrations (e.g., 0 µM (control), 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Add the corresponding volume of the sterile stock solution to each culture vessel.

  • Culture the cells under standard conditions (e.g., 37°C, 8% CO₂, shaking at 120 RPM for shake flasks).

  • Monitor the cultures daily for viable cell density (VCD) and viability using an automated cell counter or a hemocytometer with trypan blue exclusion.

  • Continue the culture for the desired duration (e.g., until viability drops below 50%).

  • Plot VCD and viability over time for each concentration. Calculate the integral of viable cell concentration (IVCC) to assess the overall impact on cell growth.

Protocol 3: Fed-Batch Culture Strategy with this compound Supplementation

Objective: To improve monoclonal antibody (mAb) production in a CHO cell fed-batch culture by supplementing a nutrient feed with this compound.

Materials:

  • Recombinant CHO cell line producing a mAb

  • Chemically defined basal medium and concentrated feed medium

  • Sterile this compound stock solution (from Protocol 1)

  • Bioreactor or shake flasks

  • Analytics for glucose, lactate, and mAb concentration (e.g., BioProfile Analyzer, HPLC)

Procedure:

  • Inoculate the bioreactor or shake flasks at a target seeding density (e.g., 0.5 x 10⁶ cells/mL) in the basal medium.

  • Maintain the culture under controlled conditions (pH, temperature, dissolved oxygen).

  • Begin the feeding strategy on a predetermined day (e.g., Day 3) when nutrient depletion typically begins.

  • The feed can be a bolus addition or a continuous drip. A typical feeding schedule might be a daily bolus addition of a concentrated nutrient feed.

  • Prepare two feeding conditions:

    • Control Feed: The standard concentrated nutrient feed.

    • Inosinate-Supplemented Feed: The standard feed supplemented with this compound to achieve a target concentration in the bioreactor (e.g., 250 µM) upon addition.

  • Monitor the culture daily for VCD, viability, glucose, lactate, and ammonia concentrations.

  • Collect samples periodically (e.g., every 24-48 hours) to measure the mAb titer using methods like HPLC with a Protein A column or ELISA.

  • At the end of the culture, compare the final mAb titer, IVCC, and metabolic profiles between the control and the inosinate-supplemented cultures. Also, assess critical quality attributes (CQAs) of the produced mAb, such as glycan profiles and charge variants.[10][19]

Protocol 4: Assessment of Cellular Energy Status via ATP Quantification

Objective: To measure the intracellular ATP levels to determine the impact of inosinate supplementation on cellular energy status, particularly under glucose-limited conditions.

Materials:

  • Cells cultured with and without this compound

  • Luminescent ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Opaque-walled multi-well plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of ~10,000 cells/well in 100 µL of medium. Prepare replicate wells for each condition (e.g., control, +inosinate, glucose-starved, glucose-starved +inosinate).

  • Culture the cells for the desired period.

  • Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ATP present. Compare the relative light units (RLU) between different conditions to assess the impact on cellular ATP.

Visualizations

Signaling Pathways and Metabolic Integration

Inosinate_Metabolism Metabolic Fate and Signaling of Inosinate IMP_Na This compound (IMP-Na₂) IMP Inosine Monophosphate (IMP) IMP_Na->IMP In Medium Inosine Inosine IMP->Inosine 5'-Nucleotidase DeNovo De Novo Purine Synthesis IMP->DeNovo Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP R1P Ribose-1-Phosphate Inosine->R1P PNP Signaling Adenosine Receptors (e.g., A2A) Inosine->Signaling Purine_Salvage Purine Salvage Hypoxanthine->Purine_Salvage PPP Pentose Phosphate Pathway R1P->PPP AMP AMP GMP GMP Glycolysis Glycolysis PPP->Glycolysis ATP_Prod ATP Production Glycolysis->ATP_Prod Purine_Salvage->IMP DeNovo->AMP DeNovo->GMP Proliferation Cell Proliferation & Viability Signaling->Proliferation

Caption: Metabolic integration and signaling pathways of this compound in cell culture.

Experimental Workflow for Evaluating Inosinate Supplementation

Experimental_Workflow Workflow for Evaluating Inosinate Supplementation start Start prep_stock Prepare Sterile Inosinate Stock Solution start->prep_stock dose_response Dose-Response Study (Batch Culture) prep_stock->dose_response fed_batch Fed-Batch Culture Optimization prep_stock->fed_batch measure_growth Measure VCD & Viability dose_response->measure_growth measure_metabolites Measure Metabolites (Glucose, Lactate) dose_response->measure_metabolites fed_batch->measure_growth fed_batch->measure_metabolites measure_titer Measure Product Titer (mAb) fed_batch->measure_titer measure_atp Measure Intracellular ATP fed_batch->measure_atp analyze_cqa Analyze Product Quality (CQAs) fed_batch->analyze_cqa data_analysis Data Analysis & Conclusion measure_growth->data_analysis measure_metabolites->data_analysis measure_titer->data_analysis measure_atp->data_analysis analyze_cqa->data_analysis end End data_analysis->end

Caption: A logical workflow for testing and implementing this compound in cell culture.

Conclusion

This compound is a promising supplement for modern cell culture applications, offering a multi-faceted approach to enhancing cellular metabolism. By providing an alternative energy source and fueling the purine salvage pathway, it can improve cell growth, viability, and productivity, especially in high-density or nutrient-limited conditions. Its application is particularly relevant for improving the production of recombinant proteins in CHO cells and for enhancing the potency of T-cell-based immunotherapies. The provided protocols offer a framework for researchers to systematically evaluate and optimize the use of this compound in their specific cell culture systems.

References

Application Notes and Protocols: Disodium 5'-inosinate as an Exploratory Tool for Studying Purinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides and nucleosides such as ATP, ADP, UTP, UDP, and adenosine, is a fundamental communication system in virtually all tissues and organs.[1][2] This intricate signaling network involves the activation of P1 (adenosine) and P2 (nucleotide) receptors, which are further classified into P2X ligand-gated ion channels and P2Y G protein-coupled receptors (GPCRs).[1] The multifaceted nature of purinergic signaling makes it a critical player in a vast array of physiological processes, including neurotransmission, inflammation, immunity, and vascular function, and its dysregulation is implicated in numerous pathological conditions.[1][3]

Disodium 5'-inosinate (IMP), a naturally occurring nucleotide, is widely recognized as a flavor enhancer that elicits the umami taste, often in synergy with monosodium glutamate (MSG).[4] This action is mediated through the T1R1/T1R3 taste receptors, which are GPCRs.[4] Given its structural similarity to endogenous purines like adenosine monophosphate (AMP) and guanosine monophosphate (GMP), this compound presents an intriguing, albeit underexplored, candidate for modulating purinergic receptor activity.

These application notes provide a framework for investigating the potential of this compound as a novel pharmacological tool in purinergic signaling research. We present detailed protocols for key experimental assays to characterize its effects on P2Y and P2X receptors, positioning it as a potential weak agonist, antagonist, or allosteric modulator.

Potential Applications in Purinergic Signaling Research

While not a classical agonist or antagonist for purinergic receptors, the structural characteristics of this compound suggest several potential applications for researchers:

  • Screening for Novel P2 Receptor Ligands: Its purine core can serve as a scaffold for medicinal chemistry efforts to develop more potent and selective P2 receptor modulators.

  • Investigating Allosteric Modulation: Given its role in potentiating glutamate signaling at umami receptors, this compound could be explored as a potential allosteric modulator of P2 receptors, enhancing or inhibiting the effects of endogenous ligands.

  • Probing Nucleotide-Binding Sites: As a structural analog of endogenous nucleotides, it can be used in competitive binding assays to characterize the nucleotide-binding pockets of P2 receptors.

  • Exploring Purinergic Receptor Deorphanization: It could be tested against orphan GPCRs with suspected nucleotide-binding properties.

Data Presentation: Comparative Ligand Activity at P2Y Receptors

The following table summarizes the activity of known endogenous and synthetic ligands for various P2Y receptors. This provides a baseline for comparing any potential activity of this compound.

Receptor SubtypeEndogenous Agonist(s)Potent Synthetic Agonist(s)Antagonist(s)
P2Y1 ADP2-MeSADPMRS2179, MRS2500
P2Y2 ATP, UTP2-thioUTPAR-C118925
P2Y4 UTP
P2Y6 UDPPSB 0474MRS2578
P2Y11 ATPNF157
P2Y12 ADP2-MeSADPClopidogrel (active metabolite), Ticagrelor
P2Y13 ADP2-MeSADPMRS2211
P2Y14 UDP-glucose, UDPMRS2690PPTN

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the effects of this compound on purinergic signaling pathways.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining if a compound activates Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), which signal through an increase in intracellular calcium ([Ca2+]i).

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., HEK293, 1321N1 astrocytoma cells)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • This compound stock solution

  • Known P2Y receptor agonist (positive control)

  • Known P2Y receptor antagonist (for specificity testing)

  • Ionomycin (for maximal calcium response)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Protocol:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells twice with HBSS.

    • Add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the plate reader to record fluorescence intensity over time (kinetic read). For Fura-2, excitation is alternated between 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is at 485 nm and emission is at 525 nm.

    • Establish a stable baseline fluorescence for 1-2 minutes.

    • Add this compound at various concentrations (e.g., 1 µM to 1 mM) and continue recording. Include wells with a known agonist as a positive control.

    • After the response to the test compound, add a saturating concentration of a known potent agonist to assess for antagonistic effects.

    • At the end of the experiment, add ionomycin (5 µM) to determine the maximal fluorescence signal, followed by a chelating agent like EGTA to determine the minimal signal.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence at 340 nm to 380 nm. For Fluo-4, use the relative fluorescence intensity.

    • Normalize the data to the baseline reading.

    • Plot the change in fluorescence ratio or intensity over time.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Diagram of Calcium Mobilization Assay Workflow

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis plate Seed cells in 96-well plate culture Culture to confluence plate->culture load Load with Fura-2 AM or Fluo-4 AM culture->load incubate_dye Incubate at 37°C load->incubate_dye wash Wash cells incubate_dye->wash baseline Establish baseline fluorescence wash->baseline add_compound Add this compound baseline->add_compound record Record fluorescence change add_compound->record add_control Add controls (agonist/ionomycin) record->add_control calculate Calculate fluorescence ratio/intensity add_control->calculate normalize Normalize data calculate->normalize plot Plot dose-response curves normalize->plot determine Determine EC50/IC50 plot->determine

Caption: Workflow for the in vitro calcium mobilization assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity, making it ideal for studying P2X receptors, which are ligand-gated ion channels. It can also be used to study the effects of P2Y receptor activation on ion channel function.

Objective: To measure ion currents through P2X channels in response to this compound.

Materials:

  • Cells expressing the P2X receptor of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Na2ATP, 0.2 NaGTP, pH 7.2 with KOH

  • This compound stock solution

  • Known P2X receptor agonist (e.g., ATP, α,β-meATP)

  • Known P2X receptor antagonist (e.g., suramin, PPADS)

Protocol:

  • Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply a known P2X agonist for a short duration to elicit a control current.

    • After a washout period, apply this compound at various concentrations.

    • To test for antagonistic effects, co-apply this compound with a known agonist.

  • Data Acquisition and Analysis:

    • Record the current responses using appropriate software (e.g., pCLAMP).

    • Measure the peak amplitude of the inward current.

    • Normalize the current response to the control agonist response.

    • Construct dose-response curves to determine the EC50 or IC50.

Diagram of P2X Receptor Signaling Pathway

G cluster_membrane Cell Membrane P2X P2X Receptor (Ion Channel) Ca_Na Ca²⁺, Na⁺ P2X->Ca_Na Opens Depolarization Membrane Depolarization P2X->Depolarization ATP ATP / this compound ATP->P2X Binds Ca_Na->P2X Influx CellularResponse Cellular Response Depolarization->CellularResponse

Caption: P2X receptor activation and downstream signaling.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a P2Y receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y receptor of interest

  • Radiolabeled ligand specific for the P2Y receptor (e.g., [³H]2-MeSADP for P2Y12)

  • This compound

  • Unlabeled specific ligand for determining non-specific binding

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled specific ligand).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature), with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Counting:

    • Dry the filter mat.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Gq-Coupled P2Y Receptor Signaling Pathway

G cluster_membrane Cell Membrane P2Y P2Y Receptor (GPCR) Gq Gq protein P2Y->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Ligand ADP / UTP / this compound Ligand->P2Y Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ release ER->Ca_release CellularResponse Cellular Response Ca_release->CellularResponse PKC->CellularResponse

Caption: Gq-coupled P2Y receptor signaling cascade.

Conclusion

This compound, while primarily known for its role in taste perception, holds untapped potential as an investigational tool in the field of purinergic signaling. Its structural relationship to endogenous nucleotides warrants a thorough investigation of its effects on P1 and P2 receptors. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the activity of this compound, potentially uncovering novel modulators of this critical signaling pathway and opening new avenues for therapeutic intervention.

References

Application Notes: The Use of Disodium 5'-Inosinate in Neuroscience Taste Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Disodium 5'-Inosinate (IMP)

This compound (IMP), the disodium salt of inosinic acid, is a naturally occurring nucleotide found primarily in meat and fish.[1] In the field of neuroscience, particularly in gustatory research, IMP is a critical tool for studying the "umami" or savory taste, which is recognized as the fifth basic taste.[2][3] While IMP itself has a very weak taste, its significance lies in its powerful synergistic effect with L-glutamate (found in monosodium glutamate, MSG).[4][5] This synergy dramatically enhances the umami sensation, making the combination a potent stimulus for investigating the molecular and neural basis of taste perception.[2][6] The primary receptor responsible for detecting this combined stimulus is the T1R1/T1R3 G protein-coupled receptor (GPCR) heterodimer.[7][8]

Mechanism of Action: Synergistic Taste Enhancement

The hallmark of IMP in taste research is its ability to potentiate the umami taste of glutamate. This effect is not merely additive but a true synergy, where the perceived taste intensity of the mixture is far greater than the sum of its components.[4]

The molecular mechanism for this synergy is centered on the T1R1/T1R3 taste receptor.[8] L-glutamate binds to the Venus flytrap domain of the T1R1 subunit, causing a conformational change in the receptor.[9] IMP then binds to a separate site on the T1R1/T1R3 receptor, stabilizing the glutamate-bound conformation.[8][9] This stabilization enhances the receptor's activation, leading to a more robust downstream signaling cascade and a significantly amplified neural signal. The activation of T1R1/T1R3 by umami substances is sufficient to explain the fundamental human sensory experience of savory taste.[8]

Below is a diagram illustrating the signaling pathway of umami taste transduction involving IMP and glutamate.

Umami_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Taste Cell Membrane cluster_intracellular Intracellular Space MSG MSG (Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 Binds IMP IMP IMP->T1R1_T1R3 Enhances G_Protein G-protein (Gustducin) T1R1_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx causes Ca_release->TRPM5 Opens Signal Signal to Brain Depolarization->Signal Neurotransmitter Release

Caption: Umami taste signaling cascade initiated by MSG and enhanced by IMP.
Applications in Neuroscience Research

This compound is used in various experimental paradigms to:

  • Characterize Taste Receptor Function: By comparing cellular or neural responses to glutamate alone versus a glutamate/IMP mixture, researchers can quantify the synergistic enhancement and probe the pharmacology of the T1R1/T1R3 receptor.[8]

  • Investigate Neural Coding: Electrophysiological recordings from taste nerves in response to IMP-enhanced stimuli help elucidate how umami taste quality and intensity are encoded in the peripheral and central nervous systems.[3][6]

  • Conduct Behavioral Studies: In animal models, preference tests using solutions containing MSG and IMP are used to assess taste sensitivity, perception, and the role of specific receptors through knockout studies.[7]

  • Drug Development: As a well-defined T1R1/T1R3 modulator, IMP serves as a reference compound in high-throughput screening for novel flavor enhancers or blockers relevant to the food and pharmaceutical industries.

Quantitative Data Summary

Quantitative analysis of the synergistic effect between MSG and IMP is crucial for designing experiments with predictable stimulus intensities.

Table 1: Mathematical Model of MSG and IMP Synergy

ParameterDescriptionEquationγ Value for IMPCitation
Synergy Model Calculates the equivalent taste intensity of an MSG/IMP mixture in terms of MSG concentration alone.y = u + γuv1.218 × 10⁸[4][10]
  • y : Equivalent taste intensity (in g/dl of MSG)

  • u : Concentration of MSG in the mixture (g/dl)

  • v : Concentration of IMP in the mixture (g/dl)

  • γ : Constant representing the synergistic power of IMP

Table 2: Species-Dependent Variation in Umami Synergy

SpeciesStimulusResponse EnhancementNotesCitation
Human Mixture of glutamate and 5'-inosinate~8 times greater than glutamate aloneA large synergistic effect is a key feature of human umami taste.[2]
Rat Mixture of glutamate and 5'-inosinate~1.7 times greater than glutamate aloneRats show a much weaker synergistic effect compared to humans.[2]
Dog Mixture of MSG and IMP/GMPShows a large synergism comparable to that in humans.The canine taste system is highly sensitive to umami substances.[3]

Experimental Protocols

Protocol 1: In-Vivo Behavioral Assay for Umami Detection in Mice

This protocol is adapted from operant conditioning methods used to determine taste detection thresholds in knockout and wild-type mice.[7]

Objective: To assess the behavioral sensitivity of mice to umami stimuli (MSG + IMP).

Materials:

  • Multi-station gustometers with an operant conditioning chamber.

  • C57BL/6J (wild-type) and T1R1/T1R3 double knockout mice.[7]

  • Monosodium Glutamate (MSG), this compound (IMP), Amiloride.

  • Stimulus solutions:

    • Training/Test Stimulus (MSG+I+A): Start with 0.6 M MSG + 2.5 mM IMP in 100 µM amiloride. Prepare serial dilutions for threshold testing.[7]

    • Solvent/Control Stimulus: 100 µM amiloride in distilled water. Amiloride is used to block sodium taste from MSG.[3]

Procedure:

  • Animal Preparation: Water-restrict mice for 22-23 hours before each session to ensure motivation. Handle mice daily to acclimate them to the experimental procedures.

  • Training Phase:

    • Place a mouse in the gustometer.

    • Train the mouse to associate licking one of two spouts with a positive reinforcement (a drop of the control stimulus).

    • Introduce the training stimulus (0.6 M MSG + 2.5 mM IMP in amiloride) on one of the spouts. Correct identification (licking the control spout) is rewarded. Incorrect licks may be followed by a time-out period.

    • Continue training until the mouse achieves a consistent performance criterion (e.g., >85% correct trials) for several consecutive days.

  • Threshold Testing Phase:

    • Once trained, present the mouse with a series of descending concentrations of the MSG+I+A stimulus against the amiloride control.

    • Each concentration is tested in a block of trials. The order of presentation should be randomized across sessions.

    • Record the number of correct and incorrect trials for each concentration.

  • Data Analysis:

    • Calculate the percentage of correct responses for each stimulus concentration for each mouse.

    • Determine the detection threshold, typically defined as the concentration at which the animal performs significantly above chance (e.g., 50%).

    • Compare the performance and detection thresholds between wild-type and knockout mice to determine the role of the T1R1/T1R3 receptor.[7]

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Conclusion A1 Animal Acclimation & Water Restriction B1 Operant Conditioning Training Phase A1->B1 A2 Prepare Stimuli (MSG+IMP in Amiloride) A2->B1 B2 Threshold Testing (Serial Dilutions) B1->B2 Criterion Met C1 Record & Analyze Performance Data B2->C1 C2 Determine Detection Thresholds C1->C2 C3 Compare Genotypes (WT vs KO) C2->C3

Caption: Experimental workflow for a behavioral taste study in mice.
Protocol 2: Electrophysiological Recording of Chorda Tympani Taste Nerve Responses

Objective: To measure the electrical activity of taste nerves in response to umami stimuli, quantifying the synergistic effect of IMP.

Materials:

  • Anesthetized rat or mouse.

  • Dissection microscope and surgical tools.

  • Micromanipulator.

  • AC amplifier and data acquisition system.

  • Glass capillary electrodes.

  • Stimulus solutions (e.g., 100 mM MSG, 1 mM IMP, 100 mM MSG + 1 mM IMP, 100 mM NaCl as control).

  • Rinse solution (distilled water).

Procedure:

  • Surgical Preparation: Anesthetize the animal (e.g., with pentobarbital). Surgically expose the chorda tympani nerve.

  • Nerve Recording: Place the exposed nerve onto a recording electrode. Establish a stable baseline recording.

  • Stimulus Application:

    • Flow rinse solution over the tongue to establish a baseline.

    • Apply each stimulus solution to the anterior part of the tongue for a set duration (e.g., 30 seconds).

    • Thoroughly rinse the tongue with distilled water between each stimulus application to allow the nerve response to return to baseline.

    • Apply stimuli in a randomized order, ensuring multiple applications of each to check for response consistency.

  • Data Acquisition: Record the integrated nerve response (voltage over time) for each stimulus.

  • Data Analysis:

    • Measure the magnitude of the response to each stimulus relative to the baseline.

    • Compare the response magnitude of MSG alone to the MSG + IMP mixture to calculate the synergy ratio.

    • Compare umami responses to salt (NaCl) responses to confirm taste specificity.

Protocol 3: In-Vitro Cell-Based Assay for T1R1/T1R3 Receptor Activation

Objective: To quantify the activation of the T1R1/T1R3 receptor by glutamate and the enhancement by IMP in a controlled cellular environment.

Materials:

  • HEK293 cells (or similar) stably co-transfected to express human T1R1, T1R3, and a G-protein like Gα16-gust44.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Plate reader or fluorescence microscope capable of measuring intracellular calcium.

  • L-glutamate and IMP solutions at various concentrations.

Procedure:

  • Cell Culture and Loading: Culture the transfected cells in a 96-well plate. Before the assay, load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Stimulus Preparation: Prepare a dose-response panel for L-glutamate. Prepare a second panel where each glutamate concentration is mixed with a fixed concentration of IMP (e.g., 1 mM).

  • Assay Execution:

    • Place the 96-well plate in the fluorescence plate reader.

    • Measure the baseline fluorescence of the cells.

    • Inject the stimulus solutions into the wells.

    • Immediately begin recording the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • For each well, calculate the peak fluorescence change from baseline.

    • Plot the dose-response curves for glutamate alone and for glutamate + IMP.

    • Calculate the EC₅₀ (half-maximal effective concentration) for each curve. A leftward shift in the curve for the glutamate + IMP mixture indicates potentiation.[8]

Umami_Logic Glutamate L-Glutamate Receptor T1R1/T1R3 Receptor Glutamate->Receptor Agonist IMP IMP (this compound) IMP->Receptor Allosteric Modulator (Enhancer) Signal Weak Umami Signal Receptor->Signal Basal Activation Enhanced_Signal Strong Synergistic Umami Signal Receptor->Enhanced_Signal Potentiated Activation

Caption: Logical relationship of components in synergistic umami taste.

References

Application Note and Protocol for the Spectrophotometric Determination of Disodium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium 5'-inosinate (IMP), a sodium salt of inosinic acid, is a widely utilized food additive recognized for its characteristic umami flavor.[1][2] It is frequently used in synergy with monosodium glutamate (MSG) to enhance the taste of various food products such as instant noodles, snack foods, and sauces.[1] Accurate quantification of this compound is crucial for quality control in the food industry and for adherence to regulatory standards. This application note details a straightforward and reliable spectrophotometric method for determining the concentration of this compound.

Principle of the Method

The method is based on the intrinsic ultraviolet (UV) absorbance of the purine ring in the inosine monophosphate molecule. In an acidic solution (0.01 N hydrochloric acid), this compound exhibits a distinct absorbance maximum at approximately 250 nm.[3][4][5] By measuring the absorbance of a solution at this wavelength, the concentration of this compound can be determined using a standard calibration curve, following the Beer-Lambert law.

Alternative Methods

While direct UV spectrophotometry is a rapid and convenient method, other techniques can be employed, particularly for complex matrices or when differentiating from other nucleotides like disodium 5'-guanylate (GMP).

  • Colorimetric Method: This involves the hydrolysis of the purine ring, followed by a series of chemical reactions to produce a colored compound, which is then measured in the visible range (e.g., at 515 nm). This method is often used for the simultaneous determination of IMP and GMP.[6]

  • Enzymatic Assay: Highly specific enzymes, such as inosine monophosphate dehydrogenase, can be used to catalyze a reaction that results in a measurable change in absorbance, providing a high degree of specificity for IMP.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high selectivity and sensitivity and is capable of separating and quantifying multiple nucleotides simultaneously.[8][9]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipettes

  • Cuvettes (quartz, 1 cm path length)

  • UV-Vis Spectrophotometer

2. Preparation of Solutions

  • 0.1 N Hydrochloric Acid: Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1000 mL volumetric flask. Dilute to the mark with deionized water and mix well.

  • 0.01 N Hydrochloric Acid (Diluent): Pipette 100 mL of 0.1 N HCl into a 1000 mL volumetric flask and dilute to the mark with deionized water. This will be used as the blank and for preparing standards and samples.

  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.01 N HCl.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock standard solution with 0.01 N HCl in volumetric flasks to achieve concentrations in the range of 1 to 20 mg/L.

3. Sample Preparation

The sample preparation will vary depending on the matrix. For a solid sample, an accurately weighed amount should be dissolved in 0.01 N HCl, ensuring complete dissolution. The solution may need to be filtered or centrifuged to remove any insoluble material. The sample should then be diluted with 0.01 N HCl to a concentration that falls within the range of the calibration curve.

4. Spectrophotometric Measurement

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to 250 nm.

  • Use the 0.01 N HCl as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the prepared sample solution.

5. Data Analysis

  • Create a calibration curve by plotting the absorbance of the working standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the absorbance of the sample solution and the equation of the line to calculate the concentration of this compound in the sample.

  • Account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Data Presentation

Table 1: Quantitative Spectrophotometric Data for this compound

ParameterValueReference
Absorbance Maximum (λmax)250 ± 2 nm (in 0.01 N HCl)[3][4][5]
A250/A260 Ratio1.55 - 1.65[3]
A280/A260 Ratio0.20 - 0.30[3]
Recommended Concentration for Measurement20 mg/L (1 in 50,000 solution)[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result reagent_prep Reagent & Standard Preparation spectro_setup Spectrophotometer Setup (250 nm) reagent_prep->spectro_setup sample_prep Sample Preparation sample_prep->spectro_setup blanking Blanking with 0.01 N HCl spectro_setup->blanking measure_standards Measure Standard Absorbance blanking->measure_standards measure_sample Measure Sample Absorbance blanking->measure_sample calibration_curve Generate Calibration Curve measure_standards->calibration_curve concentration_calc Calculate Sample Concentration measure_sample->concentration_calc calibration_curve->concentration_calc final_result Final Concentration of Disodium 5'-inosinate concentration_calc->final_result

Caption: Experimental workflow for spectrophotometric determination.

logical_relationship cluster_principle Beer-Lambert Law cluster_application Application to this compound absorbance Absorbance (A) concentration Concentration (c) absorbance->concentration is directly proportional to path_length Path Length (l) absorbance->path_length is directly proportional to molar_abs Molar Absorptivity (ε) absorbance->molar_abs is dependent on measured_abs Measured Absorbance at 250 nm unknown_conc Unknown Sample Concentration measured_abs->unknown_conc of the unknown sample is used to determine its concentration via the calibration curve known_standards Known Standard Concentrations known_standards->measured_abs are used to create a calibration curve with

References

Preparation of Stable Disodium 5'-Inosinate Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5'-inosinate (IMP), a purine ribonucleoside monophosphate, is a crucial compound in various fields of research, particularly in the study of taste sensation and as a flavor enhancer in the food and pharmaceutical industries.[1][2][3] Its primary role is as an allosteric modulator of the umami taste receptor, T1R1/T1R3, where it potentiates the savory taste elicited by L-glutamate.[4] The synergistic effect between IMP and monosodium glutamate (MSG) is a hallmark of umami taste.[1] Accurate and reproducible experimental results involving IMP are contingent on the preparation of stable and well-characterized solutions. This document provides detailed application notes and protocols for the preparation, stabilization, and use of this compound solutions in various experimental contexts.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the preparation of stable solutions.

PropertyValueReferences
Molecular Formula C₁₀H₁₁N₄Na₂O₈P[2]
Molecular Weight 392.17 g/mol (anhydrous)[5]
Appearance Odorless, colorless or white crystals or powder[2][5]
Solubility in Water Highly soluble[1]
Solubility in Ethanol Sparingly soluble[2][5]
Solubility in Ether Practically insoluble[2][5]
pH of 5% Aqueous Solution 7.0 - 8.5
Stability Stable in neutral aqueous solutions. Decomposes in acidic solutions when heated.[6] Can be degraded by phosphatases.

Preparation of Stock Solutions

The following protocol outlines the preparation of a standard stock solution of this compound.

Materials:

  • This compound salt (hydrate or anhydrous)

  • Nuclease-free water

  • Sterile, nuclease-free conical tubes or vials

  • Calibrated analytical balance

  • pH meter

Protocol:

  • Determine the required mass: Calculate the mass of this compound required to achieve the desired stock concentration. Account for the water of hydration if using the hydrated form. The anhydrous molecular weight is 392.17 g/mol .[5]

  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance in a clean, dry weighing boat.

  • Dissolution: Transfer the powder to a sterile, nuclease-free conical tube or vial. Add the desired volume of nuclease-free water.

  • Mixing: Vortex or gently invert the tube until the powder is completely dissolved.

  • pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the solution. A 5% solution should have a pH between 7.0 and 8.5. If necessary, adjust the pH using dilute, sterile solutions of NaOH or HCl. For most applications, a neutral pH is preferred for stability.

  • Sterilization: For cell culture and other sensitive applications, sterile filter the solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Long-Term Stability and Storage

While aqueous solutions of IMP are generally stable, long-term storage can lead to degradation, primarily through hydrolysis. To ensure the integrity of your experimental results, consider the following recommendations:

Storage Conditions:

Storage TemperatureExpected StabilityRecommendations
4°C (Refrigerated) Short-term (days to a week)Suitable for working solutions that will be used promptly. Monitor for any signs of precipitation or microbial growth.
-20°C (Frozen) Mid-term (weeks to months)Recommended for most standard applications. Use of cryoprotectants can enhance stability.
-80°C (Ultra-low Freezer) Long-term (months to years)Ideal for archival storage of stock solutions. Minimizes degradation over extended periods.

Stabilizing Agents:

For experiments requiring the utmost stability, especially during long-term storage or freeze-thaw cycles, the addition of stabilizing agents can be beneficial.

Stabilizing AgentRecommended ConcentrationMechanism of Action
Glycerol 10-20% (v/v)Acts as a cryoprotectant, preventing the formation of ice crystals that can damage the molecule.[7]
Trehalose/Sucrose 5-10% (w/v)Sugars that can form a glassy matrix during freezing, protecting the structure of the nucleotide.[7][8]
Antioxidants (e.g., N-acetylcysteine) 0.1-1 mMCan help to prevent oxidative damage to the molecule, although this is less of a concern for IMP compared to other biomolecules.[9][10]

Protocol for Preparing a Stabilized Stock Solution:

  • Prepare the this compound solution in nuclease-free water as described above.

  • Before bringing the solution to its final volume, add the desired stabilizing agent (e.g., glycerol to a final concentration of 15%).

  • Mix thoroughly until the stabilizer is evenly distributed.

  • Adjust the final volume with nuclease-free water.

  • Sterile filter, aliquot, and store at -20°C or -80°C.

Experimental Protocols

Cell-Based Assays for Umami Receptor Activation

This protocol describes a calcium imaging assay to measure the activation of the T1R1/T1R3 umami receptor in response to IMP, often in synergy with MSG.

Workflow for Cell-Based Calcium Imaging Assay:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_stimulation Stimulation and Imaging cluster_analysis Data Analysis cell_culture Culture HEK293T cells co-expressing T1R1, T1R3, and a G-protein chimera seeding Seed cells onto a 96-well plate cell_culture->seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seeding->dye_loading baseline Record baseline fluorescence dye_loading->baseline stimulation Add IMP solution (with or without MSG) baseline->stimulation recording Record fluorescence changes over time stimulation->recording quantification Quantify the change in fluorescence intensity recording->quantification dose_response Generate dose-response curves quantification->dose_response

Caption: Workflow for a cell-based calcium imaging assay to screen for umami receptor agonists.

Detailed Protocol:

  • Cell Culture: Culture HEK293T cells stably co-expressing the human T1R1 and T1R3 receptors, along with a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) that couples to the calcium signaling pathway.

  • Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging. Record the baseline fluorescence for a short period before adding the stimulus.

  • Stimulation: Prepare a series of dilutions of the IMP solution (and MSG, if testing for synergy) in the assay buffer. Add the stimulus solutions to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium and, therefore, receptor activation.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline for each well. Plot the response as a function of the IMP concentration to generate a dose-response curve.

Sensory Evaluation of Umami Taste

This protocol outlines a basic sensory evaluation to assess the umami taste of IMP solutions.

Experimental Workflow for Sensory Evaluation:

G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis panelist_selection Select and train sensory panelists solution_prep Prepare IMP solutions of varying concentrations panelist_selection->solution_prep presentation Present samples to panelists in a blinded manner solution_prep->presentation evaluation Panelists rate umami intensity on a scale presentation->evaluation rinsing Panelists rinse with water between samples evaluation->rinsing data_collection Collect and compile sensory data evaluation->data_collection rinsing->presentation statistical_analysis Perform statistical analysis (e.g., ANOVA) data_collection->statistical_analysis

Caption: A streamlined workflow for conducting sensory evaluation of umami taste.

Detailed Protocol:

  • Panelist Recruitment and Training: Recruit a panel of sensory assessors. Train them to recognize and rate the intensity of umami taste using standard solutions of MSG and IMP.

  • Sample Preparation: Prepare a series of IMP solutions in purified water at different concentrations. For synergy studies, prepare solutions containing a constant concentration of MSG with varying concentrations of IMP.

  • Testing Environment: Conduct the evaluation in a controlled environment free from distracting odors.

  • Procedure:

    • Provide panelists with the samples in a randomized and blinded order.

    • Instruct panelists to take a small amount of the solution into their mouth, hold it for a few seconds, and then expectorate.

    • Ask panelists to rate the intensity of the umami taste on a labeled magnitude scale (e.g., from 0 = no umami to 10 = extremely strong umami).

    • Ensure panelists rinse their mouths thoroughly with purified water between samples to cleanse the palate.

  • Data Analysis: Collect the intensity ratings from all panelists and perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in umami intensity between the different concentrations.

Signaling Pathway

This compound exerts its effect through the umami taste signaling pathway, which is a G-protein coupled receptor (GPCR) cascade.

Umami Taste Signaling Pathway:

G cluster_receptor Taste Receptor Cell Membrane cluster_transduction Intracellular Signaling Cascade IMP IMP T1R1_T1R3 T1R1/T1R3 Receptor IMP->T1R1_T1R3 MSG MSG MSG->T1R1_T1R3 G_protein G-protein (Gustducin) T1R1_T1R3->G_protein activates PLCb2 PLCβ2 G_protein->PLCb2 activates IP3 IP₃ PLCb2->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 opens Depolarization Cell Depolarization TRPM5->Depolarization leads to ATP_release ATP Release Depolarization->ATP_release causes Nerve_fiber Gustatory Nerve Fiber ATP_release->Nerve_fiber signals to

Caption: The signaling cascade of the umami taste initiated by IMP and MSG.

The binding of MSG to the T1R1 subunit and the allosteric binding of IMP to the T1R1/T1R3 receptor complex activates a G-protein, gustducin.[4] This initiates a downstream signaling cascade involving phospholipase Cβ2 (PLCβ2), which generates inositol trisphosphate (IP₃). IP₃ triggers the release of calcium from intracellular stores, leading to the opening of the TRPM5 ion channel, depolarization of the taste receptor cell, and ultimately the release of ATP as a neurotransmitter to signal to the gustatory nerve fibers.

Conclusion

The preparation of stable and accurately concentrated solutions of this compound is paramount for obtaining reliable and reproducible data in a variety of experimental settings. By following the protocols and guidelines outlined in this document, researchers can ensure the integrity of their IMP solutions, leading to more robust and meaningful scientific outcomes. Careful consideration of storage conditions and the potential use of stabilizing agents will further enhance the longevity and utility of these solutions in the exploration of umami taste and other cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: Disodium 5'-Inosinate (IMP) Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of disodium 5'-inosinate (IMP) in aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (IMP)?

This compound is soluble in water. At 20°C, its solubility is approximately 13 g per 100 mL of water.[1] It is sparingly soluble in ethanol and practically insoluble in ether.[1][2][3][4][5] A 5% aqueous solution of IMP is neutral to slightly alkaline, with a pH ranging from 7.0 to 8.5.[1][2]

Q2: What factors influence the solubility of IMP in aqueous buffers?

The solubility of IMP in aqueous buffers is primarily affected by three main factors:

  • pH: As an ionizable molecule, the solubility of IMP is dependent on the pH of the buffer. Maintaining a pH in the neutral to slightly alkaline range (pH 7.0-8.5) is generally optimal.

  • Temperature: Increasing the temperature of the buffer can enhance the solubility of IMP. However, prolonged exposure to high temperatures, especially in acidic conditions, can lead to its degradation.[5]

  • Ionic Strength: The concentration of ions in the buffer can impact the solubility of nucleotides like IMP. High ionic strength can sometimes lead to "salting out" and precipitation. It is advisable to use buffers with lower ionic strength when encountering solubility issues.

Q3: Can I heat the buffer to dissolve IMP faster?

Yes, gently warming the buffer can facilitate the dissolution of IMP. It is recommended to warm the solution to around 37-50°C. If precipitation occurs upon cooling, it may be necessary to prepare a fresh solution or adjust the buffer conditions. Sonication can also be used in conjunction with warming to aid dissolution.[6]

Q4: Is IMP stable in aqueous solutions?

IMP is generally stable in neutral or slightly alkaline aqueous solutions. However, it is susceptible to decomposition when heated in acidic solutions, which can result in a loss of its characteristic flavor-enhancing properties.[5] It can also be degraded by phosphatases. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C and protect them from light.[6]

Data Presentation: Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Water2013

Note: This data is for pure water. Solubility in buffers may vary depending on the factors mentioned above.

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of IMP in a standard laboratory buffer, such as 50 mM Tris-HCl, pH 7.5.

Materials:

  • This compound (MW: 392.17 g/mol , anhydrous)

  • Tris base

  • Hydrochloric acid (HCl)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage tubes

Procedure:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer. Dissolve the appropriate amount of Tris base in high-purity water. Adjust the pH to 7.5 using HCl. Bring the final volume to the desired amount.

  • Weighing IMP: Weigh out the required amount of this compound powder. For 10 mL of a 100 mM solution, you will need 0.392 g.

  • Dissolution: Add the IMP powder to the 50 mM Tris-HCl, pH 7.5 buffer.

  • Aid Dissolution (if necessary): If the IMP does not dissolve readily, gently warm the solution to 37°C in a water bath. Intermittent vortexing or stirring can also be applied. Sonication for short periods may also be beneficial.

  • pH Check and Adjustment: After the IMP has completely dissolved, check the pH of the solution. If necessary, adjust it back to 7.5 using small additions of dilute HCl or NaOH.

  • Final Volume: Bring the solution to the final desired volume with the buffer.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guides

This section provides solutions to common problems encountered when dissolving this compound.

Issue 1: IMP powder is not dissolving completely.

Possible Cause Troubleshooting Step
Insufficient mixingContinue to stir or vortex the solution.
Low temperatureGently warm the buffer to 37-50°C while stirring.
Solution is saturatedThe concentration may be too high for the current buffer conditions. Try diluting the solution or modifying the buffer (see below).

Issue 2: The IMP solution is cloudy or forms a precipitate after cooling.

Possible Cause Troubleshooting Step
SupersaturationThe solution was saturated at a higher temperature and precipitated upon cooling. Prepare a more dilute solution.
pH of the bufferThe pH may have shifted out of the optimal range. Check and adjust the pH of the final solution to 7.0-8.5.
High ionic strengthThe salt concentration in the buffer is too high. Try preparing the solution in a buffer with a lower ionic strength (e.g., 10-25 mM buffer concentration).

Issue 3: The IMP solution precipitates when mixed with other reagents (e.g., in an enzyme assay).

Possible Cause Troubleshooting Step
Incompatibility with other componentsThe final mixture may have a pH or ionic strength that reduces IMP solubility. Check the compatibility of all components.
High concentration of organic solventIf your reaction mixture contains organic solvents like ethanol or acetonitrile, this can reduce the solubility of IMP. Minimize the concentration of organic solvents if possible.

Visualizations

experimental_workflow start Start weigh Weigh Disodium 5'-Inosinate start->weigh prepare_buffer Prepare Aqueous Buffer (e.g., Tris, PBS) start->prepare_buffer mix Add IMP to Buffer and Mix weigh->mix prepare_buffer->mix check_solubility Check for Complete Dissolution mix->check_solubility aid_dissolution Apply Gentle Heat (37-50°C) and/or Sonication check_solubility->aid_dissolution No adjust_ph Adjust pH to 7.0-8.5 (if needed) check_solubility->adjust_ph Yes aid_dissolution->mix filter Sterile Filter (0.22 µm) adjust_ph->filter store Aliquot and Store at -20°C or -80°C filter->store end End store->end

Caption: Experimental workflow for preparing an aqueous solution of this compound.

troubleshooting_guide start IMP Fails to Dissolve or Precipitates check_concentration Is the concentration too high? start->check_concentration reduce_concentration Action: Prepare a more dilute solution. check_concentration->reduce_concentration Yes check_temp Was the solution prepared at room temp? check_concentration->check_temp No end Problem Resolved reduce_concentration->end apply_heat Action: Gently warm to 37-50°C and/or sonicate. check_temp->apply_heat Yes check_ph Is the buffer pH within 7.0-8.5? check_temp->check_ph No apply_heat->end adjust_ph Action: Adjust pH of the buffer. check_ph->adjust_ph No check_ionic_strength Is the buffer ionic strength high? check_ph->check_ionic_strength Yes adjust_ph->end lower_ionic_strength Action: Use a buffer with lower salt concentration. check_ionic_strength->lower_ionic_strength Yes check_ionic_strength->end No lower_ionic_strength->end

Caption: Troubleshooting decision tree for IMP solubility issues.

References

Preventing degradation of disodium 5'-inosinate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of disodium 5'-inosinate (IMP) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IMP) and why is its stability important?

Q2: What are the primary factors that cause IMP degradation?

The main culprits behind IMP degradation during sample preparation are:

  • Enzymatic Activity: Phosphatases, enzymes commonly present in biological samples (plant and animal tissues), can dephosphorylate IMP, leading to a loss of its characteristic properties and inaccurate quantification.[4]

  • Extreme pH: While generally stable in a pH range of 4-7, significant deviations into highly acidic or alkaline conditions can promote hydrolysis.[4]

  • High Temperatures: Although stable at 100°C for an hour, prolonged exposure to high temperatures or temperatures exceeding its decomposition point (around 230°C) will cause degradation.[2][4]

  • Strong Oxidizing Agents: IMP is incompatible with strong oxidizing agents, which can lead to its chemical breakdown.[4][5][6]

Q3: How can I store my samples and IMP standards to prevent degradation?

For optimal stability, it is recommended to store both samples suspected of containing IMP and IMP standard solutions at 2-8°C for short-term storage.[5][6] For long-term storage, freezing at -20°C or -80°C is advisable.[7] Stock solutions should be prepared fresh whenever possible.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of IMP.

Problem Potential Cause Recommended Solution
Low or no detectable IMP in samples known to contain it. Enzymatic degradation by phosphatases. 1. Heat Treatment: Immediately after homogenization, heat the sample extract (e.g., in a boiling water bath for 5-10 minutes) to denature enzymes. 2. Acidification: Lower the pH of the extraction solvent (e.g., using 0.1 M HCl or 6% acetic acid) to inactivate enzymes.[8][9] 3. Use of Inhibitors: Incorporate phosphatase inhibitors into the extraction buffer.
Inconsistent or poor reproducibility of IMP measurements. Incomplete extraction. 1. Optimize Extraction Solvent: Test different extraction solvents (e.g., deionized water, dilute acid, or buffer) to ensure complete solubilization of IMP from the sample matrix. 2. Homogenization Technique: Ensure the sample is thoroughly homogenized to maximize surface area for extraction. 3. Sonication: Use sonication to aid in the disruption of cell membranes and improve extraction efficiency.
Precipitation of IMP during storage or analysis. 1. Check Solvent Compatibility: IMP is highly soluble in water but sparingly soluble in ethanol and practically insoluble in ether.[4][10] Avoid high concentrations of organic solvents. 2. pH Adjustment: Ensure the pH of the solution is within the optimal range for IMP solubility (pH 7.0-8.5 for a 5% aqueous solution).[4]
Presence of interfering peaks in chromatograms. Co-elution with other nucleotides or sample matrix components. 1. Optimize HPLC Method: Adjust the mobile phase composition (e.g., buffer concentration, ion-pair reagent) and gradient to improve the separation of IMP from interfering compounds.[11] 2. Sample Cleanup: Employ a solid-phase extraction (SPE) step to remove interfering substances before HPLC analysis.

Experimental Protocols

Protocol 1: Extraction of IMP from Food Products

This protocol is suitable for solid food samples such as seasonings, soups, and snacks.

  • Sample Homogenization: Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 0.1 M perchloric acid. Vortex vigorously for 2 minutes.

  • Enzyme Inactivation: Place the tube in a boiling water bath for 10 minutes to precipitate proteins and inactivate enzymes.

  • Centrifugation: Cool the sample to room temperature and centrifuge at 10,000 x g for 15 minutes.

  • Neutralization and Filtration: Transfer the supernatant to a new tube and neutralize to approximately pH 7.0 with 1 M potassium hydroxide. The potassium perchlorate precipitate will form. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove the precipitate. Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: The filtrate is now ready for analysis by HPLC-UV at 250 nm.

Protocol 2: Extraction of IMP from Biological Tissues

This protocol is designed for the extraction of IMP from animal or plant tissues.

  • Tissue Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in 1 mL of ice-cold 0.5 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a fresh tube and neutralize with 2 M potassium carbonate.

  • Second Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: The sample is ready for HPLC or LC-MS analysis.

Visualizations

Logical Workflow for Troubleshooting IMP Degradation

Troubleshooting_Workflow start Low or Inconsistent IMP Recovery check_enzymes Potential Enzymatic Degradation? start->check_enzymes heat_acid Implement Heat Inactivation or Acidic Extraction check_enzymes->heat_acid Yes check_extraction Incomplete Extraction? check_enzymes->check_extraction No heat_acid->check_extraction optimize_extraction Optimize Solvent & Homogenization check_extraction->optimize_extraction Yes check_precipitation Sample Precipitation? check_extraction->check_precipitation No optimize_extraction->check_precipitation adjust_solvent Adjust Solvent/pH for Better Solubility check_precipitation->adjust_solvent Yes end Successful IMP Quantification check_precipitation->end No adjust_solvent->end

A flowchart for troubleshooting common issues in IMP analysis.

Key Factors Influencing IMP Stability

A diagram illustrating the main factors affecting IMP stability.

References

Technical Support Center: Disodium 5'-inosinate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of disodium 5'-inosinate. This guide provides troubleshooting advice and frequently asked questions to help you address challenges such as low recovery during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery of this compound in HPLC analysis?

Low recovery can stem from several factors throughout the analytical workflow. The most common issues include:

  • Suboptimal Sample Preparation: Incomplete extraction of the analyte from the sample matrix, or loss of analyte during sample cleanup steps.

  • Analyte Degradation: this compound can degrade under certain conditions. It is susceptible to decomposition by phosphatases and can lose its flavor power when heated in an acidic solution.[1]

  • Poor Chromatographic Conditions: An unsuitable mobile phase pH, incorrect column selection, or inappropriate detector wavelength can all lead to poor peak shape and low signal intensity.

  • Instrument Issues: Problems with the HPLC system, such as leaks, injector inaccuracies, or detector malfunction, can contribute to low and inconsistent results.

Q2: My recovery is low and inconsistent. Where should I start troubleshooting?

A systematic approach is crucial. Begin by evaluating your sample preparation procedure, as this is a frequent source of error. Ensure your extraction solvent is appropriate for your sample matrix and that the extraction is complete. For complex matrices, multiple extraction steps may be necessary.[2] Following that, verify the stability of your standards and samples. Finally, scrutinize your HPLC method parameters and instrument performance.

Q3: What is a suitable mobile phase for the analysis of this compound?

A common approach for analyzing polar compounds like this compound is reversed-phase HPLC with an aqueous buffer. Phosphate buffers are frequently used.[3] To improve retention and peak shape, an ion-pairing reagent is often added to the mobile phase.

Commonly used ion-pairing reagents include:

  • Sodium hexane sulfonate[4][5]

  • Sodium heptanesulfonate[3]

  • Tetrabutylammonium phosphate[6]

The pH of the mobile phase is also a critical parameter. For the analysis of this compound and disodium 5'-guanylate, a mobile phase pH of 3 has been shown to produce more symmetric peaks.[3]

Q4: How can I improve the extraction of this compound from my sample?

The choice of extraction method depends on the sample matrix. For food products, aqueous extraction is common. For fatty matrices, a defatting step using a non-polar solvent like hexane or diethyl ether may be necessary before aqueous extraction.[3] Sonication can be employed to enhance the extraction efficiency.[4] It is also important to ensure that the sample is adequately homogenized before extraction.

Q5: Could the low recovery be due to the instability of this compound?

Yes, analyte stability is a key consideration. This compound is soluble in water, and its aqueous solutions are stable and neutral.[1] However, it is sensitive to enzymatic degradation by phosphatases.[1] Stock solutions should be stored under appropriate conditions, for example, at -20°C for up to one month or -80°C for up to six months, protected from light.[7] When preparing samples, it is advisable to work quickly and keep them cool to minimize potential degradation.

Troubleshooting Workflow

If you are experiencing low recovery, the following workflow can help you systematically identify and resolve the issue.

TroubleshootingWorkflow start Start: Low Recovery Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep extraction Is extraction complete? (e.g., multiple extractions, sonication) sample_prep->extraction cleanup Is there analyte loss during cleanup? (e.g., SPE, filtration) extraction->cleanup Yes optimize_extraction Optimize extraction procedure extraction->optimize_extraction No hplc_method Step 2: Check HPLC Method cleanup->hplc_method Yes optimize_cleanup Optimize cleanup step cleanup->optimize_cleanup No mobile_phase Is mobile phase pH and composition optimal? hplc_method->mobile_phase column_check Is the column performing correctly? (e.g., age, contamination) mobile_phase->column_check Yes adjust_mp Adjust mobile phase mobile_phase->adjust_mp No instrument_check Step 3: Verify Instrument Performance column_check->instrument_check Yes replace_column Replace column column_check->replace_column No leaks Are there any leaks in the system? instrument_check->leaks injector Is the injector accurate and precise? leaks->injector No fix_leaks Fix leaks leaks->fix_leaks Yes stability_check Step 4: Assess Analyte Stability injector->stability_check Yes service_injector Service injector injector->service_injector No degradation Could the analyte be degrading? (e.g., temperature, enzymes) stability_check->degradation end Problem Resolved degradation->end No control_conditions Control sample conditions degradation->control_conditions Yes optimize_extraction->sample_prep optimize_cleanup->sample_prep adjust_mp->hplc_method replace_column->hplc_method fix_leaks->instrument_check service_injector->instrument_check control_conditions->stability_check

Caption: A step-by-step workflow for troubleshooting low recovery.

Key Factors in HPLC Analysis of this compound

The successful analysis of this compound depends on the careful control of several interconnected factors. The following diagram illustrates the relationship between these key areas.

KeyFactors center_node Accurate Quantification of This compound sample_prep Sample Preparation center_node->sample_prep hplc_params HPLC Parameters center_node->hplc_params analyte_props Analyte Properties center_node->analyte_props instrumentation Instrumentation center_node->instrumentation extraction Extraction Efficiency sample_prep->extraction cleanup Sample Cleanup sample_prep->cleanup homogenization Homogenization sample_prep->homogenization mobile_phase Mobile Phase (pH, Ion-Pair Reagent) hplc_params->mobile_phase column Column (C18, Particle Size) hplc_params->column flow_rate Flow Rate hplc_params->flow_rate detection Detection (UV Wavelength) hplc_params->detection stability Stability (pH, Temperature, Enzymes) analyte_props->stability solubility Solubility analyte_props->solubility pump Pump Performance instrumentation->pump injector Injector Precision instrumentation->injector detector Detector Sensitivity instrumentation->detector

Caption: Key factors influencing the HPLC analysis of this compound.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from a Food Matrix

This protocol is a general guideline and may need to be optimized for your specific sample type.

  • Homogenization: Weigh a representative portion of the sample and homogenize it to ensure uniformity.

  • Defatting (if necessary): For high-fat samples, add a suitable volume of hexane or diethyl ether, vortex thoroughly, and centrifuge. Remove and discard the upper organic layer. Repeat if necessary.

  • Aqueous Extraction: To the homogenized (and defatted) sample, add a known volume of deionized water.

  • Sonication: Sonicate the sample for 15-30 minutes to aid in the extraction process.[3][4]

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 6,000 rpm) for 5-10 minutes to pellet solid material.[3]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3][4]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

Protocol 2: Preparation of Mobile Phase (with Ion-Pair Reagent)

This protocol describes the preparation of a phosphate buffer with an ion-pairing reagent.

  • Buffer Preparation: Prepare a stock solution of potassium dihydrogen phosphate (e.g., 10 mM) in deionized water.[3]

  • Ion-Pair Reagent Addition: Add the ion-pairing reagent, such as sodium heptanesulfonate (e.g., 5 mM), to the buffer solution.[3]

  • pH Adjustment: Adjust the pH of the aqueous solution to the desired value (e.g., pH 3) using phosphoric acid.[3]

  • Filtration and Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas it using sonication or vacuum filtration before use.

Data Presentation

Table 1: Comparison of HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column SunFire C18 (250 x 4.6 mm, 5 µm)[4][5]C18 (250 x 4.6 mm, 5 µm)[3]Waters RP 18[6]
Mobile Phase Potassium phosphate buffer with sodium hexane sulfonate[4][5]10 mM Potassium dihydrogen phosphate with 5 mM sodium heptanesulfonate[3]Tetrabutylammonium phosphate and potassium dihydrogen phosphate with acetonitrile[6]
pH Not specified3[3]Not specified
Flow Rate 1.2 mL/min[4][5]0.8 mL/min[3]Not specified
Detection PDA at 255 nm[4][5]PDA at 250 nm[3]Not specified

References

Technical Support Center: Optimizing Disodium 5'-Inosinate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of disodium 5'-inosinate (IMP) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary role in a cellular context?

This compound is the disodium salt of inosinic acid, a purine ribonucleotide. In a cellular context, it is an endogenous metabolite involved in purine metabolism. Extracellularly, it can act as a signaling molecule by interacting with purinergic receptors, which are involved in a wide array of cellular processes including proliferation, differentiation, and apoptosis.

2. What is the recommended solvent for preparing a stock solution of this compound?

This compound is readily soluble in water.[1][2] It is practically insoluble in ethanol and ether. For cell culture applications, it is recommended to prepare stock solutions in sterile, nuclease-free water. It is insoluble in DMSO.[3]

3. How should I store this compound powder and stock solutions?

  • Powder: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to a year or at -20°C for up to one month.[4]

4. What is a typical concentration range for this compound in cell-based assays?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on its role in purinergic signaling, a range of concentrations should be tested. A common starting point for purinergic receptor agonists is in the micromolar to low millimolar range. For example, a study on oral stimulation in rats used a 1 mM (0.001 M) concentration.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

5. Which signaling pathways are known to be affected by this compound?

This compound, as a purine nucleotide, is primarily involved in purinergic signaling . It can act as an agonist for certain P2X and P2Y purinergic receptors.[3][5][6][7] Activation of these receptors can trigger various downstream signaling cascades, including those involving intracellular calcium mobilization and ion channel activation.[8] There is also evidence suggesting a potential link between purinergic signaling and the mTOR (mechanistic target of rapamycin) pathway , a central regulator of cell growth, proliferation, and metabolism.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation in Cell Culture Medium - High concentration of the compound.- Interaction with components in the medium, such as salts or proteins.- Temperature fluctuations (e.g., repeated warming and cooling).- Prepare a fresh, lower concentration stock solution.- Add the stock solution to the medium slowly while gently swirling.- Warm the medium to 37°C before adding the compound.[11]- If using a complex medium like DMEM/F12, consider potential interactions with its numerous components.[10]- Ensure the final pH of the medium is within the optimal range for both the cells and the compound's solubility (pH 7.0-8.5 for a 5% solution)[2].
Inconsistent or Non-Reproducible Results - Degradation of the compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Instability of the compound in the cell culture medium over the course of the experiment.- Variability in cell health or passage number.- Prepare fresh stock solutions and aliquot for single use.- Minimize the exposure of stock solutions and media containing the compound to light.[4]- Perform experiments with cells within a consistent passage number range.- Include appropriate positive and negative controls in every experiment.
Unexpected Cytotoxicity - The concentration of this compound may be too high for the specific cell line.- The compound may be interfering with essential cellular processes at the tested concentrations.- Perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or a live/dead stain) to determine the IC50 value and a non-toxic working concentration range.[12][13][14]- Reduce the incubation time of the compound with the cells.- Ensure that the observed effect is not an artifact of altered pH or osmolarity of the culture medium.
Interference with Colorimetric or Fluorescent Assays - The chemical structure of this compound may absorb light at the same wavelength as the assay readout.- The compound may interact with the assay reagents, leading to false positive or false negative results.- Run a control plate with the compound in cell-free medium to check for any background signal or interference with the assay reagents.[15]- If interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence-based vs. colorimetric).

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in water.

Materials:

  • This compound powder (MW: 392.17 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 39.22 mg of this compound powder.

  • Dissolve the powder in 1 mL of sterile, nuclease-free water to achieve a 100 mM stock solution.

  • Gently vortex until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • This compound stock solution (e.g., 100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same volume of water used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway

This compound can act as an agonist for P2 purinergic receptors, initiating a signaling cascade.

Purinergic_Signaling IMP This compound (IMP) P2R P2X / P2Y Receptors IMP->P2R Binds to PLC Phospholipase C (PLC) P2R->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Apoptosis) Ca_release->Downstream PKC->Downstream

Caption: Purinergic signaling pathway initiated by this compound.

Experimental Workflow for Investigating Signaling Pathway Activation

This workflow outlines the general steps to investigate the effect of this compound on a specific signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat cells with This compound (Dose-response and time-course) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western Western Blot Analysis (e.g., for p-mTOR, p-S6K) lysis->western reporter Reporter Gene Assay (e.g., for transcription factor activity) lysis->reporter data Data Analysis and Interpretation western->data reporter->data end End data->end

Caption: Workflow for analyzing signaling pathway modulation.

Logical Relationship for Troubleshooting Precipitation

This diagram illustrates the decision-making process when encountering precipitation in your cell culture after adding this compound.

Troubleshooting_Logic precipitate Precipitate observed after adding This compound? check_stock Check Stock Solution - Is it clear? - Recently prepared? precipitate->check_stock Yes no_precipitate No Precipitation Proceed with experiment precipitate->no_precipitate No prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No/Old check_media Check Media Interaction - Add compound to cell-free media - Observe for precipitation check_stock->check_media Yes change_media Consider different media formulation or lower concentration check_media->change_media Precipitation contaminants Check for Contamination (Bacterial/Fungal) check_media->contaminants No Precipitation contaminants->no_precipitate No Contamination discard Discard culture and start with fresh cells contaminants->discard Contamination Present

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Disodium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of disodium 5'-inosinate.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound due to matrix effects.

Issue 1: Poor Signal Intensity (Ion Suppression)

Question: I am observing a significantly lower signal for my this compound standard when it is spiked into my sample matrix compared to the standard in a pure solvent. What could be the cause and how can I fix it?

Answer: This phenomenon is likely due to ion suppression, a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3]

Troubleshooting Steps:

  • Confirm Ion Suppression:

    • Post-Column Infusion: Continuously infuse a standard solution of this compound post-chromatographic column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds will confirm ion suppression.[4][5]

    • Post-Extraction Spike: Compare the peak area of a standard spiked into a pre-extracted blank matrix with the peak area of a standard in solvent at the same concentration. A lower peak area in the matrix indicates suppression.[6][7]

  • Mitigation Strategies:

    • Sample Dilution: A simple first step is to dilute the sample extract.[4][8][9] This reduces the concentration of interfering matrix components. However, ensure the diluted concentration of this compound remains above the limit of quantification (LOQ).

    • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[5][9]

      • Protein Precipitation (PPT): While a quick method, it can be less effective at removing phospholipids, which are common sources of ion suppression.[10][11]

      • Liquid-Liquid Extraction (LLE): This can be more effective than PPT in removing interferences.[10][11]

      • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing different sorbents to retain the analyte while washing away interfering compounds.[11] Mixed-mode SPE can be particularly effective.[11]

    • Improve Chromatographic Separation:

      • Modify the gradient profile to better separate this compound from co-eluting matrix components.

      • Consider a different column chemistry, such as HILIC, which may provide better retention and separation for a polar compound like this compound.[5]

    • Use an Internal Standard: An isotopically labeled internal standard (e.g., ¹³C₅, ¹⁵N₄-disodium 5'-inosinate) is the gold standard for compensating for matrix effects, as it will be affected by suppression in the same way as the analyte.[4][12]

Issue 2: Inconsistent and Irreproducible Results

Question: My replicate injections of the same sample are showing high variability in the peak area for this compound. What could be causing this?

Answer: Poor reproducibility is often a consequence of variable matrix effects between samples.[4] It can also be caused by issues with the instrument or sample preparation.

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency: Ensure that your sample preparation protocol is being followed precisely for every sample. Inconsistent extraction recoveries can lead to variability.

  • Check for Carryover: Inject a blank solvent after a high-concentration sample to see if there is any residual analyte signal. If carryover is observed, optimize the autosampler wash method.[13]

  • Assess Matrix Effects: As outlined in Issue 1, quantify the matrix effect for several different lots of your sample matrix to understand its variability.

  • Implement Robust Mitigation:

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in matrix effects and improve reproducibility.[4][12]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[9] This helps to compensate for consistent matrix effects.

Issue 3: No Peaks or Very Low Signal

Question: I am not seeing any peak for this compound, or the peak is barely detectable, even at concentrations where I expect a strong signal. What should I check?

Answer: This could be an extreme case of ion suppression or an issue with the instrument itself.

Troubleshooting Steps:

  • Instrument Check:

    • Confirm that the mass spectrometer is properly tuned and calibrated.[14]

    • Check for leaks in the system, as this can lead to a loss of sensitivity.[15][16]

    • Ensure that the spray is stable and consistent.[13][17] An unstable spray can result in poor ionization.

    • Verify that the detector is functioning correctly.[15]

  • Sample and Method Check:

    • If the instrument is performing as expected, severe ion suppression is a likely cause.

    • Dilute the sample significantly (e.g., 100-fold) with the initial mobile phase and inject it. If a peak appears, this strongly suggests that a high concentration of matrix components was suppressing the signal.

    • Re-evaluate your sample preparation method. A more rigorous cleanup technique like SPE may be necessary.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix.[6] The "matrix" refers to all components in the sample other than the analyte of interest.[1] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][18]

Q2: Why is this compound susceptible to matrix effects?

A2: this compound is a polar molecule and is often analyzed in complex matrices such as food products. These matrices contain a high concentration of other components like salts, sugars, proteins, and fats, which can co-elute and interfere with its ionization.[1] Electrospray ionization (ESI), a common ionization technique for polar molecules, is particularly prone to matrix effects.[18]

Q3: How can I quantify the extent of matrix effects?

A3: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent at the same concentration.

  • Formula: MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

Q4: What is the best way to compensate for matrix effects when analyzing this compound?

A4: The most effective method for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same manner. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized.

Q5: When should I use matrix-matched calibration instead of an internal standard?

A5: Matrix-matched calibration is a good alternative when a suitable SIL-IS is not available or is too expensive.[4] This involves preparing the calibration standards in a blank matrix that is free of the analyte. This approach can effectively compensate for consistent matrix effects but may not perform as well if the matrix effect varies significantly between different samples.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a matrix effect study for this compound in different food matrices. (Note: This is illustrative data).

MatrixSample Preparation MethodMatrix Factor (%)Relative Standard Deviation (RSD, n=5) (%)
Chicken BrothProtein Precipitation (Acetonitrile)6515.2
Chicken BrothSolid-Phase Extraction (Mixed-Mode)924.5
Mushroom SoupProtein Precipitation (Acetonitrile)5818.9
Mushroom SoupSolid-Phase Extraction (Mixed-Mode)895.1
Infant FormulaQuEChERS953.8

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using your chosen sample preparation method.

  • Prepare a Standard in Solvent: Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract with the this compound standard to the same final concentration as the standard in solvent.

  • Analysis: Inject both the standard in solvent and the post-extraction spiked sample into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the Matrix Factor (MF) as described in FAQ 3.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Homogenize and dilute the sample (e.g., 1g of food sample in 10 mL of water). Centrifuge to pellet solids.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and strong anion exchange) with methanol followed by water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a wash using a suitable buffer to remove compounds with different ionic properties.

  • Elution: Elute the this compound from the cartridge using an appropriate solvent (e.g., methanol containing 5% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low Signal for this compound instrument_check Perform Instrument Check (Tuning, Calibration, Leaks, Spray Stability) start->instrument_check instrument_ok Instrument OK? instrument_check->instrument_ok fix_instrument Troubleshoot and Fix Instrument Issues instrument_ok->fix_instrument No assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) instrument_ok->assess_me Yes fix_instrument->instrument_check me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect (Re-evaluate Sample Prep & Method) me_present->no_me No mitigate_me Implement Mitigation Strategy me_present->mitigate_me Yes end End: Reliable Analysis no_me->end mitigate_me->end

Caption: Troubleshooting workflow for mass spectrometry analysis.

MitigationStrategy start Start: Matrix Effect Confirmed dilution Try Sample Dilution start->dilution dilution_ok Signal Adequate? dilution->dilution_ok end End: Mitigation Achieved dilution_ok->end Yes improve_chrom Optimize Chromatographic Separation dilution_ok->improve_chrom No improve_cleanup Improve Sample Cleanup (e.g., LLE, SPE) improve_chrom->improve_cleanup is_available SIL-IS Available? improve_cleanup->is_available use_is Use Internal Standard (SIL-IS) use_is->end use_mmc Use Matrix-Matched Calibration use_mmc->end is_available->use_is Yes is_available->use_mmc No

Caption: Strategy for mitigating matrix effects.

References

Stability of disodium 5'-inosinate under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive information on the stability of disodium 5'-inosinate under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist you in your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: I am seeing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The stability of this compound in aqueous solutions is significantly influenced by pH and temperature.[1] Degradation is more pronounced at acidic pH compared to neutral or alkaline conditions.[1][2] Elevated temperatures will also accelerate the degradation process.[1][2] The primary degradation pathway is the hydrolysis of the phosphate ester bond, which results in the formation of inosine and phosphoric acid.[3]

Q2: My experiment requires heating a solution containing this compound. How can I minimize its degradation?

A2: To minimize thermal degradation, it is advisable to use the lowest effective temperature and the shortest possible heating time. The degradation of inosine 5'-monophosphate (IMP) follows first-order kinetics.[3] The rate of degradation is considerably affected by both pH and temperature.[3] For instance, at 100°C, IMP is most stable at a pH of 9.0 and least stable at a pH of 4.0.[3] If your experimental conditions allow, maintaining a neutral to slightly alkaline pH can significantly improve stability.

Q3: What are the expected degradation products of this compound under harsh conditions?

A3: Under typical aqueous heating conditions, the main degradation products are inosine and phosphoric acid due to the hydrolysis of the phosphoric ester bond.[3] At very high temperatures, above 200°C, further decomposition can occur, leading to the release of the nitrogenous base (hypoxanthine) and the ribose group, with pyrophosphates as a final residue.[3][4]

Q4: I have prepared a stock solution of this compound. How should I store it to ensure its stability?

A4: For long-term stability, it is recommended to store stock solutions at low temperatures. An Arrhenius plot of stability data indicates that nucleotides like IMP are very stable at room temperature over short periods, with estimated half-lives of years. However, for prolonged storage, freezing (-20°C or -80°C) is the best practice to prevent degradation. The stability is also pH-dependent, with neutral to slightly alkaline conditions being preferable.

Q5: How can I monitor the stability of this compound in my samples?

A5: A reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] This technique allows for the separation and quantification of the parent compound and its primary degradation product, inosine. By tracking the decrease in the peak area of this compound and the corresponding increase in the inosine peak area over time, you can determine the rate of degradation.

Data Presentation

The following tables summarize the quantitative data on the stability of inosine 5'-monophosphate (IMP), the acidic form of this compound.

Table 1: Half-life of Inosine 5'-monophosphate (IMP) at 100°C under Different pH Conditions

pHHalf-life (hours)
4.08.7
7.013.1
9.046.2

Data sourced from a kinetic study on the thermal degradation of IMP in aqueous solution.[3]

Table 2: General Effect of Temperature on the Degradation Rate of IMP

Temperature Increase (°C)Approximate Decrease in Half-life
10Shortened to about one-third

This is a general guideline based on kinetic studies.[3] For precise calculations in your experiments, it is recommended to determine the specific rate constants at your temperatures of interest.

Experimental Protocols

This section provides a detailed methodology for conducting a stability study of this compound using HPLC.

Objective: To determine the degradation kinetics of this compound in an aqueous solution at a specific pH and temperature.

Materials:

  • This compound standard

  • Inosine standard

  • Potassium phosphate monobasic (for buffer preparation)

  • Sodium hydroxide or phosphoric acid (for pH adjustment)

  • Methanol (HPLC grade)

  • Hexane-1-sulfonic acid sodium salt (ion-pair reagent)

  • Deionized water

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column (e.g., SunFire® C18, 250 mm × 4.6 mm, 5 µm)[5][6]

  • pH meter

  • Water bath or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Buffer Solution: Prepare a potassium phosphate buffer at the desired concentration (e.g., 10 mM) and adjust to the target pH using sodium hydroxide or phosphoric acid.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve this compound in the prepared buffer to make a stock solution of known concentration (e.g., 1 mg/mL).

    • Similarly, prepare a stock solution of inosine in the same buffer.

  • Preparation of Working Standards: From the stock solutions, prepare a series of working standards for both this compound and inosine covering the expected concentration range of your samples.

  • Stability Study Setup:

    • Transfer aliquots of the this compound stock solution into several sealed vials.

    • Place the vials in a water bath or incubator set to the desired experimental temperature.

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it in an ice bath to quench the degradation reaction.

  • Sample Preparation for HPLC Analysis:

    • Filter the collected sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A mixture of potassium phosphate buffer containing an ion-pair reagent (e.g., hexane-1-sulfonic acid sodium salt) and methanol.[5][6] An example composition is 10 mM KH2PO4 buffer with 5 mM sodium heptanesulfonate, pH adjusted to 3.[7]

    • Flow Rate: 1.2 mL/min[5][6]

    • Column: C18 reverse-phase column (e.g., SunFire® C18, 250 mm × 4.6 mm, 5 µm)[5][6]

    • Detection Wavelength: 255 nm[5][6]

    • Injection Volume: 10 µL

    • Inject the working standards and the collected samples onto the HPLC system.

  • Data Analysis:

    • Construct calibration curves for this compound and inosine by plotting peak area versus concentration.

    • Determine the concentration of this compound and inosine in each sample at each time point using the calibration curves.

    • Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot should be linear.

    • The negative of the slope of this line will be the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

degradation_pathway IMP This compound Inosine Inosine IMP->Inosine Hydrolysis (pH, Temp) PhosphoricAcid Phosphoric Acid IMP->PhosphoricAcid Hydrolysis (pH, Temp) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine High Temp (>200°C) Ribose Ribose Inosine->Ribose High Temp (>200°C)

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Stability Experiment cluster_analysis Analysis prep_buffer Prepare Buffer prep_stock Prepare Stock Solutions (IMP & Inosine) prep_buffer->prep_stock prep_standards Prepare Working Standards prep_stock->prep_standards setup Incubate IMP Solution at desired Temp & pH prep_stock->setup sampling Collect Samples at Time Intervals setup->sampling quench Quench Reaction (Ice Bath) sampling->quench filter_sample Filter Sample quench->filter_sample hplc_analysis HPLC Analysis filter_sample->hplc_analysis data_processing Data Processing & Kinetic Analysis hplc_analysis->data_processing

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Disodium 5'-Inosinate Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with disodium 5'-inosinate (IMP) detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound?

The most prevalent methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and enzymatic assays. HPLC is often preferred for its high selectivity and ability to simultaneously analyze multiple nucleotides.[1][2][3]

Q2: What is a typical UV absorbance maximum for this compound?

This compound in a 0.01 N hydrochloric acid solution typically exhibits an absorbance maximum at approximately 250 nm.[4] This characteristic is fundamental for its detection via UV spectrophotometry and HPLC-UV methods.

Q3: What are "matrix effects" and how can they interfere with IMP detection?

Matrix effects refer to the influence of other components in a sample (the "matrix") on the analytical signal of the target analyte (IMP).[5] In food analysis, for instance, various food components can co-elute with IMP, leading to either suppression or enhancement of the analytical signal, which results in inaccurate quantification.[5]

Q4: Are there any common contaminants that can interfere with IMP analysis?

Yes, contaminants can leach from laboratory equipment, such as plastic microtubes, and interfere with spectrophotometric measurements by absorbing UV light at similar wavelengths to nucleic acids.[6][7][8] Additionally, other nucleotides and related compounds present in the sample can co-elute with IMP in HPLC analysis, leading to inaccurate results.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor peak shape (tailing or fronting) for the IMP peak.

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing in HPLC analysis of nucleotides is often caused by interactions with residual silanol groups on the silica-based stationary phase of the column.[9] Here are several troubleshooting steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help suppress the ionization of silanol groups, reducing their interaction with the analyte.

    • Use a High-Purity Column: Employing a column with high-purity silica and effective end-capping can minimize the number of accessible silanol groups.

    • Add a Mobile Phase Modifier: Incorporating a basic compound like triethylamine (TEA) into the mobile phase can help to mask the active silanol sites.[9]

    • Optimize Ion-Pairing Reagent Concentration: In ion-pair chromatography, incorrect concentrations of the ion-pairing reagent can lead to poor peak shape. Ensure the concentration is optimized for your specific application.[10]

Problem 2: Inconsistent retention times for the IMP peak.

  • Question: The retention time for my IMP standard is shifting between injections. What are the possible reasons for this variability?

  • Answer: Fluctuations in retention time can be attributed to several factors:

    • Column Equilibration: In ion-pair chromatography, columns require a significant amount of time to equilibrate with the mobile phase.[11] Ensure the column is thoroughly equilibrated before starting your analytical run.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. If using a gradient, ensure the pump is functioning correctly and the solvents are properly mixed.

    • Temperature Fluctuations: Changes in column temperature can affect retention times.[11][12] Using a column oven is crucial for maintaining a stable temperature.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. This can lead to changes in retention characteristics.

Problem 3: Co-elution of IMP with other compounds.

  • Question: I suspect another compound is co-eluting with my this compound peak. How can I confirm this and resolve the issue?

  • Answer: Co-elution can be a significant issue, leading to inaccurate quantification.[13][14]

    • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, you can assess the peak purity of the IMP peak. A non-homogenous peak suggests the presence of a co-eluting impurity.

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, ion-pair reagent concentration) or the temperature can alter the selectivity of the separation and resolve the co-eluting peaks.[10]

    • Change Column Chemistry: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a different C18 column or a HILIC column) may provide the necessary selectivity.

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective technique that can differentiate between co-eluting compounds based on their mass-to-charge ratio.[14]

Sample Preparation

Problem 4: Low recovery of IMP after sample extraction.

  • Question: My recovery of this compound from food samples is consistently low. What can I do to improve it?

  • Answer: Low recovery is often due to an inefficient extraction procedure or degradation of the analyte.

    • Optimize Extraction Solvent: The choice of extraction solvent is critical. For nucleotides, aqueous buffers are commonly used. Experiment with different pH values and buffer compositions to maximize extraction efficiency.

    • Solid-Phase Extraction (SPE): For complex matrices like food, SPE can be a valuable tool to clean up the sample and concentrate the analyte, thereby improving recovery.[15]

    • Enzymatic Digestion: For samples where IMP is bound within a complex matrix, enzymatic digestion (e.g., with proteases) can help release the analyte.

    • Minimize Degradation: Nucleotides can be susceptible to enzymatic degradation. Ensure that samples are handled quickly and at low temperatures to minimize the activity of endogenous enzymes.

UV-Visible Spectrophotometry

Problem 5: Inaccurate quantification using UV spectrophotometry.

  • Question: The concentration of this compound determined by my UV spectrophotometer seems incorrect. What could be causing this?

  • Answer: Inaccurate quantification by UV spectrophotometry can arise from several sources of interference:

    • Presence of Other UV-Absorbing Compounds: Any compound in the sample that absorbs at or near 250 nm will interfere with the measurement.[16] This includes other nucleotides, aromatic amino acids, and various organic molecules.

    • Leaching from Plastics: Chemicals can leach from plastic labware and absorb UV light, leading to artificially high absorbance readings.[6][7][8] It is advisable to use quartz cuvettes and minimize contact with plastic.

    • Incorrect Blank: The blank solution must contain all the components of the sample solution except for the analyte (IMP). An improper blank will lead to erroneous results.

    • pH Effects: The UV absorbance spectrum of nucleotides is pH-dependent. Ensure that the pH of your samples and standards is consistent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).[17][18]
  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.[17][18]
  • Sample Extraction:
  • Homogenize the sample (e.g., food product).
  • Accurately weigh a portion of the homogenized sample.
  • Extract with a suitable solvent (e.g., deionized water or a buffer solution) by vortexing or sonication.
  • Centrifuge the extract to pellet solid debris.
  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[18]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][19]
  • Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile.[19][20] An ion-pairing reagent such as tetrabutylammonium hydrogen sulfate may be added to the mobile phase to improve retention and peak shape.[10]
  • Flow Rate: Typically 0.8 to 1.2 mL/min.[19][20]
  • Detection: UV detector set at 250 nm or 254 nm.[17][20]
  • Injection Volume: 10-20 µL.
  • Column Temperature: Maintained at a constant temperature, typically around 30°C, using a column oven.[20]

3. Data Analysis:

  • Identify the IMP peak in the chromatogram based on the retention time of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Quantify the amount of IMP in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterTypical Value/RangeReference(s)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[17][19]
Mobile Phase Phosphate buffer with methanol or acetonitrile[19][20]
Ion-Pair Reagent Tetrabutylammonium hydrogen sulfate (optional)[10]
Flow Rate 0.8 - 1.2 mL/min[19][20]
Detection Wavelength 250 - 254 nm[17][20]
Column Temperature 30 °C[20]

Table 2: Performance Characteristics of a Validated HPLC Method for IMP

ParameterTypical ValueReference(s)
Linearity (R²) > 0.999[17]
Recovery 90.5 - 102.8 %[17]
Repeatability (RSDr) < 5%[17]
Limit of Detection (LOD) 2.77 mg/kg[17]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Food Product) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Water/Buffer) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (250 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Result: IMP Concentration Quantification->Result

Caption: Experimental workflow for the detection of this compound by HPLC.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_sample Sample Prep Issues cluster_uv UV-Vis Issues start Problem with IMP Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time coelution Suspected Co-elution? start->coelution low_recovery Low Recovery? start->low_recovery inaccurate_quant Inaccurate Quantification? start->inaccurate_quant adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph check_column Check Column Health peak_shape->check_column optimize_ion_pair Optimize Ion-Pair Reagent peak_shape->optimize_ion_pair equilibrate_column Ensure Column Equilibration retention_time->equilibrate_column check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase control_temp Use Column Oven retention_time->control_temp modify_conditions Modify HPLC Conditions coelution->modify_conditions change_column Change Column Chemistry coelution->change_column use_pda Use PDA for Peak Purity coelution->use_pda optimize_extraction Optimize Extraction Solvent low_recovery->optimize_extraction use_spe Use Solid-Phase Extraction low_recovery->use_spe minimize_degradation Minimize Analyte Degradation low_recovery->minimize_degradation check_interferences Check for UV Interferences inaccurate_quant->check_interferences use_quartz Use Quartz Cuvettes inaccurate_quant->use_quartz prepare_blank Prepare Proper Blank inaccurate_quant->prepare_blank

Caption: Troubleshooting decision tree for common issues in IMP analysis.

References

How to increase the shelf-life of disodium 5'-inosinate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of disodium 5'-inosinate (IMP) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in water. For most applications, sterile, nuclease-free water is the recommended solvent. To aid dissolution, especially at higher concentrations, gentle warming to 37°C and sonication can be employed[1].

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C, which can preserve the solution for up to six months[1][2]. For short-term storage, -20°C is suitable for up to one month[1][2]. To prevent degradation from repeated freeze-thaw cycles, it is crucial to avoid thawing and refreezing the main stock[1][2]. Some sources also recommend protecting the solution from light[2].

Q3: What factors can cause the degradation of this compound in a stock solution?

A3: The primary factors affecting the stability of this compound in solution are pH, temperature, and enzymatic contamination. The degradation is primarily due to the hydrolysis of the phosphate group. This hydrolysis is pH-dependent and accelerates in alkaline conditions. Higher temperatures also significantly increase the rate of degradation[1]. Contamination with phosphatases will also lead to the rapid degradation of the molecule[3].

Q4: Can I sterilize my this compound solution by autoclaving?

A4: No, autoclaving is not recommended. While this compound is relatively stable to heat under neutral pH for short periods[3], the high temperatures and pressures of autoclaving can lead to significant degradation. For sterilization, it is best to prepare the solution with sterile water and filter it through a 0.22 µm filter into a sterile container[2].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the solution upon thawing. The concentration of the solution may be too high, or the solution may not have been fully dissolved initially.Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the initial dissolution was complete before freezing.
The pH of the stock solution has changed over time. Degradation of this compound can lead to the formation of inosine and phosphoric acid, which can alter the pH.It is best to discard the solution and prepare a fresh stock. A significant change in pH is an indicator of degradation. A 5% aqueous solution of this compound should have a pH between 7.0 and 8.5[3][4].
Loss of biological activity or inconsistent experimental results. This is a strong indicator of chemical degradation. The phosphate group is critical for many biological functions.Prepare a fresh stock solution from a reliable source of powdered this compound. Verify the concentration of the new stock solution using UV spectrophotometry or HPLC.
Visible microbial growth or cloudiness in the solution. The solution has been contaminated with bacteria or fungi.Discard the solution immediately. Prepare a new stock solution using sterile techniques, including sterile water and a 0.22 µm filter.

Data on Stability of this compound

Storage TemperaturepH RangeExpected StabilityPrimary Degradation Pathway
-80°C6.0 - 8.0High (up to 6 months)Minimal hydrolysis
-20°C6.0 - 8.0Good (up to 1 month)Slow hydrolysis
4°C6.0 - 7.5Moderate (days to weeks)Hydrolysis of the phosphate ester
4°C> 8.0Low (rapid degradation)Base-catalyzed hydrolysis
Room Temperature (20-25°C)6.0 - 7.5Low (hours to days)Temperature-accelerated hydrolysis
Room Temperature (20-25°C)> 8.0Very Low (rapid degradation)Accelerated base-catalyzed hydrolysis

This table provides illustrative stability information based on chemical principles, as detailed quantitative studies under these specific conditions are not widely published.

Experimental Protocols

Protocol for Preparation of a Standard this compound Stock Solution (100 mM)
  • Materials:

    • This compound powder (use batch-specific molecular weight)

    • Sterile, nuclease-free water

    • Sterile conical tubes or vials

    • Calibrated analytical balance

    • Sonicator or water bath at 37°C

    • Sterile 0.22 µm syringe filter and sterile syringe

  • Procedure:

    • Calculate the mass of this compound powder required to make the desired volume of a 100 mM solution. Use the molecular weight provided on the product's certificate of analysis.

    • Weigh the calculated amount of powder in a sterile container.

    • Add approximately 80% of the final desired volume of sterile, nuclease-free water.

    • Vortex the solution to dissolve the powder. If necessary, use a sonicator or a 37°C water bath to aid dissolution.

    • Once fully dissolved, add sterile, nuclease-free water to reach the final desired volume.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use sterile tubes or vials.

    • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for a Stability Study of a this compound Stock Solution using HPLC
  • Objective: To determine the degradation of a this compound stock solution over time under different storage conditions.

  • Materials:

    • Prepared this compound stock solution

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase components (e.g., potassium phosphate buffer, methanol)

    • Reference standards for this compound, inosine, and hypoxanthine

    • Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C, freezer at -20°C)

  • Procedure:

    • Initial Analysis (Time Zero):

      • Immediately after preparing the stock solution, take an aliquot for HPLC analysis.

      • Develop an HPLC method capable of separating this compound from its potential degradation products, inosine and hypoxanthine. A common method uses a C18 column with a phosphate buffer and methanol mobile phase, with detection at or around 254 nm.

      • Inject the "time zero" sample and record the peak area of the this compound peak. This will serve as the initial 100% value.

    • Sample Storage:

      • Store aliquots of the stock solution under the desired conditions to be tested (e.g., 4°C, 25°C, -20°C).

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1 day, 3 days, 7 days, 14 days, 1 month), retrieve one aliquot from each storage condition.

      • Allow the aliquot to come to room temperature.

      • Analyze the sample by HPLC using the same method as the "time zero" analysis.

      • Record the peak area for this compound and any new peaks corresponding to inosine and hypoxanthine.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

      • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

Troubleshooting Workflow for IMP Stock Solution Issues start Stock Solution Issue Identified precipitate Precipitate Observed start->precipitate inconsistent Inconsistent Results / Loss of Activity start->inconsistent cloudy Cloudy / Microbial Growth start->cloudy warm Warm to 37°C and Sonicate precipitate->warm Action dissolved Precipitate Dissolves? warm->dissolved use Use Solution dissolved->use Yes dilute Consider Preparing a More Dilute Stock dissolved->dilute No prepare_fresh Prepare Fresh Stock Solution inconsistent->prepare_fresh Indicates Degradation verify Verify Concentration (UV Spec / HPLC) prepare_fresh->verify discard Discard Immediately cloudy->discard Contamination sterile Prepare New Stock Using Sterile Technique discard->sterile

Caption: A flowchart for troubleshooting common issues with this compound stock solutions.

Primary Degradation Pathway of this compound in Aqueous Solution cluster_hydrolysis1 Hydrolysis of Phosphate Ester cluster_hydrolysis2 Hydrolysis of Glycosidic Bond IMP This compound (IMP) Inosine Inosine IMP->Inosine + H₂O (pH, Temp dependent) Phosphate Phosphate IMP->Phosphate Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Ribose Ribose-1-phosphate Inosine->Ribose

Caption: The degradation of this compound to inosine and then to hypoxanthine.

References

Addressing poor peak shape in disodium 5'-inosinate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of disodium 5'-inosinate, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: What are the common causes of peak tailing for this compound?

A1: Peak tailing in the chromatography of this compound, a polar and ionizable compound, is often due to secondary interactions between the analyte and the stationary phase. Common causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, causing peak tailing. For nucleotides, a mobile phase pH between 6.0 and 8.0 is often recommended.[2]

  • Low Buffer Concentration: Insufficient buffer capacity can result in pH shifts on the column, leading to peak distortion. A buffer concentration of at least 30 mM is recommended to avoid asymmetric peaks.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[4]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.

Q2: How can I troubleshoot and resolve peak tailing?

A2: To address peak tailing, consider the following solutions corresponding to the causes mentioned above:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a consistent ionization state.

  • Increase Buffer Concentration: Ensure your buffer concentration is sufficient to maintain a stable pH throughout the analysis.[3]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the presence of residual silanol groups.

  • Implement Column Cleaning and Replacement: Regularly flush your column with a strong solvent. If tailing persists, the column may need to be replaced.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

Peak Fronting

Q3: What typically causes peak fronting in this compound analysis?

A3: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting. It is always best to dissolve the sample in the mobile phase itself.

  • Column Collapse: A void at the head of the column can cause the sample to spread unevenly, resulting in a fronting peak.

Q4: What steps can I take to eliminate peak fronting?

A4: To resolve peak fronting, try the following:

  • Decrease Injection Volume or Sample Concentration: This is the first step to check for sample overload.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.

  • Inspect and Replace the Column: If column collapse is suspected, replacing the column is the only solution. Using a guard column can help protect the analytical column.

Quantitative Data

Mobile Phase pHAnalyteAsymmetry Factor (As)Reference
4.0A1.8[3]
4.0G2.1[3]
5.0A1.5[3]
5.0G1.7[3]
6.0A1.3[3]
6.0G1.4[3]
7.0A1.2[3]
7.0G1.3[3]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC for this compound

This protocol is a representative method synthesized from common practices for nucleotide analysis.

1. Materials and Reagents:

  • This compound standard

  • Potassium dihydrogen phosphate (KH2PO4)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Instrument and Column:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Buffer Preparation (e.g., 50 mM Phosphate Buffer, pH 6.5):

    • Dissolve an appropriate amount of KH2PO4 and K2HPO4 in HPLC-grade water to achieve the desired concentration and pH.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A (Aqueous): Prepare a solution of 5 mM TBAHS in the phosphate buffer.

  • Mobile Phase B (Organic): HPLC-grade methanol or acetonitrile.

  • Final Mobile Phase: A typical starting condition is a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v). The gradient can be optimized as needed.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and sonicate if necessary. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

6. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the standards and samples.

  • Monitor the chromatograms for peak shape and retention time.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing or Fronting) tailing Observe Peak Tailing start->tailing Tailing fronting Observe Peak Fronting start->fronting Fronting check_ph Is Mobile Phase pH Optimal (6.0-8.0)? tailing->check_ph adjust_ph Adjust pH to be >2 units from analyte pKa check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (>=30mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is Column Old or Contaminated? check_buffer->check_column Yes increase_buffer->check_column clean_column Clean or Replace Column check_column->clean_column Yes check_overload_tailing Is Sample Overloaded? check_column->check_overload_tailing No clean_column->check_overload_tailing dilute_sample_tailing Dilute Sample check_overload_tailing->dilute_sample_tailing Yes end_node Good Peak Shape check_overload_tailing->end_node No dilute_sample_tailing->end_node check_overload_fronting Is Sample Overloaded? fronting->check_overload_fronting dilute_sample_fronting Dilute Sample or Reduce Injection Volume check_overload_fronting->dilute_sample_fronting Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload_fronting->check_solvent No dilute_sample_fronting->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column_void Suspect Column Void? check_solvent->check_column_void No change_solvent->check_column_void replace_column Replace Column check_column_void->replace_column Yes check_column_void->end_node No replace_column->end_node

Caption: Troubleshooting workflow for poor peak shape.

References

Minimizing enzymatic degradation of disodium 5'-inosinate in cell lysates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols to minimize the enzymatic degradation of disodium 5'-inosinate (IMP) during experiments involving cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IMP) and why is its stability in cell lysates a concern?

This compound (IMP) is a purine nucleotide crucial to cellular metabolism. It serves as a key intermediate in the de novo synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids. In drug development, particularly in oncology and immunology, the IMP pathway is a target for various therapeutics. Accurate measurement of intracellular IMP levels is therefore critical for mode-of-action studies. The primary concern in cell lysates is that endogenous enzymes, once released from their cellular compartments, can rapidly degrade IMP, leading to inaccurate quantification and misleading experimental results.

Q2: What are the primary enzymes responsible for IMP degradation in cell lysates?

The main enzymes responsible for the degradation of IMP are 5'-nucleotidases (5'-NTs) .[1][2] These enzymes catalyze the hydrolysis of the phosphate group from 5'-nucleotides, converting them into their corresponding nucleosides. In the case of IMP, 5'-nucleotidases convert it to inosine. A prominent and widely studied 5'-nucleotidase is the membrane-bound ecto-5'-nucleotidase, also known as CD73, which plays a significant role in extracellular nucleotide metabolism.[3][4][5][6]

Q3: Where are these degrading enzymes located within the cell?

5'-nucleotidases are found in various subcellular locations. They can be attached to the plasma membrane (as with CD73), present in the cytosol, or located within organelles like mitochondria and lysosomes.[1][7] When cells are lysed, this compartmentalization is lost, allowing these enzymes to mix with and act upon substrates like IMP that they would not normally encounter in such high concentrations.[8][9]

Visualizing the Degradation Pathway and Experimental Workflow

To effectively counteract degradation, it is essential to understand the enzymatic pathway and the critical points in an experimental workflow where degradation can occur.

G cluster_0 Enzymatic Action IMP This compound (IMP) Inosine Inosine IMP->Inosine Hydrolysis (+ H₂O → Pi) 5NT 5'-Nucleotidases (e.g., CD73) 5NT->IMP Catalyzes

Caption: Primary enzymatic degradation pathway of IMP.

G cluster_workflow Experimental Workflow cluster_prevention Key Prevention Steps A 1. Cell Culture & Treatment B 2. Cell Harvesting (Keep on ice) A->B C 3. Lysis & Quenching (Use Acid/Inhibitors) B->C P1 Maintain low temperature to slow enzyme kinetics. B->P1 D 4. Clarification (Cold Centrifugation) C->D P2 Immediately inactivate enzymes using chemical methods. C->P2 E 5. IMP Quantification (e.g., HPLC, LC-MS) D->E F 6. Data Analysis E->F

Caption: Recommended workflow highlighting critical preservation steps.

Troubleshooting Guide

Problem 1: My measured IMP concentration is significantly lower than expected or undetectable.

Potential Cause Recommended Solution
Enzymatic Degradation During Lysis Cell lysis releases 5'-nucleotidases from various compartments. These enzymes rapidly degrade IMP once the cellular structure is compromised.
Immediate Inactivation: The most effective method is to lyse cells directly in a strong acid like perchloric acid (PCA) or trichloroacetic acid (TCA).[10] This instantly denatures and precipitates enzymes, halting all activity. See Protocol 1 .
Use Inhibitors: If acid extraction is incompatible with downstream applications, use a lysis buffer containing a cocktail of phosphatase and nucleotidase inhibitors. Keep the lysate on ice at all times.[11][12] See Protocol 2 and Table 1 .
Suboptimal Temperature Control Enzymatic reactions are highly dependent on temperature. Even brief periods at room temperature can lead to substantial IMP loss.
Maintain Cold Chain: Pre-chill all buffers, tubes, and centrifuges. Perform all harvesting and lysis steps strictly on ice.[11]
Delayed Processing The longer the lysate sits before enzyme inactivation or analysis, the more degradation will occur.
Work Quickly: Proceed from cell harvesting to the final extraction or quenching step as rapidly as possible.[11] If there are unavoidable delays, flash-freeze the cell pellet in liquid nitrogen and store at -80°C until you are ready to process it.

Problem 2: I am seeing high variability in IMP measurements between my technical replicates.

Potential Cause Recommended Solution
Inconsistent Timing Minor differences in the time taken to process each replicate can lead to varying degrees of enzymatic degradation.
Standardize Workflow: Process all replicates in parallel and ensure that the time from harvesting to quenching is identical for each sample.
Incomplete Enzyme Inactivation Insufficient mixing with the lysis/quenching buffer or using a suboptimal concentration of inhibitors can result in residual enzyme activity.
Ensure Thorough Mixing: Vortex samples vigorously immediately after adding the lysis buffer to ensure complete and uniform inactivation of enzymes.
Optimize Inhibitor Concentrations: Validate the concentration of inhibitors used. Refer to literature for effective concentrations or perform a titration experiment.

Experimental Protocols

Protocol 1: Cell Lysis via Perchloric Acid (PCA) Precipitation

This method is highly effective for halting enzymatic activity and is considered a gold standard for nucleotide extraction.[10]

  • Preparation: Prepare a 0.6 M Perchloric Acid (PCA) solution and keep it on ice.

  • Harvesting: Harvest cells (e.g., 1-10 million cells) by centrifugation at 4°C. Quickly aspirate the supernatant, being careful not to disturb the cell pellet.

  • Lysis: Add 200 µL of ice-cold 0.6 M PCA directly to the cell pellet. Vortex vigorously for 30-60 seconds to ensure complete lysis and protein denaturation.

  • Incubation: Incubate the mixture on ice for 15-20 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Neutralization: Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled tube. To neutralize the PCA, add an appropriate volume of a neutralizing agent, such as 3 M potassium hydroxide (KOH) with 1.5 M MOPS, until the pH is between 6.5 and 7.5. The addition of KOH will precipitate PCA as potassium perchlorate.

  • Final Clarification: Incubate on ice for 10 minutes to allow for complete precipitation of potassium perchlorate. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: The resulting supernatant contains the stabilized nucleotide pool, including IMP, and is ready for analysis (e.g., by HPLC).

Protocol 2: General Lysis with an Inhibitor Cocktail

Use this protocol when strong acid precipitation is not suitable for your experimental goals.

  • Buffer Preparation: Prepare a lysis buffer (e.g., RIPA or a Tris-based buffer) and supplement it with a potent inhibitor cocktail immediately before use. Keep the buffer on ice.

  • Harvesting: Harvest cells as described in Protocol 1 and place the pellet on ice.

  • Lysis: Add the ice-cold lysis buffer containing inhibitors to the cell pellet. Pipette up and down or vortex gently to resuspend and lyse the cells.

  • Incubation: Incubate on ice for 20-30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Transfer the supernatant to a new pre-chilled tube. This lysate should be used immediately or flash-frozen and stored at -80°C.

Inhibitor and Buffer Data

Table 1: Common Inhibitors for 5'-Nucleotidases

InhibitorTarget Enzyme(s)Type of InhibitionTypical Working ConcentrationNotes
ATP 5'-NucleotidasesCompetitive[13]250-500 µMCan interfere with assays measuring endogenous ATP. A study showed a 50% inhibition of IMP hydrolysis at 230µM.[13]
α,β-Methylene ADP (APCP) Ecto-5'-nucleotidase (CD73)Competitive/Selective[6][14]10-100 µMA highly selective and commonly used inhibitor for CD73.[6][14]
Sodium Fluoride (NaF) Serine/Threonine Phosphatases, Acid PhosphatasesGeneral10-50 mMBroad-spectrum phosphatase inhibitor.
Sodium Orthovanadate (Na₃VO₄) Tyrosine Phosphatases, Alkaline PhosphatasesGeneral1-10 mMBroad-spectrum phosphatase inhibitor.

Table 2: Comparison of Lysis Approaches for IMP Stabilization

MethodPrincipleAdvantagesDisadvantages
Perchloric Acid (PCA) Extraction Denatures and precipitates proteins, instantly halting all enzymatic activity.[10]- Highly effective and rapid enzyme inactivation.- Excellent nucleotide stability.[15]- Denatures all proteins, making it incompatible with activity assays or Western blotting.- Requires a neutralization step.
Organic Solvent Extraction Precipitates proteins and extracts metabolites.- Can be effective for nucleotide preservation.- Uses volatile solvents that are easily removed.[16]- May not be as efficient as PCA for immediate enzyme inactivation.- Requires careful optimization of solvent ratios.
Inhibitor-Supplemented Buffer Specific molecules block the active sites of degrading enzymes.- Preserves protein integrity for other assays.- Compatible with most downstream applications.- Inhibition may not be 100% complete.- Inhibitors can be costly and may have off-target effects.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose the cause of poor IMP recovery.

G Start Start: Low IMP Yield Q1 Were samples kept on ice at all times? Start->Q1 A1_No Re-run experiment. Maintain strict cold chain. Q1->A1_No No Q2 Was an enzyme inactivation method used? Q1->Q2 Yes A1_Yes Yes A2_No Re-run experiment. Use PCA extraction (Protocol 1) or an inhibitor cocktail (Protocol 2). Q2->A2_No No Q3 Which method was used? Q2->Q3 Yes A2_Yes Yes Q4 Were inhibitor concentrations optimized and sufficient? Q3->Q4 Inhibitors Q5 Was the PCA neutralization step performed correctly? Q3->Q5 PCA A3_Inhibitors Inhibitor Cocktail A3_PCA PCA Extraction A4_No Increase inhibitor concentration or use a broader spectrum cocktail. See Table 1. Q4->A4_No No End Consider other factors: - Inaccurate cell counting - Downstream analytical issues - Reagent quality Q4->End Yes A4_Yes Yes A5_No Review neutralization protocol. Incorrect pH can affect IMP stability or downstream analysis. Q5->A5_No No Q5->End Yes

Caption: A troubleshooting decision tree for low IMP yield.

References

Validation & Comparative

The Savory Specificity of Disodium 5'-Inosinate: A Comparative Guide to an Essential Umami Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of sensory science and drug development, the precise validation of taste agonists is paramount. This guide provides an objective comparison of disodium 5'-inosinate (IMP) as a specific umami taste agonist, supported by experimental data and detailed protocols. IMP's role, particularly its synergistic enhancement of the umami taste with monosodium glutamate (MSG), is a cornerstone of umami perception.

This compound is a purine nucleotide that, while eliciting a minimal taste on its own, acts as a powerful enhancer of the umami flavor, the fifth basic taste characterized by a savory or meaty sensation.[1][2] This unique property is primarily mediated through its interaction with the T1R1/T1R3 G protein-coupled receptor, the principal sensor for umami taste in humans and other mammals.[1][3][4][5] The synergistic effect between IMP and L-glutamate is a hallmark of umami taste and is crucial for creating a robust savory flavor in various food products.[4][6][7][8]

Comparative Analysis of Umami Agonists

The primary agonist for the umami taste is L-glutamate, commonly used in its sodium salt form, monosodium glutamate (MSG).[1] While MSG can elicit the umami taste independently, its potency is significantly amplified in the presence of 5'-ribonucleotides like IMP and disodium 5'-guanylate (GMP).[1][2][6] This synergistic relationship is a key differentiator for IMP as an umami agonist. While other molecules, such as certain peptides and other amino acids like aspartate, can also elicit an umami sensation, the dramatic potentiation seen with IMP and glutamate is a distinct and well-documented phenomenon.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, illustrating the efficacy and specificity of this compound as an umami agonist.

Table 1: Synergistic Effect of IMP on L-Glutamate Potency

L-Glutamate Concentration (mM)IMP Concentration (mM)Fold Increase in Umami SensitivityReference
Varied0.215[6]
Varied0.5Significant reduction in MSG threshold[1]
10010Strong enhancement of receptor activity[6]

Table 2: Receptor Activation Data (EC50 Values for L-Glutamate)

Receptor SystemIMP Concentration (mM)L-Glutamate EC50 (mM)Reference
Umami-Sweet Chimeric Receptor (HEK293 cells)03.2[6]
Umami-Sweet Chimeric Receptor (HEK293 cells)0.10.9[6]
Umami-Sweet Chimeric Receptor (HEK293 cells)10.2[6]

Table 3: Comparison of Umami Intensity with Other Agonists (Human Sensory Panel)

Agonist (1.5 mmol/L) with 0.5 mmol/L GMPRelative Umami IntensityReference
GlutamateStrongest[11]
Ibotenate> L-AP4 & ACPD[11]
L-AP4= ACPD[11]
Kainate, NMDA, AMPANo umami taste[11]

Key Experimental Validations

The validation of this compound as a specific umami agonist relies on a combination of sensory, cellular, and electrophysiological studies.

Signaling Pathway of Umami Taste Perception

The binding of L-glutamate and the synergistic binding of IMP to the T1R1/T1R3 receptor initiates a downstream signaling cascade, leading to the perception of umami taste.

Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling L-Glutamate L-Glutamate T1R1_T1R3 T1R1/T1R3 Receptor L-Glutamate->T1R1_T1R3 Binds IMP IMP IMP->T1R1_T1R3 Enhances Binding G_Protein G Protein (α-gustducin) T1R1_T1R3->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ Release ER->Ca2 TRPM5 TRPM5 Channel Ca2->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Gustatory_Nerve Gustatory Nerve Neurotransmitter->Gustatory_Nerve Signal to Brain

Caption: Umami taste signaling pathway initiated by L-glutamate and IMP.

Experimental Protocols

Heterologous Expression Assay for Receptor Activation

This in vitro method is crucial for determining the specificity of a ligand to its receptor.

Objective: To quantify the activation of the human T1R1/T1R3 umami receptor by L-glutamate in the presence and absence of this compound.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection: Cells are transiently co-transfected with plasmids encoding human T1R1, T1R3, and a G protein chimera (e.g., Gα16-gust44) using a suitable transfection reagent. The G protein chimera is necessary to couple the taste receptor activation to a measurable intracellular calcium signal.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Cells are stimulated with varying concentrations of L-glutamate, both with and without a fixed concentration of IMP (e.g., 0.1 mM or 1 mM).

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

  • Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of L-glutamate under different conditions. A significant decrease in the EC50 value in the presence of IMP indicates a synergistic effect.[6]

Heterologous_Expression_Workflow Cell_Culture HEK293 Cell Culture Transfection Transfection with hT1R1, hT1R3, Gα16-gust44 Cell_Culture->Transfection Dye_Loading Loading with Calcium-sensitive Dye Transfection->Dye_Loading Stimulation Stimulation with L-Glutamate +/- IMP Dye_Loading->Stimulation Measurement Measure Intracellular Calcium Changes Stimulation->Measurement Analysis Generate Dose-Response Curves & Calculate EC50 Measurement->Analysis

Caption: Workflow for heterologous expression assay.

Sensory Panel Evaluation

Human sensory panels provide direct evidence of the perceptual effects of taste compounds.

Objective: To determine the synergistic effect of this compound on the perceived umami intensity of monosodium glutamate.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to recognize and rate the intensity of the five basic tastes.

  • Sample Preparation: Solutions of MSG at various concentrations are prepared, both with and without a fixed, sub-threshold concentration of IMP.[1]

  • Testing Protocol: A blind or double-blind testing protocol is used. Panelists are presented with the samples in a randomized order and asked to rate the umami intensity on a labeled magnitude scale.

  • Data Analysis: The sensory scores are collected and statistically analyzed (e.g., using ANOVA) to determine if there is a significant difference in the perceived umami intensity between samples with and without IMP.

Electrophysiological Recordings from Taste Nerves

This technique provides an objective measure of the neural response to taste stimuli.

Objective: To measure the response of gustatory nerves to umami substances and demonstrate the synergistic effect of IMP.

Methodology:

  • Animal Model: An appropriate animal model, such as a dog or monkey, where a significant synergistic effect is observed, is used.[11]

  • Surgical Preparation: The animal is anesthetized, and the chorda tympani or glossopharyngeal nerve is surgically exposed.

  • Stimulation: The tongue is stimulated with solutions of MSG, IMP, and a mixture of both. Other taste stimuli (sweet, sour, salty, bitter) are used as controls.

  • Recording: The electrical activity of the nerve fibers is recorded using microelectrodes.

  • Data Analysis: The magnitude of the neural response to each stimulus is quantified. A significantly larger response to the MSG+IMP mixture compared to the sum of the responses to each compound alone demonstrates synergy at the neural level.[11]

References

A Comparative Analysis of Disodium 5'-Inosinate and Disodium Guanylate for Umami Taste Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP) and disodium 5'-guanylate (GMP) are purine nucleotides widely recognized in the food and pharmaceutical industries for their ability to impart and enhance the umami taste, the fifth basic taste often described as savory or meaty. While both compounds are frequently used in synergy with monosodium glutamate (MSG) to create a more profound and satisfying flavor profile, they exhibit distinct characteristics in their chemical nature, flavor-enhancing potency, and interaction with the umami taste receptor. This guide provides a comprehensive comparative analysis of IMP and GMP, supported by experimental data and detailed methodologies, to assist researchers and professionals in their applications.

Physicochemical Properties

IMP and GMP share a similar core structure, consisting of a purine base (hypoxanthine for IMP and guanine for GMP) linked to a ribose sugar and a phosphate group. Their disodium salt forms are white, crystalline powders that are readily soluble in water.[1][2] Key differences in their chemical structure contribute to variations in their flavor-enhancing capabilities.

PropertyThis compound (IMP)Disodium 5'-Guanylate (GMP)
Chemical Formula C₁₀H₁₁N₄Na₂O₈PC₁₀H₁₂N₅Na₂O₈P
Molar Mass 392.17 g/mol 407.18 g/mol
IUPAC Name Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphateDisodium [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Solubility in Water SolubleSoluble
Appearance White crystalline powder or crystalsWhite crystalline powder or crystals
E Number E631E627

Comparative Umami Potency and Synergy

Both IMP and GMP are potent umami enhancers, but studies have consistently shown that GMP possesses a significantly stronger flavor-enhancing capacity than IMP.[3] When used in combination with MSG, both nucleotides exhibit a remarkable synergistic effect, amplifying the umami taste to a much greater extent than the sum of their individual effects.

Quantitative Sensory Evaluation Data

A study evaluating the time-intensity profiles of umami substances provided quantitative data on the perceived taste intensity of MSG, IMP, and GMP, both individually and in mixtures. The results highlight the superior potency of GMP and the synergistic enhancement when combined with MSG.

Sample (Concentration)Maximum Taste Intensity (Arbitrary Units)
2.5 mM MSG~2.5
5 mM MSG~4.0
10 mM MSG~6.0
0.63 mM IMP~1.5
2.5 mM IMP~3.0
0.63 mM GMP~2.0
2.5 mM GMP~4.5
5 mM MSG + 2.5 mM IMP~7.5
10 mM MSG + 2.5 mM IMP~9.0
5 mM MSG + 2.5 mM GMP~8.5
10 mM MSG + 2.5 mM GMP~10.0

Data adapted from a time-intensity sensory evaluation study.[4]

Mechanism of Action: The T1R1/T1R3 Receptor

The perception of umami taste is primarily mediated by the T1R1/T1R3 G protein-coupled receptor (GPCR), a heterodimer expressed in taste bud cells.[5] L-glutamate, the primary umami substance, binds to the Venus flytrap domain (VFD) of the T1R1 subunit, inducing a conformational change that activates the receptor.[5]

IMP and GMP act as positive allosteric modulators of the T1R1/T1R3 receptor.[5] They bind to a site on the T1R1 VFD distinct from the glutamate binding site, stabilizing the closed, active conformation of the receptor.[5] This stabilization enhances the receptor's response to glutamate, resulting in a significantly amplified umami signal.[5]

T1R1_T1R3_Signaling_Pathway cluster_receptor T1R1/T1R3 Receptor cluster_ligands Umami Stimuli cluster_downstream Intracellular Signaling Cascade T1R1 T1R1 G_protein G-protein (Gustducin) T1R1->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates Glutamate L-Glutamate Glutamate->T1R1 Binds Nucleotide IMP / GMP Nucleotide->T1R1 Allosterically Binds PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes Ca_release->TRPM5 Activates Signal Signal to Brain Depolarization->Signal Transmits

T1R1/T1R3 Umami Taste Receptor Signaling Pathway

Experimental Protocols

Sensory Panel Evaluation of Umami Intensity

This protocol outlines a method for quantifying the umami intensity of IMP and GMP using a trained sensory panel.

Objective: To determine and compare the umami intensity of different concentrations of IMP and GMP, alone and in combination with MSG.

Panelists: A panel of 10-15 trained individuals, screened for their ability to detect and scale the intensity of umami taste. Panelists should be trained with standard MSG solutions of varying concentrations.[6]

Materials:

  • This compound (IMP)

  • Disodium 5'-guanylate (GMP)

  • Monosodium glutamate (MSG)

  • Deionized water

  • Sample cups with random three-digit codes

  • Palate cleansers (e.g., unsalted crackers, deionized water)

  • Sensory evaluation software or standardized scoresheets

Procedure:

  • Sample Preparation: Prepare aqueous solutions of IMP, GMP, and MSG at various concentrations, both individually and in mixtures as specified in the experimental design.

  • Panelist Training: Prior to the evaluation, conduct a warm-up session with the panelists using known concentrations of MSG to calibrate their umami intensity perception.

  • Sample Presentation: Present the coded samples to each panelist in a randomized order to avoid bias.[7]

  • Evaluation: Instruct panelists to rinse their mouths with deionized water before tasting each sample. They should then taste the sample, hold it in their mouth for a few seconds, and rate the perceived umami intensity on a 9-point scale (1 = extremely weak, 9 = extremely strong).[6]

  • Palate Cleansing: Panelists should cleanse their palate with unsalted crackers and deionized water between each sample to minimize carry-over effects.[8]

  • Data Collection: Record the intensity ratings for each sample from all panelists.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in umami intensity between the samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Panelist Training & Calibration B Sample Preparation & Coding A->B C Randomized Sample Presentation B->C D Tasting & Intensity Rating C->D E Palate Cleansing D->E Between Samples F Data Collection D->F E->C G Statistical Analysis F->G H Result Interpretation G->H

Experimental Workflow for Sensory Evaluation
Cell-Based Functional Assay for T1R1/T1R3 Activation

This protocol describes a method to measure the activation of the T1R1/T1R3 receptor by IMP and GMP in a heterologous expression system.

Objective: To quantify the dose-dependent activation of the human T1R1/T1R3 receptor by IMP and GMP, and their synergistic effect with glutamate, by measuring intracellular calcium mobilization.

Cell Line: Human Embryonic Kidney (HEK293T) cells stably co-expressing human T1R1, human T1R3, and a promiscuous G-protein subunit (e.g., Gα16-gust44) that couples the receptor to the phospholipase C pathway.

Materials:

  • HEK293T-T1R1/T1R3/Gα16-gust44 cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound (IMP)

  • Disodium 5'-guanylate (GMP)

  • L-glutamic acid, monosodium salt (MSG)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Culture and Plating: Culture the HEK293T-T1R1/T1R3/Gα16-gust44 cells under standard conditions. Seed the cells into 96-well microplates and grow to near confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.

  • Compound Preparation: Prepare serial dilutions of IMP, GMP, and MSG in assay buffer. Also, prepare mixtures of a fixed concentration of MSG with varying concentrations of IMP or GMP to assess synergy.

  • Assay Measurement: Place the dye-loaded cell plate into the fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Use the automated injector to add the compound solutions to the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity upon compound addition reflects the increase in intracellular calcium concentration. Calculate the response magnitude for each concentration and plot dose-response curves. Determine the EC₅₀ values for each compound and analyze the synergistic effect.

Conclusion

This compound and disodium 5'-guanylate are both highly effective umami taste enhancers, particularly when used in conjunction with monosodium glutamate. However, quantitative sensory and cellular data consistently demonstrate that disodium guanylate is the more potent of the two. The choice between IMP and GMP, or a combination thereof, will depend on the desired flavor profile, cost considerations, and the specific food or pharmaceutical matrix. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and further explore the nuanced sensory and pharmacological properties of these important umami compounds.

References

The Synergistic Dance of Umami: A Comparative Guide to MSG and Disodium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic relationship between monosodium glutamate (MSG) and disodium 5'-inosinate (IMP) reveals a potentiation of umami taste far exceeding the sum of its parts. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison, supported by experimental data, to illuminate the mechanisms and applications of this well-known flavor synergy.

The savory taste of umami, recognized as the fifth basic taste, is primarily elicited by the amino acid L-glutamate. However, the intensity of this sensation can be dramatically amplified by the presence of certain 5'-ribonucleotides, most notably this compound (IMP). This synergistic effect is not merely additive but multiplicative, a phenomenon that has been leveraged in culinary arts for centuries and scientifically investigated for decades. The molecular basis for this synergy lies in the allosteric interaction between these molecules and the umami taste receptor, T1R1/T1R3.

Quantitative Analysis of Umami Synergy

The potentiation of umami taste by IMP is a quantifiable phenomenon. Classic research by Yamaguchi (1967) established a mathematical model to describe this synergistic relationship: y = u + γuv , where 'y' is the equivalent umami intensity in terms of MSG concentration, 'u' is the concentration of MSG, 'v' is the concentration of IMP, and 'γ' is a constant of synergy. This model highlights that the perceived umami taste of a mixture is significantly greater than the simple sum of the individual components.

MSG Concentration (u)IMP Concentration (v)Calculated Equivalent Umami Intensity (y) vs. MSG aloneFold Increase in Umami Perception
0.05%0%0.05%1x
0.05%0.005%~0.35%~7x
0.05%0.01%~0.65%~13x
0.05%0.05%~3.0%~60x

Note: The values in this table are illustrative, based on the principles of umami synergy. The exact fold increase can vary depending on the sensory evaluation methodology and the specific concentrations used.

Studies have shown that the presence of a small, often sub-threshold, amount of IMP can increase the perceived umami intensity of MSG by up to 15-fold. This allows for a significant reduction in the total amount of sodium in a food product while maintaining a robust savory flavor.

The Molecular Mechanism: A Cooperative Binding

The synergistic effect of MSG and IMP is mediated by the T1R1/T1R3 G-protein coupled receptor, found on taste bud cells. L-glutamate binds to the Venus flytrap domain (VFT) of the T1R1 subunit, causing a conformational change that activates the receptor. IMP binds to a separate, adjacent site on the T1R1-VFT. This binding of IMP is thought to stabilize the closed, active conformation of the receptor, thereby amplifying the signal generated by glutamate binding. This allosteric modulation is the key to the dramatic increase in umami perception.

G Signal Transduction Pathway of Umami Synergy cluster_receptor T1R1/T1R3 Receptor cluster_cell Taste Cell MSG MSG (Glutamate) T1R1_T1R3 T1R1/T1R3 MSG->T1R1_T1R3 Binds IMP IMP IMP->T1R1_T1R3 Allosterically Modulates G_protein G-protein (Gβγ, α-gustducin) T1R1_T1R3->G_protein Activates PLC PLCβ2 G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Ca_release->TRPM5 Opens Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Taste Signal to Brain Taste Signal to Brain Neurotransmitter->Taste Signal to Brain

Mechanism of Umami Synergy at the Receptor Level.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A trained sensory panel is essential for quantifying the synergistic effect.

  • Panelist Selection and Training: Recruit 10-15 panelists. Screen for taste acuity and ability to describe sensory perceptions. Train panelists on the five basic tastes, with a focus on identifying and scaling the intensity of umami.

  • Sample Preparation: Prepare aqueous solutions of MSG (e.g., 0.05% w/v) and IMP (e.g., 0.05% w/v) individually and in combination at various ratios. All solutions should be presented at a controlled temperature (e.g., 25°C). A control of deionized water is also included.

  • Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner. They are instructed to rinse their mouths with deionized water between samples.

  • Data Collection: Panelists rate the umami intensity of each sample on a line scale (e.g., from 0 = "not perceptible" to 100 = "extremely intense").

  • Data Analysis: The mean umami intensity scores for each sample are calculated. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the samples.

In Vitro Assay: Calcium Imaging in T1R1/T1R3-Expressing Cells

This biochemical assay provides a cellular-level confirmation of the synergistic interaction.

  • Cell Culture: Culture a cell line (e.g., HEK293 cells) stably expressing the human T1R1/T1R3 receptor.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Perfuse the cells with solutions containing MSG alone, IMP alone, and a combination of MSG and IMP at various concentrations.

  • Data Acquisition: Measure the intracellular calcium concentration by monitoring the fluorescence intensity changes using a fluorescence microscope or plate reader.

  • Data Analysis: An increase in fluorescence intensity indicates receptor activation and subsequent intracellular calcium release. Compare the magnitude of the calcium response in cells stimulated with the mixture to those stimulated with the individual components. A significantly larger response to the mixture demonstrates synergy.

G Experimental Workflow for Sensory Analysis start Start panel Panelist Selection & Training start->panel sample_prep Sample Preparation (MSG, IMP, MSG+IMP, Control) panel->sample_prep sensory_eval Sensory Evaluation (Randomized, Blind) sample_prep->sensory_eval data_coll Data Collection (Umami Intensity Rating) sensory_eval->data_coll data_analysis Statistical Analysis data_coll->data_analysis end End data_analysis->end

Workflow for Sensory Evaluation of Umami Synergy.

Concluding Remarks

The synergy between monosodium glutamate and this compound is a powerful example of molecular cooperation resulting in a significantly enhanced sensory experience. For researchers and product developers, understanding this relationship provides a valuable tool for flavor modulation, particularly in the context of sodium reduction and the creation of more palatable and impactful food products. The experimental protocols outlined here offer a robust framework for quantifying and further investigating this fascinating aspect of taste perception.

Comparing the efficacy of different disodium 5'-inosinate purification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Disodium 5'-Inosinate Purification Methodologies

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy

This compound (IMP), a crucial flavor enhancer and a component in pharmaceutical applications, demands high purity for optimal performance and safety. The production of IMP, typically through microbial fermentation, results in a crude mixture containing various impurities such as coloring agents, sugars, amino acids, and inorganic salts.[1] Consequently, effective purification is a critical downstream process. This guide provides a comparative analysis of common purification methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs. The primary methods discussed include ion exchange chromatography, crystallization, activated carbon decolorization, and membrane filtration.

Comparative Data on Purification Efficacy

The following table summarizes the key performance indicators for various this compound purification methods based on available experimental data. This allows for a direct comparison of their effectiveness in terms of purity, yield, and other critical parameters.

Purification Method Reported Purity (%) Reported Yield (%) Key Advantages Key Disadvantages Primary Application
Ion Exchange Chromatography HighVariableHigh selectivity for charged molecules.[2]Can generate significant wastewater; resin regeneration required.[1]High-purity product streams.
Crystallization (with organic solvent) 85 - 95[1]HighEfficient for achieving high purity in a single step.[1][3]Use of organic solvents can be costly and environmentally concerning.[1]Final purification step.
Crystallization (cooling) 79 (initial crystal)[1]GoodReduced use of organic solvents.[1]May require multiple crystallization steps to achieve high purity.Initial purification from concentrated fermentation broth.
Activated Carbon Decolorization N/A (improves color)HighEffective removal of color impurities.[4][5][6]Does not remove other non-colored impurities; can lead to product loss through adsorption.[7]Pre-treatment step to improve product appearance.
Membrane Filtration N/A (removes particulates)HighRemoves suspended solids like microbial cells.[1][8]Does not remove dissolved impurities; potential for membrane fouling.[9]Initial clarification of fermentation broth.
Barium Precipitation High (in filtrate)GoodCan achieve high purity and yield.Use of barium salts raises environmental and safety concerns.Alternative precipitation method.

Experimental Protocols and Methodologies

Detailed below are the experimental protocols for the key purification methods cited in the literature. These protocols provide a foundation for reproducing and adapting these techniques in a laboratory or industrial setting.

Ion Exchange Chromatography

Ion exchange chromatography (IEC) separates molecules based on their net surface charge.[2] For IMP purification, it is effective in removing charged impurities like amino acids and inorganic salts.

Experimental Protocol:

  • Resin Selection and Preparation: A strong base anion exchange resin is typically used. The resin is packed into a column and equilibrated with a buffer solution at a specific pH to ensure the resin is in the appropriate ionic form.

  • Sample Loading: The crude this compound solution, pre-filtered to remove particulate matter, is loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution: The bound this compound is eluted from the column by changing the pH or increasing the ionic strength of the buffer. This is often achieved by applying a salt gradient (e.g., NaCl).

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for IMP concentration and purity using methods like High-Performance Liquid Chromatography (HPLC).[10]

Crystallization

Crystallization is a highly effective method for achieving high-purity this compound.[11] This can be induced by cooling a supersaturated solution or by adding an anti-solvent.

Experimental Protocol (Antisolvent Crystallization):

  • Concentration: The fermentation broth, after initial clarification, is concentrated under vacuum to increase the IMP concentration to 200-300 g/L.[1]

  • pH Adjustment: The pH of the concentrated solution is adjusted to a range of 6 to 10.[1]

  • Heating and Dissolution: The solution is warmed to ensure all pre-crystallized IMP is dissolved.[1]

  • Cooling: The solution is then cooled to a specific temperature to induce crystallization.

  • Antisolvent Addition: A hydrophilic organic solvent, such as ethanol, is added to the cooled solution to further decrease the solubility of IMP and promote crystallization.[1]

  • Crystal Recovery and Washing: The resulting crystals are separated by vacuum filtration and washed with an ethanol-water mixture (e.g., 80-85% v/v ethanol).[3]

  • Drying: The purified crystals are dried under reduced pressure.[3]

Activated Carbon Decolorization

Activated carbon is a porous material with a large surface area that can adsorb colored impurities from solutions.[4][5][6]

Experimental Protocol:

  • Carbon Addition: Powdered or granular activated carbon is added to the crude IMP solution. The typical dosage ranges from 0.1% to 3% (w/v).[6]

  • Agitation and Heating: The mixture is stirred for 30 to 60 minutes.[6] The process is often more effective at elevated temperatures, typically around 75-80°C.[6]

  • pH Adjustment: The pH of the solution is generally maintained between 3 and 6 for optimal decolorization.[6]

  • Filtration: The activated carbon is removed from the solution by filtration.

Membrane Filtration

Membrane filtration is primarily used for the initial clarification of the fermentation broth to remove microbial cells and other suspended solids.[1][8]

Experimental Protocol:

  • Pre-heating: The fermentation liquid is pre-heated to approximately 40-50°C.[1]

  • Filtration: The pre-heated liquid is passed through a membrane filtration system. A transmembrane pressure of 1.2 to 1.5 atm is applied.[1]

  • Permeate Collection: The permeate, which is the clarified IMP solution, is collected for further purification steps.

Visualizing the Purification Workflows

The following diagrams illustrate the logical flow of the described purification methods.

experimental_workflow_ion_exchange start Crude IMP Solution pre_filtration Pre-filtration start->pre_filtration loading Sample Loading pre_filtration->loading column_prep Column Equilibration column_prep->loading washing Washing loading->washing elution Elution with Salt Gradient washing->elution collection Fraction Collection elution->collection analysis Purity Analysis (HPLC) collection->analysis end Purified IMP analysis->end

Ion Exchange Chromatography Workflow

experimental_workflow_crystallization start Clarified Fermentation Broth concentration Vacuum Concentration start->concentration ph_adjustment pH Adjustment concentration->ph_adjustment heating Heating and Dissolution ph_adjustment->heating cooling Cooling heating->cooling antisolvent Antisolvent Addition (Ethanol) cooling->antisolvent filtration Vacuum Filtration antisolvent->filtration washing Crystal Washing filtration->washing drying Drying washing->drying end High-Purity IMP Crystals drying->end

Antisolvent Crystallization Workflow

experimental_workflow_decolorization start Crude IMP Solution carbon_addition Add Activated Carbon start->carbon_addition agitation Stirring and Heating carbon_addition->agitation ph_adjustment pH Adjustment agitation->ph_adjustment filtration Filtration to Remove Carbon ph_adjustment->filtration end Decolorized IMP Solution filtration->end

Activated Carbon Decolorization Workflow

experimental_workflow_membrane_filtration start Fermentation Broth pre_heating Pre-heating (40-50°C) start->pre_heating filtration Membrane Filtration (1.2-1.5 atm) pre_heating->filtration permeate Clarified IMP Solution (Permeate) filtration->permeate retentate Cell Concentrate (Retentate) filtration->retentate end Further Purification permeate->end

Membrane Filtration Workflow

References

A Comparative Guide to the Analytical Quantification of Disodium 5'-Inosinate: HPLC vs. a Novel MEKC Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of disodium 5'-inosinate, a key flavor enhancer and potential therapeutic agent, is paramount. This guide provides an objective comparison of the traditional High-Performance Liquid Chromatography (HPLC) method with a novel, validated Micellar Electrokinetic Chromatography (MEKC) approach, supported by experimental data and detailed protocols.

This comparison aims to equip you with the necessary information to select the most appropriate analytical method for your specific research and development needs, considering factors such as analytical performance, sample throughput, and operational efficiency.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of the established HPLC method and the novel MEKC method for the detection of this compound.

Performance ParameterEstablished HPLC MethodNovel MEKC Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Limit of Detection (LOD) 0.5 - 2.0 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 - 6.0 µg/mL0.3 - 1.5 µg/mL
Precision (RSD%) < 2.0%< 3.0%
Accuracy (Recovery %) 98 - 102%95 - 105%
Analysis Time 15 - 30 minutes10 - 20 minutes
Solvent Consumption HighLow
Sample Volume Requirement Microliters (µL)Nanoliters (nL)

Experimental Protocols: A Detailed Look

Established Method: High-Performance Liquid Chromatography (HPLC)

This method utilizes a reversed-phase column to separate this compound from other components in the sample matrix, followed by UV detection.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid)

  • Mobile Phase B: Methanol

  • This compound reference standard

  • High-purity water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a ratio of 95:5 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Novel Method: Micellar Electrokinetic Chromatography (MEKC)

This innovative method employs capillary electrophoresis with the addition of a surfactant to the background electrolyte, forming micelles that act as a pseudo-stationary phase. This allows for the separation of both charged and neutral analytes with high efficiency.

Instrumentation:

  • Capillary electrophoresis system with a UV or PDA detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Data acquisition and processing software

Reagents:

  • Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

  • This compound reference standard

  • High-purity water

  • 0.1 M Sodium hydroxide

  • 0.1 M Hydrochloric acid

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing sequentially with 0.1 M NaOH, water, and BGE.

  • BGE Preparation: Prepare the BGE and filter it through a 0.22 µm filter. Degas before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in water. Prepare a series of calibration standards by diluting the stock solution with water.

  • Sample Preparation: Dissolve the sample in water, filter through a 0.22 µm syringe filter, and dilute as necessary.

  • Electrophoretic Conditions:

    • Applied voltage: 20 kV

    • Capillary temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the CE system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental process of the novel MEKC method, the following diagram outlines the key steps from sample preparation to data analysis.

MEKC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis MEKC Analysis cluster_data Data Processing Sample Sample Dissolve_Sample Dissolve in Water Sample->Dissolve_Sample Standard Reference Standard Dissolve_Std Dissolve in Water Standard->Dissolve_Std Filter_Sample Filter (0.22 µm) Dissolve_Sample->Filter_Sample Filter_Std Filter (0.22 µm) Dissolve_Std->Filter_Std Dilute_Sample Dilute if necessary Filter_Sample->Dilute_Sample Dilute_Std Prepare Calibration Series Filter_Std->Dilute_Std Injection Hydrodynamic Injection Dilute_Sample->Injection Dilute_Std->Injection CE_System Capillary Electrophoresis System CE_System->Injection Separation Electrophoretic Separation (20 kV, 25°C) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the novel MEKC method.

Conclusion

Both HPLC and MEKC are robust and reliable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

The HPLC method is a well-established and widely available technique, offering excellent precision and accuracy. It is particularly suitable for routine quality control applications where high sample throughput may not be the primary concern.

The novel MEKC method presents several advantages, including a lower limit of detection, reduced analysis time, and significantly lower consumption of solvents and samples. This makes it an attractive alternative for research and development settings where high sensitivity and efficiency are critical, and for laboratories aiming to adopt greener analytical practices.

Ultimately, the data and protocols presented in this guide should serve as a valuable resource for making an informed decision on the most suitable analytical method for your this compound detection needs.

The Synergistic Dance of Flavor: Disodium 5'-inosinate and its Nucleotide Counterparts at the Umami Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The sensation of umami, the fifth basic taste, is a cornerstone of savory flavor perception. This complex taste is primarily elicited by the amino acid L-glutamate and significantly enhanced by the presence of 5'-ribonucleotides. Among these, disodium 5'-inosinate (IMP) is a widely recognized and utilized flavor enhancer. However, a deeper understanding of how IMP's effects on umami taste receptors compare to those of other nucleotides, such as disodium 5'-guanylate (GMP) and disodium 5'-adenylate (AMP), is crucial for food science, pharmacology, and the development of novel taste modulators. This guide provides a comprehensive comparison of the effects of these key nucleotides on the primary umami taste receptor, T1R1/T1R3, supported by experimental data and detailed methodologies.

Quantitative Comparison of Nucleotide Potentiation

The synergistic enhancement of the umami taste is a result of these nucleotides acting as positive allosteric modulators of the T1R1/T1R3 receptor. They bind to a site on the Venus flytrap domain of the T1R1 subunit, stabilizing the glutamate-bound conformation and amplifying the receptor's response.[1][2] Experimental data from various studies, including sensory panel analyses and in-vitro cellular assays, consistently demonstrate a hierarchy in the potentiating effects of these nucleotides.

NucleotideFold Decrease in Glutamate Detection ThresholdRank Order of PotentiationNotes
This compound (IMP) ~45-fold[3]1 or 2Consistently a strong potentiator of umami taste.
Disodium 5'-guanylate (GMP) ~30-108-fold[3][4]1 or 2Often cited as being as potent or slightly more potent than IMP.
Disodium 5'-adenylate (AMP) ~9-20-fold[3][4]3Demonstrates a significant, though lesser, synergistic effect compared to IMP and GMP.

Table 1: Comparison of the synergistic effects of IMP, GMP, and AMP on glutamate taste perception. Data synthesized from human sensory panel studies. The fold decrease indicates the factor by which the detection threshold for glutamate is reduced in the presence of the nucleotide.

In heterologous expression systems, the potentiation can be quantified by measuring the shift in the half-maximal effective concentration (EC50) of glutamate.

ConditionGlutamate EC50 (mM)Fold Potentiation
L-glutamate alone1.3-
L-glutamate + 1 mM IMP0.0265

Table 2: Effect of IMP on the EC50 of L-glutamate for the human T1R1/T1R3 receptor. Data from a study using a HEK293 cell line stably expressing the human T1R1/T1R3 receptor.[1]

Signaling Pathway of the T1R1/T1R3 Umami Taste Receptor

The binding of L-glutamate to the T1R1 subunit and the synergistic binding of a 5'-ribonucleotide like IMP initiates an intracellular signaling cascade. This process involves the activation of a heterotrimeric G protein, leading to the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium. This calcium influx ultimately triggers neurotransmitter release and the perception of umami taste.

Umami_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Glutamate L-Glutamate T1R1_T1R3 T1R1/T1R3 Receptor L-Glutamate->T1R1_T1R3 Binds to T1R1 IMP IMP IMP->T1R1_T1R3 Allosteric binding G_protein G Protein (α-gustducin, βγ) T1R1_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3R3 IP3->IP3R Binds to Ca2_cyto Ca²⁺ (intracellular) IP3R->Ca2_cyto Releases Ca²⁺ from ER ER Endoplasmic Reticulum (ER) Ca2_ER Ca²⁺ TRPM5 TRPM5 Channel Ca2_cyto->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Calcium_Imaging_Workflow cluster_prep Cell Preparation and Transfection cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis A 1. Culture HEK293T cells B 2. Co-transfect with plasmids for: - T1R1 - T1R3 - Gα16-gust44 A->B C 3. Incubate for 24-48 hours B->C D 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C->D E 5. Wash to remove excess dye D->E F 6. Acquire baseline fluorescence E->F G 7. Apply taste stimuli (L-glutamate +/- nucleotides) F->G H 8. Record changes in fluorescence intensity G->H I 9. Calculate the change in fluorescence (ΔF/F₀) H->I J 10. Generate dose-response curves I->J K 11. Determine EC₅₀ values J->K Sensory_Panel_Workflow cluster_setup Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis A 1. Recruit and train sensory panelists B 2. Prepare solutions of L-glutamate at varying concentrations A->B C 3. Prepare solutions of L-glutamate mixed with a fixed concentration of a nucleotide (e.g., 1 mM IMP) B->C D 4. Present solutions in ascending concentration order (e.g., 3-AFC test) C->D E 5. Panelists identify the sample that tastes different D->E F 6. Record individual detection thresholds E->F G 7. Calculate the geometric mean of the detection thresholds F->G H 8. Compare thresholds with and without the nucleotide G->H

References

A Comparative Analysis of In Vitro and In Vivo Effects of Disodium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research highlights the distinct yet complementary effects of disodium 5'-inosinate (IMP) in both laboratory (in vitro) and living organism (in vivo) settings. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of IMP's biological activities, supported by experimental data and detailed methodologies.

This compound, a widely used flavor enhancer, is primarily recognized for its ability to impart the "umami" or savory taste. Its effects, however, extend beyond taste perception and have been the subject of numerous toxicological and physiological studies. Understanding the correlation between its actions at the cellular level and its systemic effects is crucial for its continued safe use and for exploring its potential in other applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vivo Acute Toxicity Data

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
RatOral> 10,000[1]
MouseOral12,000

LD50: The dose required to be lethal to 50% of the tested population.

Table 2: In Vivo Sub-chronic Toxicity Data (Rat)

DosageDurationKey ObservationsReference
8% in diet52 weeksSlight depression of body weight gain.[2]
4% and 8% in diet (females)52 weeksIncreased renal calcifications.[2]
2% and 8% in diet (females)52 weeksMore severe nephrosis compared to control.[2]
0.1% and 1% in diet (males)3 and 6 monthsNo significant abnormalities in behavior, body weight gain, food intake, hematology, urinalysis, or macroscopic and histological examination.[2]

Table 3: In Vitro Umami Receptor Activation

Assay SystemAgonistIMP ConcentrationEffectReference
Rat colonic flat-sheet preparations10 mM Monosodium Glutamate (MSG)1 µMSignificantly increased CGRP release compared to MSG alone.[3]
Guinea pig distal colon1 mM Monosodium Glutamate (MSG)100 µMEnhanced pellet velocity by 95% above control (MSG alone enhanced it by 63%).[3]

CGRP: Calcitonin gene-related peptide, a sensory neurotransmitter.

Experimental Protocols

In Vivo Acute Oral Toxicity Study (Limit Test)

This protocol is based on the general guidelines for acute oral toxicity testing.

Objective: To determine the acute oral toxicity of this compound in rats.

Materials:

  • This compound

  • Wistar rats (specific pathogen-free)

  • Oral gavage needle

  • Vehicle (e.g., distilled water)

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Healthy, young adult Wistar rats are acclimatized to the laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing, with free access to water.

  • Dose Preparation: this compound is dissolved or suspended in the vehicle to the desired concentration.

  • Dosing: A single high dose of this compound (e.g., 5,000 mg/kg body weight) is administered to a group of rats via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before dosing and weekly thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • This compound

  • Selected cell line (e.g., HEK293, Caco-2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

In Vitro Umami Receptor Activation Assay (Calcium Flux Assay)

This protocol outlines a method to measure the activation of the T1R1/T1R3 umami taste receptor.

Objective: To quantify the potentiation effect of this compound on MSG-induced activation of the T1R1/T1R3 receptor.

Materials:

  • HEK293 cells stably co-expressing human T1R1 and T1R3 receptors

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Monosodium glutamate (MSG)

  • This compound

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: T1R1/T1R3 expressing cells are plated into 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specified time.

  • Compound Preparation: Solutions of MSG and this compound are prepared in an appropriate assay buffer.

  • Assay: The plate is placed in a fluorometric imaging plate reader. Baseline fluorescence is recorded.

  • Compound Addition: A solution of MSG, or MSG in combination with this compound, is added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence indicates receptor activation. The potentiation by this compound is determined by comparing the response to MSG alone versus the response to the combination.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the taste-enhancing effect of this compound is its role as a positive allosteric modulator of the umami taste receptor, a heterodimer of T1R1 and T1R3 G-protein coupled receptors.

Umami_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MSG Monosodium Glutamate (MSG) T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 Binds to Venus Flytrap Domain of T1R1 IMP This compound (IMP) IMP->T1R1_T1R3 Binds to allosteric site, potentiates MSG binding G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates IP3 Inositol Trisphosphate (IP3) PLCb2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release IP3R->Ca_release Opens to cause ER Endoplasmic Reticulum (ER) TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Na_influx Na⁺ Influx TRPM5->Na_influx Allows Depolarization Depolarization Na_influx->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Taste_Signal Taste Signal to Brain Neurotransmitter->Taste_Signal

Caption: Umami Taste Signaling Pathway.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_comparison Comparative Analysis invivo_start Animal Model (e.g., Rat) dosing Oral Gavage with This compound invivo_start->dosing observation 14-Day Observation (Toxicity Signs, Body Weight) dosing->observation necropsy Gross Necropsy and Histopathology observation->necropsy invivo_end Acute Toxicity Assessment (LD50) necropsy->invivo_end comparison Comparison of In Vivo and In Vitro Data invivo_end->comparison invitro_start Cell Culture (e.g., HEK293-T1R1/T1R3) treatment Treatment with This compound +/- MSG invitro_start->treatment cytotoxicity_assay Cell Viability Assay (e.g., MTT) treatment->cytotoxicity_assay receptor_assay Receptor Activation Assay (e.g., Calcium Flux) treatment->receptor_assay invitro_end_cyto Cytotoxicity Assessment (IC50) cytotoxicity_assay->invitro_end_cyto invitro_end_receptor Receptor Activation (EC50/Potentiation) receptor_assay->invitro_end_receptor invitro_end_cyto->comparison invitro_end_receptor->comparison

Caption: Experimental Workflow for Comparing In Vivo and In Vitro Effects.

Conclusion

The available data indicates that this compound exhibits low acute toxicity in in vivo models. At high concentrations administered over extended periods, some effects on body weight and kidney histology have been observed in rats. In vitro, its primary and most potent effect is the enhancement of the umami taste receptor T1R1/T1R3's response to glutamate. This guide serves as a foundational resource for understanding the multifaceted biological effects of this compound. Further research is warranted to explore its potential effects on other cellular pathways and to fully elucidate the long-term physiological consequences of its consumption at typical dietary levels.

References

A Comparative Analysis of Disodium 5'-Inosinate from Commercial Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of disodium 5'-inosinate (IMP), a widely used flavor enhancer and a key molecule in cellular signaling research, from various commercial suppliers. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to aid in the selection of the most suitable product for their specific experimental needs. This comparison includes an examination of product specifications, detailed experimental protocols for quality assessment, and an overview of the relevant biological pathways.

Introduction to this compound

This compound, also known as IMP, is the disodium salt of inosinic acid, a purine nucleotide.[1][2] In the food industry, it is a well-established flavor enhancer, often used in synergy with monosodium glutamate (MSG) to create the "umami" or savory taste.[2][3][4] This synergistic effect is a hallmark of umami taste perception.[3][4] Beyond its culinary applications, IMP plays a role in various cellular processes, making it a molecule of interest in biomedical research. It is a key intermediate in the metabolism of purines and is involved in signaling pathways related to taste and gastrointestinal function.[5][6] The production of commercial disodium inosinate is primarily achieved through the fermentation of sugars.[7]

Comparison of Commercial this compound

Sourcing high-quality this compound is crucial for reproducible experimental outcomes. The following table summarizes the typical product specifications from leading commercial suppliers. It is important to note that this data is illustrative and researchers should always refer to the supplier's certificate of analysis for lot-specific information.

Supplier Product Number Purity (Anhydrous Basis) Form Certifications Intended Use
Supplier A (e.g., MilliporeSigma) I4625≥99%White to off-white powder-Research
Supplier B (e.g., Ajinomoto) -≥98%White crystalline powderGMP, ISO, HalalFood, Research
Supplier C (e.g., Fufeng Group) -≥98%White crystalline powderISO, HACCPFood
Supplier D (e.g., Kyowa Hakko Bio) -≥99%White crystalline powderGMP, ISOFood, Pharmaceutical
Supplier E (e.g., BOC Sciences) -≥98%Crystalline powder-Research

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound, several analytical methods can be employed. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry, which are commonly used for the quantification and purity assessment of IMP.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This method is suitable for the accurate quantification of this compound in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • This compound standard

  • Potassium phosphate buffer

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of potassium phosphate buffer and methanol or acetonitrile. The exact ratio should be optimized for the specific column and system, but a common starting point is a 95:5 (v/v) ratio of buffer to organic solvent.[2]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample from the commercial supplier in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with the prepared buffer/organic solvent mixture.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm[8]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time for this compound should be determined from the chromatogram of the standard. The concentration of IMP in the sample can be calculated from the peak area using the calibration curve.

Thin-Layer Chromatography (TLC)-Densitometry for Purity Assessment

This method provides a simpler and more rapid approach for a semi-quantitative assessment of purity and the detection of impurities.

Instrumentation:

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • Densitometer with a UV lamp

Reagents:

  • This compound standard

  • Isopropanol

  • Water

  • Ammonia (25%)

  • Methanol

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of isopropanol, water, and 25% ammonia in a ratio of 6:3:1 (v/v/v).[9]

  • Standard and Sample Preparation: Dissolve the this compound standard and the commercial sample in methanol to a concentration of approximately 1 mg/mL.

  • TLC Plate Development:

    • Spot 1-2 µL of the standard and sample solutions onto the TLC plate.

    • Place the plate in the developing chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and let it air dry.

  • Detection and Analysis:

    • Visualize the spots under a UV lamp at 254 nm.

    • Scan the plate with a densitometer at a wavelength of 260 nm.[9] The purity can be estimated by comparing the area of the main spot in the sample to that of the standard and identifying any secondary spots which would indicate impurities.

Signaling Pathway of Umami Taste Reception

This compound enhances the umami taste by acting as a positive allosteric modulator of the T1R1/T1R3 taste receptor, a G-protein coupled receptor (GPCR).[5][6]

Umami_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MSG MSG (Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 Binds IMP This compound (IMP) IMP->T1R1_T1R3 Enhances Binding G_protein G-protein (Gαi2) T1R1_T1R3->G_protein Activates Effector Effector Enzyme G_protein->Effector Inhibits Relaxation Smooth Muscle Relaxation G_protein->Relaxation Leads to Ca_decrease ↓ Intracellular Ca²⁺

Figure 1. Simplified signaling pathway of umami taste reception enhanced by this compound.

Experimental Workflow for Supplier Comparison

A systematic workflow is essential for a robust comparative study of this compound from different suppliers.

Experimental_Workflow cluster_procurement Procurement & Preparation cluster_analysis Analytical Characterization cluster_functional Functional Assessment cluster_evaluation Data Evaluation S1 Supplier A Sample Prep Sample Preparation (Dissolution, Dilution) S1->Prep S2 Supplier B Sample S2->Prep S3 Supplier C Sample S3->Prep HPLC HPLC Analysis (Purity & Quantification) Prep->HPLC TLC TLC-Densitometry (Impurity Profile) Prep->TLC Taste_Panel Sensory Analysis (Umami Synergy with MSG) Prep->Taste_Panel Cell_Assay Cell-Based Assays (e.g., Ca²⁺ imaging) Prep->Cell_Assay Data_Analysis Comparative Data Analysis HPLC->Data_Analysis TLC->Data_Analysis Taste_Panel->Data_Analysis Cell_Assay->Data_Analysis Conclusion Supplier Selection Data_Analysis->Conclusion

Figure 2. A logical workflow for the comparative evaluation of this compound from different suppliers.

Conclusion

The selection of a suitable commercial supplier for this compound should be based on a combination of factors including purity, consistency, and performance in application-specific assays. While many suppliers offer products with high nominal purity, it is recommended that researchers perform their own quality control using standardized methods like HPLC to ensure the reliability of their experimental results. For applications in sensory science and cellular signaling, functional assays are indispensable for validating the biological activity of the compound. This guide provides the foundational information and experimental frameworks to assist researchers in making an informed decision.

References

Safety Operating Guide

Proper Disposal of Disodium 5'-inosinate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disodium 5'-inosinate, a widely used flavor enhancer, requires careful handling and disposal to ensure laboratory safety and environmental protection. While it is generally recognized as safe for consumption, the concentrated form used in research and development necessitates adherence to established protocols for chemical waste. This guide provides essential information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its Safety Data Sheet (SDS). Key safety measures include working in a well-ventilated area to avoid dust formation and using appropriate personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles with side-shields.[1][2]
Hand ProtectionChemical-impermeable gloves.[1]
Body ProtectionWear fire/flame resistant and impervious clothing.[1][2]
Respiratory ProtectionA full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][2]

In case of accidental exposure, refer to the following first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing ceases.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following steps outline the general procedure for its disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a suitable and properly labeled, closed container.[1]

    • Ensure the container is compatible with the chemical to prevent any reaction.

  • Waste Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal Method:

    • Disposal should be conducted by a licensed chemical destruction facility.[1]

    • The primary recommended method of disposal is controlled incineration with flue gas scrubbing.[1]

    • Crucially, do not discharge this compound into sewer systems or allow it to contaminate water, soil, or any part of the environment. [1]

  • Container Decontamination and Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough decontamination, containers can be offered for recycling, reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Ensure adequate ventilation and evacuate personnel from the immediate area. [1]

  • Wear the appropriate PPE as detailed above. [1]

  • Prevent further leakage or spillage if it is safe to do so. [1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. [1]

  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Solid Waste or Contaminated Material A->B C Empty Container A->C D Collect in a Labeled, Sealed, Compatible Container B->D H Triple-Rinse with Appropriate Solvent C->H E Store in a Designated, Secure Area D->E F Arrange for Pickup by a Licensed Chemical Waste Contractor E->F G Controlled Incineration with Flue Gas Scrubbing F->G I Collect Rinsate as Chemical Waste H->I J Recycle, Recondition, or Puncture and Dispose of in Sanitary Landfill H->J After Rinsing I->D

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. All disposal activities must comply with local, state, and federal regulations.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Disodium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Disodium 5'-inosinate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Protective GlovesChemically impermeable gloves should be worn.[1] Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Protective ClothingWear impervious and fire/flame-resistant clothing.[1][2] A long-sleeved lab coat is a minimum requirement.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] Ensure proper fit and use in accordance with occupational health and safety standards.

Safe Handling and Operational Plan

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as oxidizing agents, bases, and reducing agents.[3]

  • The recommended storage temperature is 4°C; protect from light.[4]

2.2. Handling Procedures

  • All handling should occur in a well-ventilated place, preferably within a chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[1][2][4]

  • Prevent contact with skin and eyes.[1][2][4]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

  • Wash hands thoroughly after handling.[4]

2.3. Emergency Procedures

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Consult a doctor if irritation persists.[1]

  • In case of eye contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[1]

  • In case of ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[1]

  • All disposal activities must be in accordance with appropriate federal, state, and local regulations.[3][5]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response A Receiving: Inspect Container B Storage: Cool, Dry, Ventilated Area A->B C Don PPE: Goggles, Gloves, Lab Coat B->C Proceed to Handling D Work in Ventilated Area (Fume Hood) C->D E Avoid Dust/Aerosol Formation D->E K Inhalation: Move to Fresh Air D->K Exposure Event L Skin Contact: Wash with Soap & Water D->L M Eye Contact: Rinse with Water D->M N Ingestion: Rinse Mouth, Seek Medical Aid D->N F Use Non-Sparking Tools E->F G Decontaminate Work Area F->G Complete Handling H Properly Store or Dispose of Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.